6-Bromo-2-chlorodibenzo[b,d]furan
Description
BenchChem offers high-quality 6-Bromo-2-chlorodibenzo[b,d]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chlorodibenzo[b,d]furan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJKWKBXTYYTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 6-Bromo-2-chlorodibenzo[b,d]furan
This guide details the physicochemical profile, synthetic utility, and handling protocols for 6-Bromo-2-chlorodibenzo[b,d]furan , a bifunctional heteroaromatic scaffold critical in the development of organic semiconductors (OLEDs) and pharmacophores.
Executive Summary
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) is a high-value halogenated intermediate distinguished by its orthogonal reactivity .[1] The presence of two distinct halogen substituents—a labile bromide at the C6 position (ortho to oxygen) and a robust chloride at the C2 position—enables highly selective, sequential cross-coupling reactions. This "programmed" reactivity makes it an essential building block for constructing asymmetric polycyclic aromatic hydrocarbons (PAHs) used in host materials for phosphorescent OLEDs and as bioisosteres in kinase inhibitor discovery.
Molecular Identity & Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 6-Bromo-2-chlorodibenzo[b,d]furan | |
| CAS Number | 2179279-99-1 | |
| Molecular Formula | C₁₂H₆BrClO | |
| Molecular Weight | 281.53 g/mol | |
| SMILES | ClC1=CC=C2OC3=C(Br)C=CC=C3C2=C1 | Defines C2-Cl / C6-Br regiochemistry |
| Appearance | Off-white to pale yellow crystalline solid | Typical of halo-dibenzofurans |
| Melting Point | 115–120 °C (Predicted) | Experimental verification required per batch |
| Boiling Point | 376.4 ± 22.0 °C | Calculated at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ | High density due to heavy halogens |
| Solubility | DCM, THF, Toluene, Chloroform | Insoluble in water/alcohols |
Structural Analysis
The dibenzofuran core is planar. The key feature of this isomer is the positioning of the halogens:
-
C6-Bromo: Located ortho to the ether oxygen. This position is electronically activated by the inductive effect of the oxygen atom but imposes specific steric constraints during catalysis.
-
C2-Chloro: Located para to the C-C bridgehead bond (on the opposing ring). This position is electronically distinct and significantly less reactive toward oxidative addition than the C6-Br site.
Chemical Reactivity & Synthesis
Chemoselectivity: The Core Advantage
The utility of this molecule rests on the bond dissociation energy (BDE) differential between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds. This allows for site-selective functionalization without the need for protecting groups.
-
Primary Reactivity (C6-Br): Under standard Pd(0) catalysis (e.g., Suzuki-Miyaura), the C-Br bond undergoes oxidative addition rapidly at mild temperatures (RT to 60°C).
-
Secondary Reactivity (C2-Cl): The C-Cl bond remains inert under C-Br coupling conditions. It requires forcing conditions (high temperature, bulky electron-rich ligands like SPhos or XPhos) to react.
Visualization of Sequential Functionalization
Figure 1: The C-Br bond is activated first under mild conditions, preserving the C-Cl bond for a subsequent, distinct functionalization step.[2]
Experimental Protocols
Protocol: Selective Suzuki Coupling at C6
This protocol validates the integrity of the C-Cl bond while functionalizing C6.
Reagents:
-
Substrate: 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Methodology:
-
Degassing: Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).
-
Solvation: Add degassed solvents and base via syringe.[2]
-
Reaction: Heat to 60°C (oil bath). Note: Do not exceed 70°C to ensure the C-Cl bond remains intact.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).
-
Workup: Cool to RT. Dilute with water, extract with DCM. Dry over MgSO₄.[3]
-
Validation: ¹H NMR should show the loss of the specific signal for H-6 and the retention of the H-2/H-1 coupling pattern, confirming the Cl is untouched.
Synthesis of the Core (Retrosynthetic Logic)
If the compound is not commercially available, it is best accessed via Directed Ortho Metalation (DoM) or ring closure of a diaryl ether.
-
Route A (DoM):
Quality Control & Characterization (Self-Validating System)
To ensure the identity of 6-Bromo-2-chlorodibenzo[b,d]furan versus its isomers (e.g., 8-bromo-2-chloro), rely on NMR coupling constants (
| Technique | Diagnostic Feature | Interpretation |
| ¹H NMR | H-1 Singlet (approx) | The proton at C1 (adjacent to C2-Cl) often appears as a meta-coupled doublet ( |
| ¹H NMR | H-9 Doublet | The proton at C9 (bay region) is usually the most deshielded. |
| NOE | H-9 ↔ H-1 Interaction | Critical Proof: A strong NOE signal between H-9 and H-1 confirms the "bay" region is intact (i.e., no halogens at C1 or C9). |
| GC-MS | Isotope Pattern | Look for the characteristic M+ (280), M+2 (282), M+4 (284) pattern. The intensity ratio approx 3:4:1 confirms the presence of one Br and one Cl . |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential PBT (Persistent, Bioaccumulative, Toxic) substance due to the halogenated dibenzofuran core.
-
Containment: Handle exclusively in a fume hood. Weigh powder in a glovebox or static-free enclosure to prevent inhalation.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
-
Dioxin Awareness: While not a polychlorinated dibenzo-p-dioxin (PCDD), halogenated dibenzofurans are structurally related. Treat with high caution regarding chronic exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132180633, 6-Bromo-1-chlorodibenzo[b,d]furan (Isomer Analog Data). Retrieved from [Link]
-
Schoenebeck, F., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[2][6] Retrieved from [Link]
-
Yoneda Labs (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Electrophile Reactivity. Retrieved from [Link]
Sources
- 1. ChangChem - For Research, Development & Production [changchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 5. 6-Bromo-2-chlorodibenzo[b,d]furan 98.00% | CAS: 2179279-99-1 | AChemBlock [achemblock.com]
- 6. Yoneda Labs [yonedalabs.com]
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1): A Technical Whitepaper on Orthogonal Reactivity and Optoelectronic Applications
Executive Summary
In the advanced synthesis of organic semiconductors and Organic Light-Emitting Diodes (OLEDs), the architectural rigidity and electronic properties of the core scaffold dictate the macroscopic performance of the final device. 6-Bromo-2-chlorodibenzo[b,d]furan has emerged as a highly privileged, dual-halogenated building block[1]. By strategically positioning a bromine atom and a chlorine atom on opposite sides of a planar dibenzofuran core, this molecule offers researchers a precise, orthogonal reactivity profile. This whitepaper details the physicochemical properties, the mechanistic causality behind its site-selective functionalization, and self-validating experimental protocols for its application in materials science.
Molecular Architecture & Physicochemical Profiling
The dibenzofuran core is characterized by its extended π-conjugation and structural planarity, which facilitate excellent charge carrier mobility and high thermal stability. The introduction of halogens at the 2- and 6-positions breaks the molecule's symmetry, creating a highly versatile intermediate[2].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound[2][3]:
| Property | Value |
| IUPAC Name | 6-bromo-2-chlorodibenzo[b,d]furan |
| CAS Number | 2179279-99-1 |
| Molecular Formula | C₁₂H₆BrClO |
| Molecular Weight | 281.53 g/mol |
| Typical Purity | 97.0% – 98.0% |
| SMILES String | ClC1=CC=C2OC3=C(Br)C=CC=C3C2=C1 |
| Primary Utility | OLED intermediates, Pharmaceutical synthesis |
Strategic Orthogonal Reactivity in Synthesis
The Causality of Halogen Selection
The fundamental value of 6-Bromo-2-chlorodibenzo[b,d]furan lies in the thermodynamic disparity between its carbon-halogen bonds. The carbon-bromine (C–Br) bond dissociation energy is significantly lower (~68 kcal/mol) than that of the carbon-chlorine (C–Cl) bond (~81 kcal/mol).
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species is the rate-determining step. Because the C–Br bond presents a lower activation barrier, it undergoes oxidative addition rapidly at moderate temperatures (e.g., 80°C). The C–Cl bond remains entirely inert under these conditions. This kinetic differentiation allows chemists to perform a coupling at the 6-position without the need for cumbersome protecting groups, thereby maximizing atom economy and yield.
Orthogonal functionalization pathway of 6-Bromo-2-chlorodibenzo[b,d]furan.
Step-by-Step Experimental Methodology: Site-Selective Cross-Coupling
As a Senior Application Scientist, I emphasize that every protocol must function as a self-validating system . The following workflows rely on stoichiometric boundaries and thermal ceilings to guarantee site-selectivity.
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C6 (Bromine Site)
This step appends the first functional group (e.g., an aryl or carbazole derivative) exclusively at the 6-position.
-
Reagent Preparation: Charge a Schlenk flask with 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 eq), the desired Arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).
-
Causality: The strict 1.05 eq limit of boronic acid prevents the thermodynamic push that might force secondary coupling at the Cl site.
-
-
Solvent System: Add a biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Degassing: Spurge the mixture with ultra-pure N₂ for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II), leading to homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under a positive N₂ stream.
-
Thermal Activation: Heat the reaction to exactly 80°C for 12 hours.
-
Causality: 80°C provides sufficient thermal energy to overcome the C–Br activation barrier but remains safely below the threshold required for C–Cl activation.
-
-
System Validation (IPC): Analyze via LC-MS. The system validates its success when the Total Ion Chromatogram (TIC) shows absolute consumption of the starting material's isotopic cluster (m/z 280/282/284) and the exclusive emergence of the mono-coupled mass. If any di-coupled byproduct is detected, the thermal ceiling was breached.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination at C2 (Chlorine Site)
With the 6-position functionalized, the remaining 2-chloro site is activated using a highly reactive catalyst system.
-
Reagent Preparation: Combine the mono-coupled intermediate (1.0 eq), a secondary amine (1.2 eq), and NaOtBu (1.5 eq) in anhydrous Toluene.
-
Catalyst/Ligand Selection: Add Pd₂(dba)₃ (0.02 eq) and XPhos ligand (0.08 eq).
-
Causality: The C–Cl bond is notoriously stubborn. XPhos, a sterically demanding and electron-rich biaryl phosphine ligand, artificially inflates the electron density on the palladium center, forcing the oxidative addition into the C–Cl bond.
-
-
Thermal Activation: Heat to 110°C for 24 hours.
-
System Validation (Visual & Analytical): The reaction validates itself macroscopically through the precipitation of NaCl (a byproduct of the catalytic turnover) and a color shift from the deep purple of Pd₂(dba)₃ to a pale yellow active species. Final confirmation is achieved via LC-MS.
Applications in Optoelectronics (OLEDs)
In the development of advanced display technologies, 6-Bromo-2-chlorodibenzo[b,d]furan serves as a critical precursor for synthesizing host materials and Thermally Activated Delayed Fluorescence (TADF) emitters[1][4].
The dibenzofuran core possesses a naturally high triplet energy (T₁)[1]. By utilizing the orthogonal reactivity detailed above, researchers can append an electron-donating group (Donor) at the 6-position and an electron-withdrawing group (Acceptor) at the 2-position. This creates a highly specific Donor-Acceptor (D-A) architecture. The structural rigidity of the dibenzofuran core suppresses non-radiative vibrational decay, thereby confining the exciton and maximizing the radiative quantum yield of the OLED device.
Role of the dibenzofuran core in exciton confinement and energy transfer within OLEDs.
References
Sources
- 1. 6-溴-2-氯二苯并[B,D]呋喃 2179279-99-1 - ChemicalBook [m.chemicalbook.com]
- 2. 6-Bromo-2-chlorodibenzo[b,d]furan 98.00% | CAS: 2179279-99-1 | AChemBlock [achemblock.com]
- 3. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 4. HEBEI RUIXIN ELECTRONIC NEW MATERIAL CO., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
Solubility Profiling and Process Optimization for 6-Bromo-2-chlorodibenzo[b,d]furan: A Technical Guide
Executive Summary
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) is a critical halogenated intermediate, primarily utilized in the synthesis of organic light-emitting diode (OLED) materials and complex pharmaceutical scaffolds. Its asymmetric substitution (Bromine at C6, Chlorine at C2) creates a unique dipole and crystal packing arrangement that differentiates it from the parent dibenzofuran.
The Challenge: Unlike commodity chemicals, specific solubility data (mole fraction vs. temperature) for this exact isomer is often absent from public thermodynamic databases. The Solution: This guide provides a predictive solubility profile based on structural analogs (Dibenzofuran, 2,8-Dibromodibenzofuran) and details the gold-standard experimental protocol required to generate validation data. This approach ensures you can optimize recrystallization yields and reaction solvent selection with high confidence.
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior of this compound, we must analyze its structural properties relative to the solvent interactions.
Structural Analysis
-
Molecular Weight: 281.53 g/mol
-
Core Structure: Planar, tricyclic aromatic system (rigid).
-
Substituents:
-
-Cl (Pos 2): Electron-withdrawing, slightly deactivating.
-
-Br (Pos 6): Heavy atom effect, increases polarizability and lipophilicity.
-
-
Predicted LogP: ~5.2–5.8 (Highly Lipophilic).
Predicted Solubility Ranking (Hansen Solubility Parameters Logic)
Based on the "like dissolves like" principle and
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Chlorinated Aromatics | Chlorobenzene, o-Dichlorobenzene | Excellent | Perfect matching of dispersion forces and |
| Chlorinated Aliphatics | Chloroform, Dichloromethane (DCM) | Very Good | High polarizability; disrupts crystal lattice effectively. |
| Aromatic Hydrocarbons | Toluene, Xylene | Good | Strong dispersion interactions; ideal for high-temp processing. |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | Moderate | Dipole-dipole interactions; useful for reaction media but may require heating. |
| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Poor | H-bonding network of solvent excludes the hydrophobic solute. Ideal Anti-solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Poor | Lack of |
Experimental Protocol: Isothermal Saturation Method
As exact literature data is sparse, you must generate self-validated data. The following protocol is the industry standard (aligned with Journal of Chemical & Engineering Data methodologies) for determining solid-liquid equilibrium.
The Self-Validating Workflow
This protocol uses a dynamic laser monitoring method or gravimetric analysis to ensure equilibrium is reached.
Figure 1: Step-by-step workflow for determining solubility equilibrium.
Step-by-Step Methodology
-
Preparation: Add excess 6-Bromo-2-chlorodibenzo[b,d]furan to a jacketed glass vessel containing 20 mL of the target solvent.
-
Temperature Control: Connect the vessel to a thermostatic water bath (accuracy
K). -
Equilibration: Stir continuously using a magnetic stirrer for at least 8 hours.
-
Validation Step: Sample the supernatant at 4, 6, and 8 hours. If the refractive index or HPLC peak area varies by
, equilibrium is confirmed.
-
-
Sampling: Stop stirring and allow the suspension to settle for 30 minutes. Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter (to prevent micro-crystals from entering the analysis).
-
Quantification:
-
Gravimetric: Evaporate a known mass of supernatant and weigh the residue.
-
HPLC (Recommended): Dilute the aliquot with Acetonitrile and analyze against a calibration curve (UV detection @ 254 nm or 280 nm).
-
Thermodynamic Modeling & Analysis
Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation at different temperatures (crucial for designing cooling crystallization profiles).
The Modified Apelblat Equation
This is the most accurate semi-empirical model for asymmetric aromatic compounds.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
reflects the enthalpy of solution; accounts for the temperature dependence of heat capacity.
-
Dissolution Thermodynamics
Using the Van't Hoff equation, you can calculate the thermodynamic drivers:
-
Positive
(Endothermic): Solubility increases with temperature (Typical for this compound). -
Positive
(Entropy): Driven by the disordering of the crystal lattice.
Process Application: Recrystallization Strategy
The primary goal of solubility data is purification. Based on the differential solubility between the halogenated product and potential impurities (regioisomers or unreacted dibenzofuran), the following solvent systems are recommended.
Figure 2: Logic flow for selecting a recrystallization solvent system.
Recommended Systems:
-
Single Solvent: Toluene .
-
Why: High boiling point allows for a large solubility delta between hot (
C) and cold ( C).
-
-
Binary System: THF (Solvent) + Ethanol (Anti-solvent) .
-
Why: THF dissolves the compound readily; Ethanol induces precipitation of the product while keeping more polar impurities in solution.
-
References
-
Compound Data: 6-Bromo-2-chlorodibenzo[b,d]furan (CAS 2179279-99-1). ChemScene / Ambeed Chemical Vendor Database. Link
-
Methodology (Solubility): Shayanfar, A., et al. "Solubility of Dibenzofuran in Supercritical Carbon Dioxide with Cosolvents." Journal of Chemical & Engineering Data, 2008.[1][3] (Provides baseline solubility behavior for the dibenzofuran scaffold). Link
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. (Source of the Modified Apelblat Equation). Link
-
General Dibenzofuran Solubility: Shalmashi, A. "Solubility of Dibenzofuran in Supercritical Carbon Dioxide." Journal of Chemical & Engineering Data, 2008.[1][3] (Establishes the non-polar solubility preference). Link
Sources
1H and 13C NMR spectral analysis of 6-Bromo-2-chlorodibenzo[b,d]furan
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-2-chlorodibenzo[b,d]furan
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the polyhalogenated aromatic compound, 6-Bromo-2-chlorodibenzo[b,d]furan. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the theoretical underpinnings of the expected spectral features. By dissecting the influence of molecular structure, substituent effects, and spin-spin coupling, we offer a robust framework for the structural verification and characterization of this and similar halogenated dibenzofuran scaffolds. The guide includes detailed predictions for chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and visual aids to facilitate understanding.
Introduction: The Structural Significance of Halogenated Dibenzofurans
Dibenzofurans are a class of heterocyclic aromatic compounds comprising a central furan ring fused to two benzene rings. This core structure is prevalent in various natural products and serves as a privileged scaffold in medicinal chemistry and materials science.[1] The introduction of halogen substituents onto the dibenzofuran skeleton, as in 6-Bromo-2-chlorodibenzo[b,d]furan, profoundly alters its electronic, steric, and lipophilic properties. These modifications are critical in tuning the molecule's biological activity, metabolic stability, and material characteristics.
Given the isomeric possibilities in polyhalogenated systems, unambiguous structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing precise information about the molecular framework through the chemical environment of ¹H and ¹³C nuclei.[2][3] This guide presents a predictive analysis, grounded in fundamental NMR principles, of what to expect in the ¹H and ¹³C NMR spectra of 6-Bromo-2-chlorodibenzo[b,d]furan, thereby creating a validated roadmap for its empirical identification.
Molecular Structure and Numbering Convention
A clear and consistent numbering system is essential for accurate spectral assignment. The IUPAC numbering for the dibenzofuran core is adopted throughout this guide. The structure of 6-Bromo-2-chlorodibenzo[b,d]furan is illustrated below, with each position explicitly numbered for clarity in the subsequent spectral analysis.
Figure 1: Molecular structure and IUPAC numbering of 6-Bromo-2-chlorodibenzo[b,d]furan.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum is dictated by the chemical environment of each proton, which influences its chemical shift (δ), and its proximity to other magnetic nuclei, which causes signal splitting (multiplicity). Due to the asymmetric substitution, all six aromatic protons in 6-Bromo-2-chlorodibenzo[b,d]furan are chemically non-equivalent and are expected to produce six distinct signals.
Rationale for Chemical Shift (δ) Prediction
-
Base Values: Protons on the parent dibenzofuran molecule resonate between ~7.3 and 8.1 ppm.[4]
-
Substituent Effects:
-
Chlorine (at C2): As an electronegative, electron-withdrawing group, the chloro substituent will deshield adjacent protons. The strongest effect will be on the ortho proton (H1 and H3). Its influence diminishes with distance (meta to H4).
-
Bromine (at C6): Bromine also exerts a deshielding effect on its neighboring protons, primarily H7. The influence of halogens on chemical shifts is a combination of through-bond inductive effects and through-space anisotropic effects.
-
-
Positional Effects: Protons adjacent to the heterocyclic oxygen atom (H1 and H9) and those in the "bay region" (H4 and H6-proton which is substituted) often experience unique shielding or deshielding effects due to the local electronic and steric environment. The H4 proton, being peri to the other ring, is often shifted downfield.
Rationale for Multiplicity and Coupling Constants (J)
Spin-spin coupling between non-equivalent protons provides connectivity information. In aromatic systems, the magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the interacting protons.
-
Ortho Coupling (³JHH): Coupling between protons on adjacent carbons. Typically the largest, ranging from 7.0 to 9.0 Hz.
-
Meta Coupling (⁴JHH): Coupling between protons separated by three bonds. This is significantly smaller, typically 1.0 to 3.0 Hz.
-
Para Coupling (⁵JHH): Coupling over four bonds, which is often very small (< 1.0 Hz) and not always resolved.
Based on these principles, the following patterns are predicted:
-
H1: Appears as a doublet of doublets (dd) due to ortho coupling with H3 and para coupling with H4.
-
H3: Appears as a doublet of doublets (dd) due to ortho coupling with H1 and H4.
-
H4: Appears as a doublet of doublets (dd) due to ortho coupling with H3 and meta coupling with H1.
-
H7: Appears as a doublet of doublets (dd) due to ortho coupling with H8 and meta coupling with H9.
-
H8: Appears as a triplet (or more accurately, a doublet of doublets) from ortho couplings to H7 and H9.
-
H9: Appears as a doublet of doublets (dd) due to ortho coupling with H8 and meta coupling with H7.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for 6-Bromo-2-chlorodibenzo[b,d]furan, assuming a standard solvent like CDCl₃.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants, J (Hz) |
| H4 | 8.0 – 8.2 | d | ³J(H4-H3) ≈ 8.5 |
| H1 | 7.9 – 8.1 | d | ³J(H1-H3) ≈ 2.0 |
| H9 | 7.8 – 8.0 | d | ³J(H9-H8) ≈ 7.5 |
| H7 | 7.6 – 7.8 | dd | ³J(H7-H8) ≈ 8.5, ⁴J(H7-H9) ≈ 1.5 |
| H8 | 7.4 – 7.6 | t | ³J(H8-H7) ≈ 8.5, ³J(H8-H9) ≈ 7.5 |
| H3 | 7.3 – 7.5 | dd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-H1) ≈ 2.0 |
Note: The exact chemical shifts can vary based on solvent, concentration, and temperature.[5]
Predictive ¹³C NMR Spectral Analysis
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single sharp resonance (a singlet). For 6-Bromo-2-chlorodibenzo[b,d]furan, the lack of symmetry means that all 12 carbons of the dibenzofuran core are chemically non-equivalent and should yield 12 distinct signals.
Rationale for Chemical Shift (δ) Prediction
The chemical shifts of the carbon atoms are predicted by considering the base values for dibenzofuran and applying additive substituent chemical shift (SCS) effects for the chloro and bromo groups.
-
Base Values: Aromatic carbons in dibenzofuran typically resonate between 110 and 160 ppm.
-
Ipso-Carbons (C-Cl and C-Br): The carbons directly attached to the halogens (C2 and C6) will have their chemical shifts significantly altered. The chloro-substituted C2 is expected around 128-132 ppm, while the bromo-substituted C6 is expected around 115-120 ppm.
-
Ortho-Carbons: Carbons ortho to the halogen substituents (C1, C3, C7) will experience moderate shifts.
-
Meta-Carbons: Carbons meta to the substituents (C4, C8, C9b, C5a) will be least affected.
-
Para-Carbons: The para-carbon to the chloro group (C9b) will show a small shielding effect.
-
Quaternary Carbons: The four quaternary carbons not bearing a substituent (C4a, C5a, C9a, C9b) will have distinct chemical shifts. Those bonded to the oxygen (C4a, C5a) are highly deshielded and will appear far downfield, typically in the 150-160 ppm range.
Predicted ¹³C NMR Data Summary
The table below provides a predictive summary of the ¹³C NMR chemical shifts for 6-Bromo-2-chlorodibenzo[b,d]furan.
| Signal Assignment | Predicted δ (ppm) | Notes |
| C4a, C5a | 154 – 158 | Quaternary carbons attached to oxygen (deshielded) |
| C2 | 129 – 133 | Ipso-carbon attached to Cl |
| C9a, C9b | 122 – 128 | Quaternary carbons at ring junctions |
| C4 | 125 – 129 | CH |
| C8 | 123 – 127 | CH |
| C1 | 120 – 124 | CH, ortho to Cl |
| C7 | 118 – 122 | CH, ortho to Br |
| C6 | 115 – 120 | Ipso-carbon attached to Br |
| C3 | 112 – 116 | CH, ortho to Cl |
| C9 | 111 – 115 | CH |
Note: These are estimated ranges. 2D NMR experiments like HSQC and HMBC would be required for definitive assignment.[6]
Standardized Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is crucial. The following workflow represents a self-validating system for the analysis of 6-Bromo-2-chlorodibenzo[b,d]furan.
Figure 2: Standardized workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2-chlorodibenzo[b,d]furan and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Calibration: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio. The resulting spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]
-
¹³C NMR Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., d1 = 2 seconds) are required. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be carefully phased and baseline corrected to allow for accurate integration and peak picking.
-
Structural Confirmation (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra, such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). These experiments provide definitive connectivity data to validate the assignments made from 1D spectra.[6]
Conclusion
The structural elucidation of complex organic molecules like 6-Bromo-2-chlorodibenzo[b,d]furan is critically dependent on the precise interpretation of spectroscopic data. This guide provides a detailed, theory-backed prediction of its ¹H and ¹³C NMR spectra. The six unique proton signals are expected to appear as a series of doublets and triplets between 7.3 and 8.2 ppm, with splitting patterns governed by ortho and meta couplings. The ¹³C NMR spectrum is predicted to show twelve distinct singlets, with chemical shifts heavily influenced by the ipso, ortho, and para effects of the halogen substituents and the deshielding nature of the furan oxygen. By combining these predictive models with the standardized experimental protocol provided, researchers can confidently identify and characterize this important molecular scaffold.
References
- Vertex AI Search. (2024). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives.
- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2016). A Comprehensive Study of Substituent Effects on Poly(dibenzofulvene)s.
- Choi, S. Y., et al. (2018). A New Dibenzofuran from the Barks of Sorbus commixta. ResearchGate.
- ResearchGate. (n.d.). 1H NMR spectra of the isolated dihydrodiols formed from fluorene and dibenzofuran.
- ChemicalBook. (n.d.). Dibenzofuran(132-64-9) 1H NMR.
- Advanced ChemBlocks Inc. (2026). 6-Bromo-2-chlorodibenzo[b,d]furan.
- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- ResearchGate. (2025). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants.
- Supporting Information. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes.
- The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
- Stanetty, C., & Schnürch, M. (2017). Synthesis of Benzo[b]furan Derivatives by Transition Metal-Catalyzed Heterocyclizations of 2-Ethynylphenols. In Topics in Heterocyclic Chemistry. Springer.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
- Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- Williams, J. D., et al. (2013). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Synthetic Communications.
Sources
Modulating the Electronic Architecture of Halogenated Dibenzofurans: A Comprehensive Guide to HOMO-LUMO Energy Dynamics
Executive Summary
The dibenzofuran (DBF) scaffold is a privileged heterocyclic motif in both medicinal chemistry and organic electronics. Its rigid, planar, and highly conjugated
This whitepaper provides an in-depth technical analysis of the HOMO-LUMO energy levels in halogenated dibenzofuran derivatives. Designed for researchers and drug development professionals, it explores the quantum mechanical causality behind halogen substitution, provides self-validating experimental and computational protocols, and bridges the gap between theoretical chemistry and applied materials science.
Theoretical Framework: The Electronic Structure of Dibenzofurans
The Unsubstituted Baseline
To understand the impact of halogenation, one must first establish the baseline electronic properties of unsubstituted dibenzofuran. Density Functional Theory (DFT) calculations, typically employing the B3LYP functional with a 6-311G(d,p) basis set, reveal that the optimization of DBF establishes a highly stable energy setup[1].
For unsubstituted DBF, the HOMO energy is calculated at -6.265 eV , indicating a relatively high ionization potential, while the LUMO sits at -1.237 eV , reflecting its electron affinity[1]. The resulting HOMO-LUMO gap of 5.028 eV signifies a high degree of kinetic stability and "chemical hardness" (calculated at 2.514 eV)[1]. The HOMO is heavily delocalized across the entire biphenyl-like backbone, whereas the LUMO often exhibits significant density around the central furan oxygen and adjacent carbons[2].
Mechanistic Causality of Halogenation
When halogens are introduced to the DBF core (e.g., forming 2-Bromo-4-chlorodibenzo[b,d]furan), they exert competing electronic effects:
-
Inductive Effect (-I): The high electronegativity of halogens withdraws electron density from the aromatic rings through
-bonds. -
Resonance Effect (+R): Halogen lone pairs can donate electron density back into the aromatic
-system.
In the rigid DBF system, the strong inductive withdrawal generally dominates the thermodynamic stabilization of the frontier orbitals. Consequently, halogenation lowers (stabilizes) both the HOMO and LUMO energy levels[3]. Furthermore, as the degree of halogenation increases (e.g., polybromination), the excitation energies decrease linearly, resulting in a narrowed HOMO-LUMO gap[4]. This narrowing increases the molecule's reactivity, lowering the energy barrier for electronic transitions and making highly brominated congeners more susceptible to photodecomposition[4].
Caption: Mechanistic pathway of halogenation modulating dibenzofuran frontier molecular orbitals.
Quantitative Data: Energy Level Comparisons
The table below summarizes the optoelectronic parameters of dibenzofuran and its derivatives, illustrating how structural modifications dictate frontier orbital energies.
| Compound / Derivative | HOMO (eV) | LUMO (eV) | Energy Gap ( | Primary Application / Implication |
| Unsubstituted Dibenzofuran | -6.265 | -1.237 | 5.028 | High kinetic stability; baseline reference[1]. |
| Polybrominated DBF (e.g., Octa-BDE) | Lowered | Lowered | < 4.50 (Trend) | High photodecomposition susceptibility[4]. |
| 2-Bromo-4-chlorodibenzo[b,d]furan | Modulated | Modulated | Narrowed | Intermediate for cross-coupling (SNAr)[3]. |
| Methoxy-substituted DBF (mDBF) | -5.270 | -3.100 | 2.170 | Hole Transport Material (HTM) for Solar Cells[2]. |
Note: While electron-withdrawing halogens stabilize (lower) the HOMO, electron-donating groups like methoxy destabilize (raise) the HOMO, demonstrating the highly tunable nature of the DBF scaffold for organic electronics[2].
Self-Validating Protocol: Computational & Experimental Workflow
To ensure scientific integrity, the determination of HOMO-LUMO levels must not rely on a single methodology. Standard functionals like B3LYP can sometimes underestimate exciton energies[5]. Therefore, a self-validating system combining in silico predictions (DFT) with in vitro empirical measurements (Cyclic Voltammetry and UV-Vis Spectroscopy) is required.
Step-by-Step Computational Methodology (DFT)
-
Geometry Optimization: Construct the 3D model of the halogenated DBF derivative. Perform ground-state geometry optimization using Gaussian software with the B3LYP hybrid functional and a 6-311G(d,p) basis set[1]. Causality: This specific basis set includes polarization functions (d,p) crucial for accurately modeling the electron density of heavy halogen atoms.
-
Frequency Analysis: Execute a vibrational frequency calculation on the optimized geometry. Confirm the absence of imaginary frequencies to validate that the structure represents a true local minimum on the potential energy surface.
-
Frontier Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO. Calculate the theoretical energy gap:
[1].
Step-by-Step Experimental Methodology (Cyclic Voltammetry)
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM) to serve as the supporting electrolyte[2]. -
Analyte Dissolution: Dissolve the halogenated DBF derivative to a concentration of ~1 mM in the electrolyte solution.
-
Electrochemical Setup: Utilize a three-electrode system comprising a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode[2]. -
Calibration: Spike the solution with Ferrocene (
) and measure the cyclic voltammogram. The redox couple acts as an internal standard to correct for reference electrode drift[2]. -
Energy Level Calculation: Extract the onset oxidation potential (
) and calculate the empirical HOMO level using the equation: [2]. The LUMO can be derived by adding the optical bandgap ( ) obtained from the onset of the UV-Vis absorption spectrum: [2].
Caption: Closed-loop workflow for computational and empirical determination of HOMO-LUMO gaps.
Applications Driven by HOMO-LUMO Dynamics
Understanding the frontier molecular orbitals of halogenated dibenzofurans directly translates to accelerated development in two primary fields:
Organic Electronics (OLEDs and Solar Cells)
The HOMO-LUMO gap dictates charge injection and transport capabilities. By utilizing mixed halogenated dibenzofurans (e.g., containing both chlorine and bromine), researchers can fine-tune the energy levels to perfectly match the valence band maximum of perovskite layers or the work function of adjacent electrodes[3]. Furthermore, dibenzofuran derivatives are heavily utilized as host materials for thermally activated delayed fluorescence (TADF) in blue OLEDs, where achieving a minimal singlet-triplet energy gap (
Pharmaceutical Reactivity and Synthesis
In drug development, the HOMO-LUMO gap is a proxy for chemical reactivity. A smaller gap generally indicates higher kinetic instability and greater reactivity[6]. Halogenated DBFs serve as critical intermediates; the halogens provide reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura)[3]. Because the DBF nucleus itself is not strongly activated toward Nucleophilic Aromatic Substitution (
References
-
Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles Nepal Journals Online (NepJOL) / ResearchGate URL: [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells MDPI URL: [Link]
-
Studies on the Decomposition of Selected Brominated Flame Retardants Murdoch Research Portal URL: [Link]
-
Molecular Design Based on Donor-Weak Donor Scaffold for Blue Thermally-Activated Delayed Fluorescence PMC (National Institutes of Health) URL:[Link]
Sources
- 1. nepjol.info [nepjol.info]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-4-chlorodibenzo[b,d]furan | Benchchem [benchchem.com]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. Molecular Design Based on Donor-Weak Donor Scaffold for Blue Thermally-Activated Delayed Fluorescence Designed by Combinatorial DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzofuran-2,8-diamine|High-Purity|For RUI [benchchem.com]
Thermal Stability and Phase Transitions of 6-Bromo-2-chlorodibenzo[b,d]furan: A Critical Intermediate for OLED Material Synthesis
Target Audience: Researchers, Materials Scientists, and Drug/OLED Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Structural Causality
In the development of advanced organic electronics—particularly Organic Light Emitting Diodes (OLEDs)—the thermal and morphological stability of host materials dictates device lifetime and efficiency. 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) has emerged as a highly versatile, rigid building block for synthesizing these materials.
The causality behind its utility lies in its fused tricyclic aromatic system. The oxygen atom in the dibenzofuran (DBF) core provides electron-donating ability via lone-pair electrons, which facilitates high-energy triplet exciton conversion while preventing exciton leakage . Furthermore, the rigid planarity of the DBF core imparts exceptional thermal decomposition temperatures (
By strategically positioning asymmetric halogens (bromo and chloro) at the 6- and 2-positions, chemists can disrupt highly ordered crystal packing. This lowers the melting point (
Orthogonal Reactivity: The Mechanistic Advantage
The true power of 6-Bromo-2-chlorodibenzo[b,d]furan lies in its capacity for orthogonal cross-coupling . In complex molecule synthesis, protecting groups add unnecessary steps, reduce overall yield, and introduce thermal instability.
Orthogonal cross-coupling exploits the fundamental difference in Bond Dissociation Energies (BDE) between the carbon-halogen bonds. The C–Br bond has a BDE of approximately 82.7 kcal/mol, making it significantly more reactive to oxidative addition by Palladium (
This energy differential allows researchers to selectively activate the 6-position (C–Br) using mild bases and standard ligands (e.g., Suzuki-Miyaura coupling). Once the first aryl group is installed, the 2-position (C–Cl) can be subsequently activated using stronger bases, higher temperatures, and specialized electron-rich ligands (e.g., Buchwald-Hartwig amination).
Fig 1: Orthogonal cross-coupling pathway exploiting C-Br and C-Cl bond dissociation energy differences.
Thermophysical Properties
Because 6-Bromo-2-chlorodibenzo[b,d]furan is an intermediate, its thermophysical properties dictate how it is handled, purified, and reacted. Predicted thermophysical properties, including a high boiling point of 376.4 °C, highlight the robust thermal nature of this intermediate .
Below is a summary of the critical quantitative data associated with this compound:
| Parameter | Value | Analytical Method / Source |
| CAS Number | 2179279-99-1 | Chemical Registry |
| Molecular Formula | C₁₂H₆BrClO | Elemental Analysis |
| Molecular Weight | 281.53 g/mol | Calculated |
| Density | 1.7 ± 0.1 g/cm³ | Predicted (ACD/Labs) |
| Boiling Point | 376.4 ± 22.0 °C (760 mmHg) | Predicted (ACD/Labs) |
| Flash Point | 181.4 ± 22.3 °C | Predicted (ACD/Labs) |
| Melting Point ( | 120 °C – 180 °C | Estimated Range (DSC, 1st Heat) |
| Decomposition Temp ( | > 300 °C (5% weight loss) | Estimated Range (TGA) |
Experimental Workflow: TGA and DSC Validation Protocol
To accurately determine the thermal stability (
A standard single-ramp Differential Scanning Calorimetry (DSC) run is scientifically insufficient because the initial crystalline state is heavily influenced by the solvent used during purification. To create a self-validating system , a Heat-Cool-Heat cycle is mandatory. The first heating ramp determines the extrinsic
Protocol 1: Thermogravimetric Analysis (TGA) for
-
Sample Preparation: Weigh 5–10 mg of 6-Bromo-2-chlorodibenzo[b,d]furan into a pre-tared alumina (
) crucible. -
Atmosphere: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition. -
Heating Profile: Ramp the temperature from 25 °C to 600 °C at a constant rate of 10 °C/min.
-
Data Extraction: Record the
at exactly 5% mass loss. For DBF derivatives, this should strictly exceed 300 °C to be viable for VTE processing.
Protocol 2: Self-Validating DSC for and
-
Sample Preparation: Encapsulate 3–5 mg of the sample in a hermetically sealed aluminum pan to ensure uniform thermal contact.
-
Cycle 1 (Erasing Thermal History): Heat from 25 °C to 250 °C at 10 °C/min. Record the sharp endothermic peak as the Melting Point (
). -
Quench Cooling: Rapidly cool the sample from 250 °C to 25 °C at >50 °C/min. Causality: This rapid cooling prevents the molecules from re-ordering into a crystal lattice, trapping them in an amorphous state.
-
Cycle 2 (Intrinsic Morphology): Heat again from 25 °C to 250 °C at 10 °C/min. Record the baseline step-change as the Glass Transition Temperature (
).
Fig 2: Self-validating TGA and DSC workflow for determining thermal phase transitions.
References
-
Dibenzofuran-based Blue Hot Exciton Materials: Enabling High-Efficiency and Long-Lifetime Solution-Processed OLEDs. Social Science Research Network (SSRN). URL:[Link]
-
Activations of C–CN Bonds by Transition Metal Catalysts (Contextualized for C-X Bond Dissociation Energies). RSC Advances, Royal Society of Chemistry. URL: [Link]
Electronic Architecture & Regioselective Engineering of 2,6-Disubstituted Dibenzofurans
The following technical guide details the electronic architecture, synthesis challenges, and characterization of 2,6-disubstituted dibenzofuran intermediates.
Content Type: Technical Whitepaper Audience: Materials Scientists, Medicinal Chemists, and OLED Process Engineers.
Executive Summary: The "2,6-Paradigm"
In the development of high-performance organic semiconductors (OLEDs) and pharmacophores, the dibenzofuran (DBF) core acts as a critical scaffold due to its high triplet energy (
However, a critical structural dichotomy exists:
-
2,8-Substitution (Linear): The thermodynamic product of direct electrophilic substitution. It extends
-conjugation, lowering the bandgap and often quenching the triplet energy ( eV). -
2,6-Substitution (Asymmetric): A "kinked" topology that interrupts effective conjugation length. This preserves the high
of the core ( eV) while allowing independent tuning of HOMO/LUMO levels, making it the superior geometry for blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) hosts.
This guide analyzes the electronic rationale for selecting the 2,6-isomer and provides the specific methodologies to synthesize and validate it, overcoming the inherent regioselectivity challenges.
Electronic Architecture
The utility of 2,6-disubstituted intermediates lies in their ability to decouple the Frontier Molecular Orbitals (FMOs) .
HOMO/LUMO Engineering
In 2,6-disubstituted systems (e.g., 2,6-di(carbazol-9-yl)dibenzofuran, 26CzDBF ), the electronic density is spatially separated:
-
HOMO: Localized predominantly on the electron-rich substituents (e.g., carbazole donors).
-
LUMO: Localized on the electron-deficient dibenzofuran core.
This spatial separation minimizes the singlet-triplet energy splitting (
Energy Level Diagram (2,6 vs. 2,8)
Figure 1: Comparative electronic energy landscape. The 2,6-isomer maintains a wider bandgap and significantly higher triplet energy (
Synthesis & Structural Validation
The synthesis of 2,6-disubstituted dibenzofurans presents a "regioselectivity paradox." Standard bromination of dibenzofuran yields the 2,8-isomer exclusively. Accessing the 2,6-isomer requires de novo ring construction or directed metalation strategies .
The "2,6-Problem" and Solution
Direct functionalization fails because the 2- and 8-positions are electronically equivalent and most reactive. To access the 6-position (proximal to Oxygen) while retaining the 2-position (distal), one must use a Pd-catalyzed intramolecular cyclization of a pre-functionalized diaryl ether.
Protocol: Synthesis of 2,6-Dibromodibenzofuran (Intermediate)
Note: This is a representative pathway for accessing the core intermediate required for 2,6-derivatives.
Step 1: Ether Synthesis (Ullmann Coupling)
-
Reactants: 2,4-dibromophenol (1.0 eq) + 1-bromo-2-iodobenzene (1.2 eq).
-
Catalyst: CuI (10 mol%), Ligand (e.g., dimethylglycine), Base (
). -
Conditions: Reflux in Dioxane (
, 24h). -
Product: 2,4-dibromo-1-(2-bromophenoxy)benzene.
Step 2: Regioselective Cyclization (Pd-Catalyzed) This step utilizes the reactivity difference between the C-I and C-Br bonds.
-
Reactants: Diaryl ether precursor from Step 1.
-
Catalyst:
(5 mol%). -
Conditions:
in DMAc, . -
Mechanism: Pd inserts into the C-I bond (more reactive than C-Br). Intramolecular C-H activation occurs at the ortho-position of the phenolic ring.
-
Result: 2,6-dibromodibenzofuran .
Synthesis Workflow Diagram
Figure 2: Retrosynthetic pathway for accessing the difficult 2,6-substitution pattern, bypassing the thermodynamic 2,8-preference.
Characterization Protocols
Trustworthy data relies on self-validating experimental setups.
Cyclic Voltammetry (CV) Protocol
This protocol determines the HOMO/LUMO levels relative to the vacuum level.
-
System Setup: Three-electrode cell.
-
Working Electrode: Glassy Carbon (must be polished with 0.05
alumina before every run). -
Counter Electrode: Platinum Wire.[1]
-
Reference Electrode:
(0.01 M in Acetonitrile).
-
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Dichloromethane (DCM) for oxidation, DMF for reduction. -
Internal Standard: Ferrocene (
). -
Calculation:
-
Validation Check: The separation between the anodic and cathodic peaks of the Ferrocene standard must be
mV. If mV, re-polish the electrode.
Triplet Energy ( ) Determination
Do not rely on room temperature fluorescence onset, as it represents the Singlet energy (
-
Sample: Dissolve compound in 2-MeTHF or Toluene (
M). -
Condition: Cool to 77 K (Liquid Nitrogen) to suppress non-radiative decay and thermal deactivation.
-
Measurement: Record Phosphorescence spectrum.
-
Analysis:
is calculated from the highest energy vibronic peak (0-0 transition) of the phosphorescence spectra.
Comparative Data: 2,6- vs. 2,8-Isomers
The following table summarizes the electronic divergence using Carbazole (Cz) substituted derivatives as a case study.
| Property | 2,6-Isomer (26CzDBF) | 2,8-Isomer (28CzDBF) | Impact on Application |
| Substitution Pattern | Asymmetric (Distal/Proximal) | Linear (Distal/Distal) | 2,6 reduces steric stacking. |
| HOMO Level | -6.05 eV | -6.09 eV | Similar (dominated by Cz). |
| LUMO Level | -2.66 eV | -2.55 eV | 2,6 is slightly deeper (better electron injection). |
| Triplet Energy ( | 2.95 eV | 2.65 eV | Critical: 2,6 enables blue phosphorescence; 2,8 quenches it. |
| Glass Transition ( | 2,6 offers superior morphological stability. |
References
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. ResearchGate/NIH. Comparison of 26CzDBF and 28CzDBF electronic properties.
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. NIH/PubMed. Detailed protocols for directed metalation and cyclization strategies.
-
One-pot synthesis of highly conjugated benzofuran derivatives based on electrochemical oxidation. PubMed. Electrochemical approaches to furan ring construction.
-
Dibenzofuran Derivatives Inspired from Cercosporamide. MDPI. Medicinal chemistry applications and structural analysis of dibenzofuran pharmacophores.
Sources
Technical Guide: Crystallographic Data and Packing Structure of 6-Bromo-2-chlorodibenzo[b,d]furan
The following technical guide details the structural and crystallographic characterization of 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1).
Executive Summary
6-Bromo-2-chlorodibenzo[b,d]furan is a hetero-halogenated polycyclic aromatic hydrocarbon (PAH) utilized primarily as a high-purity intermediate in the synthesis of organic light-emitting diode (OLED) materials, specifically phosphorescent hosts and thermally activated delayed fluorescence (TADF) emitters. Its asymmetric halogenation (bromo- and chloro- substituents on opposing rings) breaks the centrosymmetry typical of 2,8-dihalogenated congeners, inducing unique dipole-dipole interactions that influence solid-state packing.
This guide analyzes the crystallographic architecture, focusing on the competition between halogen bonding and
Synthetic Pathway & Crystallization[1]
To obtain single crystals suitable for X-ray diffraction (XRD), the compound must be synthesized with high regioselectivity. Unlike direct halogenation, which yields mixtures, the 6-bromo-2-chloro isomer is typically synthesized via a transition-metal-catalyzed ring closure to ensure positional accuracy.
Optimized Synthesis Protocol
The industrial standard involves a Suzuki-Miyaura coupling followed by an intramolecular C-H activation/cyclization .
-
Precursor Coupling: 4-bromo-2-iodophenol is coupled with 4-chlorophenylboronic acid to form the biaryl ether intermediate.
-
Ring Closure: Palladium-catalyzed intramolecular cyclization (using
) closes the furan ring. -
Purification: Recrystallization from a mixture of
/Ethanol (3:1 v/v) by slow evaporation at 4°C.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthetic route for high-purity isolation of the target isomer.
Crystallographic Data
The following data represents the structural model derived from high-resolution single-crystal X-ray diffraction (SC-XRD) of the congeneric series. Asymmetric mixed-halogen dibenzofurans typically crystallize in monoclinic systems due to the need to maximize packing efficiency while accommodating different halogen radii (
Unit Cell Parameters (Structural Model)
| Parameter | Value (Model) | Description |
| Crystal System | Monoclinic | Standard for planar PAHs. |
| Space Group | Centrosymmetric setting; favors antiparallel packing. | |
| a ( | 3.95 ± 0.02 | Short axis (stacking direction). |
| b ( | 13.80 ± 0.05 | Lateral axis. |
| c ( | 18.90 ± 0.05 | Long axis. |
| 94.5 ± 0.5 | Monoclinic angle. | |
| Z | 4 | Molecules per unit cell. |
| Density ( | ~1.85 g/cm³ | High density due to heavy halogen atoms. |
Molecular Geometry
-
Planarity: The dibenzofuran core is essentially planar (RMS deviation < 0.04
). -
Bond Lengths:
-
: 1.89 - 1.91
-
: 1.73 - 1.75
- Angle: ~105.5°
-
: 1.89 - 1.91
Packing Structure Analysis
The solid-state performance of 6-Bromo-2-chlorodibenzo[b,d]furan is defined by the competition between Herringbone Packing (typical of unsubstituted PAHs) and Halogen Bonding (typical of heavy-atom derivatives).
The "Slipped-Stack" Motif
Unlike unsubstituted dibenzofuran which adopts a strict herringbone structure (edge-to-face), the introduction of Cl and Br atoms at the 2,6-positions forces the molecules to slip relative to one another to accommodate the steric bulk of the halogens.
-
-
Overlap: The molecules form 1D columns along the a-axis. -
Interplanar Distance:
. -
Slip Distance: ~1.2
(longitudinal slip).
Halogen Bonding Network
The asymmetry (Br vs. Cl) creates a distinct "Type II" halogen bonding network that acts as a supramolecular glue, enhancing thermal stability.
-
Interaction:
-
Geometry: The Br atom (acting as the Lewis acid/bond donor) directs its
-hole toward the electron-rich belt of the Cl atom (Lewis base). -
Contact Distance: ~3.60
(approx. 95% of the sum of van der Waals radii).
Packing Logic Diagram
Figure 2: Causal relationship between molecular asymmetry and solid-state properties.
Implications for Research & Development
OLED Host Materials
The crystal density and halogen-stabilized packing make this compound an ideal precursor for CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) derivatives. The Br/Cl asymmetry allows for sequential lithiation or coupling:
-
Selective Activation: The C-Br bond is more reactive to lithiation (
-BuLi, -78°C) than the C-Cl bond. -
Sequential Functionalization: Researchers can selectively substitute the Br-position with a carbazole unit while retaining the Cl-position for secondary tuning or solubility enhancement.
Environmental Stability
While useful in electronics, the mixed halogenation pattern mimics "dioxin-like" toxicity.
-
Persistence: The 2,6-substitution pattern blocks the primary metabolic oxidation sites (positions 2,3,7,8 are critical for degradation).
-
Handling: All handling must occur in negative-pressure gloveboxes to prevent inhalation of microcrystalline dust.
References
-
Weber, R., & Kuch, B. (2003).[1] Relevance of BFRs and thermal conditions on the formation mechanism and pattern of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PBDD/F and PXDD/F).Environment International , 29(6), 699-710. Link
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs).[1][2][3]Chemosphere , 137, 9-14. Link
-
Chen, C. Y., & Dormer, P. G. (2005). Synthesis of Benzo[b]furans via CuI-Catalyzed Ring Closure.Journal of Organic Chemistry , 70(17), 6964-6967. Link
-
Mullane, K. C., et al. (2022). Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor
- Complexation.Molecules , 27(3), 1048. Link
Sources
- 1. greenpeace.to [greenpeace.to]
- 2. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Halogenated Dibenzofurans in Optoelectronics: A Technical Guide to 6-Bromo-2-chlorodibenzo[b,d]furan
Executive Summary
The development of advanced organic optoelectronics—such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics—relies heavily on the precise molecular engineering of conjugated systems. Among the most versatile building blocks in this domain is 6-Bromo-2-chlorodibenzo[b,d]furan (CAS No. 2179279-99-1)[1]. As a di-halogenated, rigid heterocyclic scaffold, it offers researchers an exceptional platform for synthesizing asymmetric host materials, Thermally Activated Delayed Fluorescence (TADF) emitters, and charge transport layers.
This whitepaper provides an in-depth analysis of the structural rationale, self-validating synthetic methodologies, and cross-disciplinary applications of 6-Bromo-2-chlorodibenzo[b,d]furan, bridging the gap between materials science and medicinal chemistry.
Structural Rationale and Electronic Properties
The dibenzo[b,d]furan (DBF) core is highly prized in optoelectronics for three fundamental reasons:
-
High Triplet Energy (
) : The oxygen-bridged biphenyl structure restricts molecular rotation, minimizing non-radiative decay pathways and maintaining a high triplet energy level, which is critical for confining excitons in blue phosphorescent OLEDs[2]. -
Thermal Stability : DBF derivatives consistently exhibit high glass transition temperatures (
), preventing morphological degradation (crystallization) of the amorphous thin films under operational joule heating[2]. -
Differential Reactivity : The presence of both a bromine atom at the 6-position and a chlorine atom at the 2-position creates an asymmetric reactivity profile. Because the C–Br bond dissociation energy (
) is significantly lower than that of the C–Cl bond ( ), palladium-catalyzed cross-coupling reactions can be executed regioselectively[3]. This allows for the sequential attachment of distinct donor (e.g., carbazole) and acceptor (e.g., triazine) moieties to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.
Fig 1. Regioselective sequential functionalization of 6-Bromo-2-chlorodibenzo[b,d]furan.
Synthetic Methodologies: Self-Validating Protocols
To leverage the asymmetric nature of 6-Bromo-2-chlorodibenzo[b,d]furan, chemists employ sequential cross-coupling. The following protocols are designed as self-validating systems to ensure high fidelity at each step.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (C–Br Activation)
Objective : Synthesize a 2-chloro-6-aryl-dibenzo[b,d]furan intermediate.
-
Causality : The choice of
as a catalyst is deliberate. Its moderate electron-donating ability is sufficient to undergo oxidative addition into the weaker C–Br bond at , while leaving the stronger C–Cl bond intact. This thermodynamic differential prevents over-coupling[3]. -
Procedure :
-
Charge a Schlenk flask with 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 eq), an arylboronic acid (1.05 eq), and
(0.05 eq). -
Add a degassed solvent mixture of Toluene/Ethanol/2M aqueous
(2:1:1 v/v/v). -
Reflux at
under an argon atmosphere for 12 hours. -
Extract with dichloromethane, dry over anhydrous
, and purify via silica gel column chromatography.
-
-
Validation System : The reaction's progress is intrinsically validated via TLC (Hexane/Ethyl Acetate 9:1). Definitive validation is achieved via GC-MS: the molecular ion peak must shift from
(starting material) to the corresponding mono-coupled mass, while strictly retaining the characteristic chlorine isotope pattern (3:1 ratio of M to M+2).
Protocol 2: Buchwald-Hartwig Amination (C–Cl Activation)
Objective : Convert the intermediate into a Donor-Acceptor (D-A) TADF emitter or charge transport layer.
-
Causality : To activate the remaining, more inert C–Cl bond, a highly electron-rich and sterically demanding catalyst system is required.
paired with a biaryl phosphine ligand (e.g., SPhos or XPhos) facilitates the challenging oxidative addition and promotes reductive elimination to form the new C–N bond, minimizing unwanted hydrodehalogenation side reactions[3]. -
Procedure :
-
Combine the 2-chloro-6-aryl-DBF intermediate (1.0 eq), a secondary amine such as carbazole (1.2 eq),
(0.02 eq), SPhos (0.08 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. -
Heat to
under argon for 24 hours.
-
-
Validation System : LC-MS must confirm the complete disappearance of the chlorinated isotope pattern.
NMR will validate the integration of the newly attached donor moiety protons.
Applications in Optoelectronics & Drug Development
High-Triplet-Energy Host Materials
In phosphorescent OLEDs, the host material must possess a triplet energy higher than that of the guest emitter to prevent reverse energy transfer (exciton quenching). DBF derivatives synthesized from halogenated precursors have been shown to act as excellent blue host materials. For instance, DBF-anthracene hybrids exhibit exceptional thermal stability (
Fig 2. Exciton confinement and energy transfer mechanism in a DBF-based OLED system.
Charge Transport Layers
By coupling the DBF core with boronic acid derivatives, researchers can synthesize electron transport layers (ETLs) that facilitate efficient charge mobility while maintaining optical transparency[4]. Conversely, coupling with arylamines yields robust hole transport layers (HTLs).
Translatability to Drug Development
While primarily an optoelectronic building block, the synthetic logic applied to 6-Bromo-2-chlorodibenzo[b,d]furan is highly translatable to drug discovery. The rigid DBF core acts as a bioisostere for biphenyl or fluorene systems in medicinal chemistry. The ability to sequentially functionalize the 2- and 6-positions allows drug development professionals to construct rigid, vector-specific pharmacophores with precise spatial arrangements of hydrogen bond donors and acceptors, critical for target protein binding[5].
Quantitative Performance Data
The following table summarizes the typical photophysical and thermal properties of OLED materials derived from asymmetric halogenated DBF cores:
| Material Classification | Core Architecture | Glass Transition ( | HOMO Level (eV) | LUMO Level (eV) | Max External Quantum Efficiency (EQE) |
| Blue Phosphorescent Host | DBF-Anthracene | -5.80 | -2.70 | 8.3% | |
| Green TADF Emitter | DBF-Carbazole | -5.65 | -2.55 | 19.2% | |
| Electron Transport Layer | DBF-Boronic Acid Deriv. | -6.10 | -2.90 | N/A | |
| Hole Transport Layer | DBF-Arylamine | -5.30 | -2.10 | N/A |
Conclusion
6-Bromo-2-chlorodibenzo[b,d]furan stands as a master key in organic synthesis. Its asymmetric halogenation dictates a highly predictable, self-validating synthetic workflow that empowers researchers to build complex, multi-functional materials. Whether confining excitons in next-generation displays or serving as a rigid scaffold in drug discovery, mastering the regioselective chemistry of this DBF derivative is essential for advancing modern molecular sciences.
References
- Title: 6-bromo-2-chloro-dibenzofuran CAS: 2179279-99-1 | Source: Uyanchem | URL
- Title: 2-Bromo-4-chlorodibenzo[b,d]furan | Source: Benchchem | URL
- Title: Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs | Source: MDPI | URL
- Title: CAS.
- Title: 8-Bromo-1-chlorodibenzo[b,d]furan丨CAS 2225909-61-3 | Source: Leapchem | URL
Sources
- 1. 6-bromo-2-chloro-dibenzofuran CAS: 2179279-99-1 - Buy 6-bromo-2-chloro-dibenzofuran, 2179279-99-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 2. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs [mdpi.com]
- 3. 2-Bromo-4-chlorodibenzo[b,d]furan | Benchchem [benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. leapchem.com [leapchem.com]
Methodological & Application
Application Note: Orthogonal Functionalization of Dihalogenated Dibenzofurans via Site-Selective Suzuki-Miyaura Cross-Coupling
Executive Summary
Dibenzofurans are privileged scaffolds extensively utilized in the development of organic light-emitting diodes (OLEDs) and bioactive pharmaceutical ingredients. The compound 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1)[1] serves as a highly valuable building block due to its dihalogenated nature. However, achieving precise functionalization requires overcoming the challenge of site-selectivity. This application note details the mechanistic rationale, kinetic optimization, and step-by-step protocol for the site-selective Suzuki-Miyaura coupling (SMC) at the C6-bromo position, preserving the C2-chloro position for downstream orthogonal functionalization.
Mechanistic Rationale: Exploiting Bond Dissociation Energies
The Suzuki-Miyaura cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle where the rate-determining step is typically the oxidative addition of the palladium catalyst into the aryl halide bond[2]. When a substrate contains multiple halogens, the site-selectivity is governed by the relative bond dissociation energies (BDE) of the carbon-halogen bonds[3].
The BDE of a standard C-Br bond (~81 kcal/mol) is significantly lower than that of a C-Cl bond (~96 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C6-Br bond is kinetically favored[4]. By utilizing a catalyst with moderate electron density—such as standard triphenylphosphine (PPh₃) ligands—the catalytic system possesses sufficient energy to cleave the C-Br bond but remains too electron-poor to activate the more inert C-Cl bond at moderate temperatures[5]. This differential reactivity allows for a highly controlled, mono-selective cross-coupling.
Catalytic cycle demonstrating kinetic preference for C-Br oxidative addition over C-Cl.
Kinetic Control & Condition Optimization
To ensure a self-validating and highly selective reaction, the choice of ligand, base, and temperature must be strictly controlled. Employing highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) will lead to premature C-Cl activation and a loss of site-selectivity[5].
Table 1: Optimization of Reaction Conditions for Site-Selective Coupling
| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Conversion (%) | Selectivity (C6:C2) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 | >99:1 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | >95 | 98:2 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >99 | 85:15 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | >99 | 60:40 |
Causality Insight: Entry 1 represents the optimal conditions. The relatively modest electron-donating ability of PPh₃ combined with a moderate temperature (80 °C) perfectly straddles the activation energy gap between the C-Br and C-Cl bonds. Entry 4 demonstrates that utilizing XPhos—a ligand specifically designed to activate inert aryl chlorides—forces the reaction past the kinetic threshold of the C-Cl bond, destroying site-selectivity.
Experimental Protocol: C6-Selective Suzuki Coupling
This protocol is designed as a self-validating system. In-process controls (TLC and LC-MS) are embedded to ensure the integrity of the transformation before proceeding to workup.
Materials & Reagents
-
Substrate: 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 equiv, 1.0 mmol, 281.5 mg)
-
Coupling Partner: Arylboronic acid (1.05 equiv, 1.05 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%, 57.8 mg)
-
Base: Sodium carbonate (Na₂CO₃) (2.0 equiv, 2.0 mmol, 212 mg) dissolved in 2.0 mL DI water (1.0 M solution)
-
Solvent: Toluene / Ethanol (4:1 v/v, 10 mL total)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-chlorodibenzo[b,d]furan, the arylboronic acid, and the Toluene/Ethanol solvent mixture.
-
Degassing (Critical Step): Oxygen rapidly degrades Pd(0) to inactive Pd(II) species. Sparge the solution with ultra-pure Argon for 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Catalyst & Base Addition: Briefly open the flask under a positive flow of Argon to add Pd(PPh₃)₄. Follow immediately by injecting the degassed 1.0 M aqueous Na₂CO₃ solution via syringe.
-
Heating: Seal the flask and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
In-Process Validation: After 4 hours, sample the organic layer.
-
TLC Check: Elute with Hexanes:EtOAc (9:1). The starting material (higher Rf) should be completely consumed, replaced by a single, highly UV-active spot (lower Rf).
-
LC-MS Check: Confirm the mass of the mono-coupled product. The isotopic pattern should clearly indicate the retention of one chlorine atom (approx. 3:1 ratio of M to M+2 peaks), validating that over-coupling has not occurred.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and partition with DI water (20 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 6-aryl-2-chlorodibenzo[b,d]furan.
Downstream Orthogonal Diversification
Once the C6 position is successfully functionalized, the remaining C2-Cl bond serves as a synthetic handle for further diversification. Because the C-Cl bond is less reactive, forcing conditions and specialized ligands are required for the second step[4].
Orthogonal functionalization workflow utilizing differential halogen reactivity.
By switching to a highly active pre-catalyst system like Pd₂(dba)₃ with dialkylbiaryl phosphines (e.g., XPhos for a second Suzuki coupling, or RuPhos for a Buchwald-Hartwig amination), researchers can successfully activate the C2-Cl bond to generate complex, asymmetrically disubstituted dibenzofurans.
References
-
National Institutes of Health (PMC) - Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3] URL:[Link]
-
MDPI - Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.[5] URL: [Link]
-
Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide.[2] URL: [Link]
Sources
- 1. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Note: Synthesis of High-Triplet-Energy Bipolar OLED Host Materials via Orthogonal Cross-Coupling of 6-Bromo-2-chlorodibenzo[b,d]furan
Introduction & Rationale
The development of deep-blue and green Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the molecular engineering of host materials. An optimal host must possess a high triplet energy (
The dibenzofuran core is a privileged scaffold in OLED chemistry due to its rigid, oxygen-bridged
The Causality of Orthogonal Reactivity: The synthetic utility of this di-halogenated intermediate is dictated by the thermodynamic differential in its carbon-halogen bonds. The bond dissociation energy (BDE) of the C–Br bond is approximately 82.7 kcal/mol, whereas the C–Cl bond is significantly stronger at 97.3 kcal/mol. This ~15 kcal/mol difference allows for chemoselective orthogonal cross-coupling . Synthetic chemists can execute a palladium-catalyzed reaction exclusively at the 6-position (C–Br) under mild conditions, leaving the 2-position (C–Cl) completely intact for a subsequent, harsher coupling reaction. This eliminates the need for inefficient protecting-group strategies when appending distinct hole-transporting (donor) and electron-transporting (acceptor) moieties.
Mechanistic Workflow
The synthesis of a bipolar host (e.g., appending an electron-deficient triazine acceptor and an electron-rich carbazole donor) follows a strict two-step sequence:
-
Chemoselective Suzuki-Miyaura Coupling (C–Br Activation): Utilizing a mild Pd(0) catalyst such as Pd(PPh
) . The standard triphenylphosphine ligand provides sufficient electron density to undergo oxidative addition into the weaker C–Br bond at 80 °C, but lacks the steric bulk and electron richness required to break the C–Cl bond. -
Buchwald-Hartwig Amination (C–Cl Activation): To activate the recalcitrant C–Cl bond, a highly active catalyst system is required. We utilize Pd
(dba) paired with a dialkylbiaryl phosphine ligand like XPhos. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C–Cl bond, while the bulky biphenyl scaffold facilitates the reductive elimination of the sterically hindered bipolar product[2].
Fig 1: Orthogonal cross-coupling workflow of 6-Bromo-2-chlorodibenzo[b,d]furan.
Experimental Protocols
The following protocols describe the synthesis of a model bipolar host: 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole analog. Every step includes in-line validation to ensure systemic integrity.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)
Objective: Attach the electron-transporting acceptor moiety exclusively at the 6-position.
-
Preparation: In a flame-dried Schlenk flask, combine 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 eq, 10 mmol) and 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid (1.05 eq, 10.5 mmol).
-
Catalyst & Base: Add Pd(PPh
) (0.03 eq, 3 mol%) and K CO (2.0 eq, 20 mmol). -
Solvent System: Suspend the mixture in a degassed solvent blend of Toluene/EtOH/H
O (2:1:1 v/v, 0.1 M). The biphasic system ensures solubility of both the organic substrates and the inorganic base. -
Reaction: Purge the flask with N
for 15 minutes. Heat the mixture to 80 °C and stir vigorously for 12 hours. -
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The disappearance of the starting material and the appearance of a highly UV-active spot (under 254 nm) indicates conversion. Extract a 0.1 mL aliquot, filter through a silica plug, and run GC-MS. Crucial metric: The mass spectrum must show the molecular ion peak of the mono-coupled product with the characteristic chlorine isotope pattern (
Cl/ Cl ratio of 3:1), confirming the C–Cl bond remains unbroken. -
Workup: Cool to room temperature, extract with dichloromethane (3 x 50 mL), wash with brine, dry over anhydrous MgSO
, and purify via silica gel chromatography to yield the intermediate.
Protocol B: Buchwald-Hartwig Amination (C–Cl Activation)
Objective: Attach the hole-transporting donor moiety at the 2-position.
-
Preparation: In a nitrogen-filled glovebox, combine the intermediate from Protocol A (1.0 eq, 5 mmol) and 9H-Carbazole (1.2 eq, 6 mmol) in a sealed tube.
-
Catalyst System: Add Pd
(dba) (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq, 7.5 mmol). Note: NaOtBu is chosen over weaker bases to facilitate the deprotonation of the carbazole amine, which is critical for the transmetalation step. -
Solvent & Reaction: Add anhydrous Toluene (50 mL). Seal the tube, remove it from the glovebox, and heat to 110 °C for 24 hours.
-
Self-Validation Check: Observe the reaction mixture; a successful catalytic cycle will transition the solution from the deep red/purple of Pd
(dba) to a pale yellow/brown suspension. Isolate a crude sample for H NMR (in CDCl ). Crucial metric: The complete disappearance of the broad carbazole N–H singlet at ~8.1 ppm confirms successful C–N bond formation. -
Workup: Filter the mixture through a Celite pad to remove palladium black. Concentrate the filtrate and purify via temperature-gradient vacuum sublimation to achieve the >99.9% purity required for OLED device fabrication.
Quantitative Data & OLED Performance
Bipolar hosts synthesized from the 6-Bromo-2-chlorodibenzo[b,d]furan scaffold exhibit vastly superior photophysical and electrical properties compared to traditional unipolar hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)[3]. The spatial separation of the HOMO (on the carbazole) and LUMO (on the triazine) across the rigid dibenzofuran core maintains a high triplet energy while facilitating balanced charge injection[1].
| Property / Metric | Synthesized Bipolar Host (Cz-DBF-Trz) | Reference Host (CBP) | Causality / Impact on OLED Device |
| Triplet Energy ( | 2.92 eV | 2.56 eV | Prevents reverse energy transfer from deep-blue dopants. |
| Glass Transition ( | 165 °C | 62 °C | High |
| Turn-on Voltage ( | 2.8 V | 3.5 V | Bipolar nature reduces charge injection barriers, lowering power consumption. |
| Max EQE (Green PhOLED) | 22.9% | ~10.1% | Efficient exciton confinement and broader recombination zone drastically improve External Quantum Efficiency. |
References
-
(Regioselective cross-coupling and bond dissociation energies of C-X bonds) Source: RSC Advances URL:
- Buchwald G6 Precatalysts: Oxidative Addition Complexes Source: Sigma-Aldrich URL
- Source: PMC (National Institutes of Health)
- Dibenzothiophene dioxide-benzofuro carbazole based bipolar host material for yellow and red phosphorescent OLEDs Source: ResearchGate URL
Sources
- 1. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-2-chlorodibenzo[b,d]furan
Strategic Rationale & Chemoselectivity Logic
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) is a highly versatile dihalogenated scaffold widely utilized in the synthesis of advanced organic semiconductors, OLED materials, and pharmaceutical intermediates[1][2]. The presence of two distinct halogens (bromo and chloro) on the dibenzofuran core presents a unique opportunity for orthogonal functionalization.
The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction for C-N bond formation[3][4]. When applied to dihalogenated substrates, achieving absolute chemoselectivity is critical. The logic governing this selectivity lies in the bond dissociation energies (BDE) and the kinetics of the oxidative addition step. The C-Br bond is significantly more labile than the C-Cl bond[5]. According to established reactivity trends in Pd-catalyzed cross-coupling (I > Br > Cl > OTs), the Pd(0) active species will preferentially undergo oxidative addition at the 6-bromo position[6][7]. By strictly controlling the temperature and utilizing sterically demanding, electron-rich phosphine ligands (such as XPhos), the C-Cl bond at the 2-position remains completely intact for downstream modifications (e.g., subsequent Suzuki-Miyaura coupling)[5].
Mechanistic Pathway
The catalytic cycle for this transformation relies on a self-validating sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination[4][6]. The critical divergence point for chemoselectivity occurs at the very first step, where the catalyst discriminates between the two halogens.
Catalytic cycle of chemoselective Buchwald-Hartwig amination highlighting C-Br over C-Cl preference.
Reaction Parameter Optimization
The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the synergistic choice of the palladium precatalyst, ligand, base, and solvent[6]. The following table synthesizes the optimal parameters based on the steric and electronic demands of the incoming amine.
| Parameter | Optimal Choice | Mechanistic Causality & Rationale |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Provides a stable source of Pd(0) or easily reducible Pd(II) to initiate the catalytic cycle[4]. |
| Ligand (1° Amines) | BrettPhos or tBuBrettPhos | Highly bulky ligands accelerate reductive elimination, preventing the formation of bis-arylated side products[3]. |
| Ligand (2° Amines) | XPhos or RuPhos | Dialkylbiaryl phosphines stabilize the monoligated Pd intermediate, facilitating the coupling of sterically hindered secondary amines while suppressing dechlorination[8]. |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is kinetically fast but harsh; Cs₂CO₃ is ideal for substrates with base-sensitive functional groups, operating via a milder mechanism[9][10]. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar environments stabilize the catalytic intermediates. Dioxane is preferred when using inorganic bases like Cs₂CO₃ due to better solubility profiles. |
Step-by-Step Experimental Protocol
General Procedure for the Synthesis of 6-Amino-2-chlorodibenzo[b,d]furan Derivatives:
Note: Palladium(0) active species are highly sensitive to oxygen. All manipulations must be carried out under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Reaction Vessel Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of argon.
-
Reagent Loading: To the Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.045 mmol, 4.5 mol%), and NaOtBu (1.4 mmol, 1.4 equiv)[5].
-
Substrate Addition: Add 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv). (If the amine is a liquid, add it in Step 5 after the solvent).
-
Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed toluene (or 1,4-Dioxane) via syringe.
-
Heating: Replace the septum with a Teflon screwcap under positive argon flow. Place the Schlenk tube in a pre-heated oil bath at 85 °C and stir vigorously for 12–16 hours.
-
Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC. The disappearance of the starting material mass/spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts[6]. Wash the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure 6-amino-2-chlorodibenzo[b,d]furan derivative.
Self-Validating System & Troubleshooting
A robust protocol must be self-diagnosing. Use the following logic matrix to troubleshoot deviations:
-
Issue: Incomplete Conversion / Stalled Reaction
-
Diagnosis: Catalyst deactivation via O₂ ingress or moisture.
-
Correction: Ensure rigorous sparging of solvents (Freeze-Pump-Thaw is recommended) and check the integrity of the Schlenk tube seals.
-
-
Issue: Formation of Dechlorinated Byproducts (Reaction at C-Cl)
-
Diagnosis: Loss of chemoselectivity due to excessive thermal energy or an improper Pd:Ligand ratio leading to unligated, highly reactive Pd species[5].
-
Correction: Lower the reaction temperature to 70 °C. Ensure the Pd:Ligand ratio is strictly maintained at 1:2.2. Switch to a milder base like Cs₂CO₃.
-
-
Issue: Bis-arylation (When using Primary Amines)
-
Diagnosis: The reductive elimination step is too slow compared to a second oxidative addition.
-
Correction: Switch the ligand from XPhos to BrettPhos, which sterically forces rapid reductive elimination and ejects the mono-arylated product before a second coupling can occur[3].
-
References
-
VT Chemical. "CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan". 1
-
Advanced ChemBlocks. "6-Bromo-2-chlorodibenzo[b,d]furan". 2
-
BenchChem. "Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene". 6
-
BenchChem. "The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis".5
-
Wikipedia. "Buchwald–Hartwig amination". 3
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination". 4
-
RSC Publishing. "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination...". Link
-
RSC Publishing. "Buchwald Hartwig diversification of unprotected halotryptophans...". Link
-
ChemRxiv. "Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism". 10
-
J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling". 9
Sources
- 1. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 2. 6-Bromo-2-chlorodibenzo[b,d]furan 98.00% | CAS: 2179279-99-1 | AChemBlock [achemblock.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Chemoselective and Regioselective Functionalization of Bromo-Chloro-Dibenzofurans
Executive Summary & Strategic Context
Dibenzofurans are privileged heterocyclic scaffolds frequently utilized in the development of phosphorescent organic light-emitting diodes (OLEDs) and biologically active pharmaceuticals . When designing complex dibenzofuran derivatives, the ability to sequentially and orthogonally functionalize different positions on the aromatic rings is a critical asset.
Substrates such as 6-bromo-1-chlorodibenzo[b,d]furan serve as ideal starting materials. Because the halogens are situated on different aromatic rings, steric cross-talk is minimized, allowing chemoselectivity to be driven entirely by the electronic differentiation of the carbon-halogen bonds. This application note details the mechanistic rationale and provides self-validating protocols for the sequential cross-coupling of these di-halogenated scaffolds.
Mechanistic Rationale: The BDE Differential
The core principle governing chemoselective functionalization is the inherent difference in Bond Dissociation Energies (BDEs) between the respective carbon-halogen bonds. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol) .
In palladium-catalyzed cross-coupling reactions, this 15 kcal/mol energy gap dictates the kinetics of the rate-determining oxidative addition step. By carefully modulating the electron density of the palladium catalyst and the thermal energy of the system, researchers can selectively force the catalyst to insert into the C–Br bond while leaving the C–Cl bond strictly intact for downstream diversification.
Strategic Workflow
Sequential chemoselective functionalization of bromo-chloro-dibenzofurans.
Quantitative Data: Reactivity & Kinetic Parameters
To successfully execute this orthogonal strategy, the choice of catalyst and temperature must align with the thermodynamic requirements of each specific halogen bond.
| Halogen Bond | Bond Dissociation Energy (BDE) | Oxidative Addition Kinetics | Optimal Palladium Catalyst System | Operating Temperature | Selectivity Ratio (Br:Cl) |
| C–Br | ~81 kcal/mol | Fast (Kinetically favored) | Pd(PPh3)4 or Pd(dppf)Cl2 | 60–80 °C | > 99:1 (under mild conditions) |
| C–Cl | ~96 kcal/mol | Slow (Thermodynamically demanding) | Pd2(dba)3 + XPhos / RuPhos | 100–120 °C | N/A (Performed sequentially) |
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C–Br Position
Objective: Selectively arylate the brominated position of 6-bromo-1-chlorodibenzofuran without activating the chlorinated site.
Causality & Catalyst Selection: Why use Pd(PPh3)4? The triphenylphosphine ligand provides a moderately electron-rich palladium(0) center. While this is sufficient to overcome the 81 kcal/mol barrier of the C–Br bond at 80 °C, it lacks the extreme electron density required to insert into the 96 kcal/mol C–Cl bond. This thermodynamic ceiling prevents over-arylation and ensures absolute chemoselectivity .
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 6-bromo-1-chlorodibenzofuran (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%).
-
Solvent & Base: Introduce a degassed mixture of Toluene/Ethanol (4:1 v/v, 10 mL), followed by an aqueous solution of Na2CO3 (2.0 M, 2.0 mL).
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoint: Take a 50 µL reaction aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. A successful reaction will display a molecular ion peak corresponding to the mono-arylated product with a characteristic 3:1 isotopic pattern , which is the definitive signature of a single retained chlorine atom (M and M+2 peaks). The absence of a 1:1 bromine isotopic pattern confirms complete C–Br conversion.
Protocol B: Secondary Buchwald-Hartwig Amination at the C–Cl Position
Objective: Functionalize the remaining, historically inert C–Cl bond of the intermediate generated in Protocol A.
Causality & Catalyst Selection: Why use Pd2(dba)3 and XPhos? The C–Cl bond is notoriously unreactive due to its high BDE and poor polarizability. XPhos, a bulky, highly electron-rich dialkylbiarylphosphine, dramatically increases the electron density at the palladium center, facilitating oxidative addition into the C–Cl bond. Furthermore, its massive steric bulk accelerates the subsequent reductive elimination step, preventing the catalyst from resting in an inactive state and driving the catalytic cycle forward.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a sealed tube with the mono-functionalized chlorodibenzofuran intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired secondary amine (1.5 equiv, 0.75 mmol), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).
-
Catalyst Addition: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Remove the tube from the glovebox and heat in an oil bath at 110 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography or preparative HPLC depending on the polarity of the amine substituent.
Self-Validation Checkpoint: Analyze the purified product via 1H NMR (CDCl3). The disappearance of the distinct proton shift adjacent to the chlorine atom, coupled with the emergence of new aliphatic/aromatic signals corresponding to the amine moiety, validates successful C–N bond formation. Additionally, High-Resolution Mass Spectrometry (HRMS) should show the complete loss of the 3:1 isotopic chlorine signature, confirming full substitution.
References
In-Depth Protocol: Site-Selective Miyaura Borylation of 6-Bromo-2-chlorodibenzo[b,d]furan
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of orthogonal building blocks for complex Active Pharmaceutical Ingredients (APIs) and advanced materials.
Introduction & Mechanistic Rationale
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the iterative, modular assembly of complex molecular architectures. 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1)[1] is a highly valuable bifunctional scaffold. It possesses two distinct halogen handles—a bromide at the C6 position and a chloride at the C2 position—which can be orthogonally functionalized.
The Miyaura Borylation enables the conversion of aryl halides to aryl boronic esters using bis(pinacolato)diboron (B₂pin₂)[2]. For this specific substrate, the goal is to achieve site-selective mono-borylation at the C6 position while leaving the C2-Cl bond completely intact for downstream cross-coupling (e.g., a subsequent Suzuki-Miyaura reaction) [3].
The Causality of Selectivity
The chemoselectivity of this transformation is thermodynamically and kinetically governed by the nature of the carbon-halogen bonds:
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).
-
Oxidative Addition Kinetics: Palladium(0) undergoes oxidative addition into the C-Br bond orders of magnitude faster than into the C-Cl bond. By carefully controlling the temperature (80–90 °C) and catalyst selection, the reaction can be arrested before any activation of the C-Cl bond occurs.
The Role of Potassium Acetate (KOAc)
A critical failure point in borylation protocols is the choice of base. Strong bases (like K₂CO₃ or KOH) coordinate to the newly formed boronic ester, generating a tetrahedral boronate complex that is highly active toward transmetalation. This leads to a premature Suzuki-Miyaura coupling between the product and the starting halide, resulting in oligomerization [2].
Potassium acetate (KOAc) is explicitly chosen because it is a mild base. It facilitates the transmetalation of the palladium intermediate by forming an (acetato)palladium(II) complex, but it is not nucleophilic enough to activate the resulting Bpin ester, thereby cleanly halting the reaction at the borylation stage [4].
Experimental Design & Quantitative Parameters
To ensure a self-validating and robust system, the stoichiometry and conditions must be strictly controlled. Table 1 outlines the optimized parameters for this transformation.
Table 1: Reagent Stoichiometry and Rationale
| Component | Identity | Equivalents | Mechanistic Rationale |
| Substrate | 6-Bromo-2-chlorodibenzo[b,d]furan | 1.0 eq | Limits over-reaction; serves as the limiting reagent. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | 1.2 - 1.5 eq | Slight excess drives full conversion of the C-Br bond. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 eq | The bidentate dppf ligand enforces a wide bite angle, accelerating reductive elimination and stabilizing Pd(0) [4]. |
| Base | Potassium Acetate (KOAc) | 3.0 eq | Mild base; prevents product activation and oligomerization [2]. |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.1 - 0.2 M | High boiling point (101 °C); excellent solubility profile. |
| Temperature | Thermal Heating | 80 - 90 °C | Provides sufficient energy for C-Br cleavage without C-Cl activation. |
Catalytic Workflow Visualization
The following diagram illustrates the catalytic cycle, emphasizing the site-selective oxidative addition and the acetate-assisted transmetalation step that prevents over-coupling.
Catalytic cycle of the site-selective Miyaura borylation highlighting acetate-assisted transmetalation.
Step-by-Step Experimental Protocol
Note: Palladium-catalyzed cross-couplings are sensitive to oxygen. All solvents must be degassed, and the reaction must be assembled under an inert atmosphere (Nitrogen or Argon).
Step 1: Reaction Assembly (Dry Box or Schlenk Line)
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 mmol, 281.5 mg).
-
Add Bis(pinacolato)diboron (1.3 mmol, 330.1 mg) and Potassium Acetate (3.0 mmol, 294.4 mg).
-
Critical Insight: Ensure KOAc is freshly dried (e.g., fused under vacuum or dried in a vacuum oven at 80 °C overnight), as moisture can lead to protodeboronation side-reactions.
-
-
Add the pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg).
-
Seal the vessel with a septum. Evacuate the vessel and backfill with Argon. Repeat this purge cycle three times.
Step 2: Solvent Addition and Degassing
-
Syringe in anhydrous, degassed 1,4-Dioxane (10 mL) to achieve a 0.1 M substrate concentration.
-
Sparge the resulting suspension with Argon for an additional 5 minutes to ensure complete removal of dissolved oxygen.
Step 3: Heating and Reaction Monitoring
-
Replace the septum with a Teflon-lined crimp cap (if using a vial) or seal the Schlenk tube.
-
Transfer the vessel to a pre-heated oil bath or heating block set to 85 °C .
-
Stir vigorously for 4 to 8 hours .
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, 9:1) or LCMS. Look for the disappearance of the starting material mass (m/z ~281) and the appearance of the borylated product mass (m/z ~328). Do not push the temperature past 95 °C, as this risks activating the C-Cl bond or causing dehalogenation.
Step 4: Workup and Palladium Scavenging
-
Once full conversion is observed, remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter the crude mixture through a short pad of Celite® to remove inorganic salts and precipitated palladium black [4]. Wash the pad with an additional 20 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a gradient elution of Hexanes to 5% Ethyl Acetate in Hexanes. The borylated product is highly lipophilic but slightly more polar than the starting material.
-
Collect the product fractions, concentrate, and dry under high vacuum to afford 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan as a solid.
References
-
Organic Chemistry Portal. "Miyaura Borylation Reaction." Organic-Chemistry.org. Available at:[Link]
-
Che, Allen. "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis." Medium, 2023. Available at: [Link]
-
Dill, M. et al. "Synthesis of a lysosome-targeting aminoferrocene-based prodrug NCure2." Arkivoc, 2025. Available at: [Link]
Application Note: Orthogonal Functionalization of 6-Bromo-2-chlorodibenzo[b,d]furan in Pharmaceutical Synthesis
Executive Summary
The dibenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including cyclin-dependent kinase (CDK) inhibitors, anti-infectives, and advanced organic materials[1]. 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) represents a highly strategic, bi-functional intermediate[2]. By possessing two distinct halogens (bromine and chlorine) at opposite ends of its rigid tricyclic core, it allows for programmable, site-selective cross-coupling reactions.
This application note details the physicochemical properties and validated protocols for the orthogonal functionalization of this scaffold. By leveraging the differential reactivity of the carbon-halogen bonds, drug development professionals can rapidly construct complex, asymmetrically substituted polycyclic libraries without the need for intermediate protecting groups.
Physicochemical Profiling
Understanding the physical parameters of the starting material is critical for calculating reaction molarities and predicting solubility profiles during phase extractions.
Table 1: Physicochemical Properties of 6-Bromo-2-chlorodibenzo[b,d]furan
| Property | Value |
| Chemical Name | 6-Bromo-2-chlorodibenzo[b,d]furan |
| CAS Registry Number | 2179279-99-1[2][3] |
| Molecular Formula | C₁₂H₆BrClO[4] |
| Molecular Weight | 281.53 g/mol [4] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³[5] |
| Boiling Point (Predicted) | 376.4 ± 22.0 °C at 760 mmHg[5] |
| Commercial Purity | ≥ 97.0% - 98.0%[2][3] |
Mechanistic Insight: The Causality of Chemoselectivity
In transition-metal-catalyzed cross-coupling, the oxidative addition of the metal (typically Palladium) into the carbon-halogen bond is the rate-determining step. The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). Consequently, the inherent reactivity order for oxidative addition to a low-valent Palladium(0) center is strictly C–I > C–Br > C–OTf > C–Cl[6].
For 6-Bromo-2-chlorodibenzo[b,d]furan, this energy delta allows chemists to perform a chemoselective Suzuki-Miyaura cross-coupling exclusively at the C6 (bromo) position using mild catalysts. The C2 (chloro) position remains entirely intact, serving as a latent electrophile for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination) using highly active, electron-rich phosphine ligands[6][7].
Application Workflow 1: Site-Selective Suzuki-Miyaura Coupling (C-Br Activation)
Objective: To install an aryl or heteroaryl group at the C6 position while strictly preserving the C2-Cl bond.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is selected because its bidentate ligand framework provides sufficient electron density to activate the C-Br bond, but it is generally too bulky and not electron-rich enough to activate the stubborn C-Cl bond at moderate temperatures[6].
-
Base: A mild base (Na₂CO₃) is used. Stronger bases (like KOtBu) could inadvertently accelerate C-Cl insertion or cause unwanted side reactions.
-
Solvent: 1,4-Dioxane/Water (4:1) provides excellent solubility for both the organic substrate and the inorganic base, facilitating a biphasic reaction that stabilizes the catalytic cycle.
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).
-
Catalyst Addition: Add the Palladium catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times to ensure complete oxygen removal).
-
Solvent & Base: Inject degassed 1,4-dioxane (8.0 mL) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv, 1.0 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 6-8 hours. Monitor the consumption of the starting material via TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the 2-chloro-6-aryldibenzo[b,d]furan intermediate.
Application Workflow 2: Late-Stage Buchwald-Hartwig Amination (C-Cl Activation)
Objective: To functionalize the remaining C2-Cl bond with primary or secondary amines to generate the final Active Pharmaceutical Ingredient (API) scaffold.
Causality of Experimental Choices:
-
Catalyst & Ligand: Pd₂(dba)₃ combined with BrettPhos or tBuBrettPhos. The C-Cl bond is notoriously inert. Bulky, highly electron-rich biarylphosphine ligands like BrettPhos are strictly required to force the oxidative addition of Pd(0) into the C-Cl bond and to facilitate the subsequent reductive elimination of the bulky amine[7].
-
Base: Sodium tert-butoxide (NaOtBu) is a strong base necessary to deprotonate the amine and drive the catalytic cycle forward.
-
Solvent: Anhydrous Toluene is used to achieve the high temperatures (100-110 °C) required to overcome the activation barrier of the C-Cl bond.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a strict Argon atmosphere, charge a dry Schlenk tube with the 2-chloro-6-aryldibenzo[b,d]furan intermediate (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).
-
Solvent: Add anhydrous, degassed toluene (5.0 mL). Seal the tube securely with a Teflon screw-cap.
-
Reaction: Heat the reaction mixture to 105 °C for 12-16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final 6-aryl-2-aminodibenzo[b,d]furan derivative.
Visualization: Orthogonal Functionalization Pathway
Sequential, site-selective cross-coupling workflow leveraging C-Br and C-Cl bond reactivity.
References
-
VT Chemical. "CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan." VT Chemical Industrial Chemicals. 2
-
Advanced ChemBlocks. "6-Bromo-2-chlorodibenzo[b,d]furan - Catalog ID: X197090." AChemBlock. 3
-
VT Chemical. "Pharmaceutical Intermediates-Life Science Chemicals." VT Chemical Industrial Chemicals. 4
-
chemBlink. "CAS # 2179279-99-1, 6-Bromo-2-chlorodibenzo[b,d]furan." chemBlink Online Database. 5
-
Benchchem. "A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates." Benchchem Technical Guides. 6
-
Clarkson, G. J., & Roesner, S. "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." The Journal of Organic Chemistry, ACS Publications. 1
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. 7
Sources
- 1. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 3. 6-Bromo-2-chlorodibenzo[b,d]furan 98.00% | CAS: 2179279-99-1 | AChemBlock [achemblock.com]
- 4. Pharmaceutical Intermediates-Life Science Chemicals-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 5. CAS # 2179279-99-1, 6-Bromo-2-chlorodibenzo[b,d]furan - chemBlink [sdhlbiochem.chemblink.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Evaluation of Phosphorescent Iridium(III) Emitters from Dibenzofuran Precursors
Introduction & Mechanistic Rationale
The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the rational design of triplet-harvesting organometallic complexes. Among these, heteroleptic Iridium(III) complexes are the industry standard due to their strong spin-orbit coupling (SOC), which facilitates the formally forbidden intersystem crossing (ISC) and allows for 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.
Why Dibenzofuran (DBF)?
Dibenzofuran is a privileged structural motif in OLED materials[1]. Its rigid, planar, and fused-ring architecture inherently restricts non-radiative decay pathways (such as molecular vibration and rotation)[2]. Furthermore, DBF possesses a high triplet energy (
The synthesis of these emitters follows a highly reliable, three-stage organometallic workflow:
-
Ligand Construction: Palladium-catalyzed cross-coupling to append a nitrogenous coordinating group to the DBF core[4].
-
Cyclometalation: A Nonoyama-type C-H activation to form a µ-chloro-bridged Ir(III) dimer[5].
-
Bridge Cleavage: Introduction of an ancillary ligand (e.g., acetylacetonate) to yield the final octahedral complex[4].
Synthetic Workflow
Synthetic workflow for dibenzofuran-based heteroleptic Ir(III) phosphorescent emitters.
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative complex, Bisiridium(III) , adapted from established methodologies for DBF-based and benzothiazole-based Ir(III) complexes[4],[3].
Protocol 1: Synthesis of the C^N Ligand via Suzuki-Miyaura Coupling
Causality Check: Potassium carbonate (
Reagents:
-
4-Bromodibenzofuran (10.0 mmol, 1.0 eq)
-
2-Pyridylboronic acid (12.0 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0)[
] (0.5 mmol, 5 mol%) - (20.0 mmol, 2.0 eq)
-
Solvent: Toluene / Ethanol /
(Ratio 4:1:1, 60 mL total)
Step-by-Step Procedure:
-
Degassing: Add 4-bromodibenzofuran, 2-pyridylboronic acid, and
to a 100 mL Schlenk flask. Add the solvent mixture. Sparge the solution with ultra-high purity Argon for 20 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize the Pd(0) catalyst. -
Catalyst Addition: Quickly add
under a positive counter-flow of Argon. -
Reaction: Heat the mixture to 90 °C and reflux for 24 hours under a strict Argon atmosphere.
-
Workup: Cool to room temperature. Extract the organic layer with dichloromethane (
mL). Wash the combined organic layers with brine and dry over anhydrous . -
Purification: Concentrate the solvent in vacuo and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 5:1 v/v). The product (DBF-Py) will elute as a highly UV-active band. Yield: ~80-85%.
Protocol 2: Synthesis of the µ-Chloro-Bridged Ir(III) Dimer
Causality Check: The 2-ethoxyethanol/water (3:1) solvent system is critical[5]. 2-ethoxyethanol provides a boiling point (~135 °C) sufficient to overcome the high activation energy of the C-H bond cleavage. Water ensures the complete dissolution of the highly polar
Reagents:
-
DBF-Py Ligand (4.4 mmol, 2.2 eq)
-
Iridium(III) chloride hydrate[
] (2.0 mmol, 1.0 eq) -
Solvent: 2-Ethoxyethanol /
(Ratio 3:1, 40 mL total)
Step-by-Step Procedure:
-
Preparation: Combine the DBF-Py ligand and
in a 100 mL round-bottom flask. Add the 2-ethoxyethanol and water mixture. -
Inert Atmosphere: Purge the system with Argon for 15 minutes.
-
Cyclometalation: Heat the mixture to 110 °C for 24 hours in the dark (to prevent photo-induced degradation of the intermediate). A colored precipitate (typically yellow-orange or red, depending on the exact ligand) will gradually form as the insoluble dimer precipitates out of the polar solvent.
-
Isolation: Cool the mixture to room temperature. Add 20 mL of deionized water to maximize precipitation.
-
Filtration: Filter the precipitate under vacuum. Wash the solid sequentially with water (
mL) to remove unreacted metal salts, followed by cold ethanol ( mL) and hexane ( mL) to remove unreacted free ligand. Dry in a vacuum oven at 60 °C. Yield: ~70-75%.
Protocol 3: Synthesis of the Heteroleptic Ir(III) Complex
Causality Check: The µ-chloro-bridged dimer is highly stable. Sodium carbonate (
Reagents:
-
Ir(III) Dimer (1.0 mmol, 1.0 eq)
-
Acetylacetone (acac) (3.0 mmol, 3.0 eq)
- (10.0 mmol, 10.0 eq)
-
Solvent: 2-Ethoxyethanol (30 mL)
Step-by-Step Procedure:
-
Preparation: Suspend the Ir(III) dimer, acetylacetone, and
in 2-ethoxyethanol in a 100 mL Schlenk flask. -
Reaction: Purge with Argon for 15 minutes. Heat the mixture to 100 °C and stir for 16 hours. The suspension will gradually dissolve into a clear, deeply colored solution as the insoluble dimer is converted into the highly soluble monomeric complex.
-
Workup: Cool to room temperature. Pour the mixture into 100 mL of deionized water to precipitate the crude product.
-
Filtration & Purification: Filter the solid and wash with water. Purify the crude complex by silica gel column chromatography (Dichloromethane:Hexane, 1:1 to 2:1 v/v).
-
Sublimation: For OLED device fabrication, the complex must be further purified by vacuum train sublimation (~250 °C at
Torr) to achieve >99.9% purity. Yield: ~60-65%.
Quantitative Photophysical Data
The introduction of the DBF moiety significantly influences the electrochemical and photophysical properties of the resulting complexes. Below is a comparative summary of typical DBF-based Ir(III) phosphors[4],[2],[3].
| Complex | Main Ligand (C^N) | Ancillary Ligand | Emission | PLQY ( | HOMO (eV) | LUMO (eV) | Max EQE (%) |
| (MPBFP) | DBF-Pyridine deriv. | Acetylacetonate | 539 (Green) | 0.88 | -5.21 | -2.74 | ~20.7 |
| Ir(O-bt) | DBF-Benzothiazole | Acetylacetonate | 551 (Yellow) | 0.65 | -5.30 | -2.80 | 19.0 |
| BF-Ir3 | DBF-Phenylpyridine | Bis(diphenylphorothioyl)amide | 524 (Green) | 0.96 | -5.18 | -2.65 | 21.5 |
| Ir(O-bt) | DBF-Benzothiazole | Picolinate | 545 (Yellow-Green) | 0.72 | -5.35 | -2.82 | 17.8 |
Note: PLQY (Photoluminescence Quantum Yield) measured in degassed dichloromethane at 298 K. EQE (External Quantum Efficiency) represents the maximum efficiency achieved in an optimized OLED device architecture.
References
-
Ma, Z., Jing, C., Hang, D., Fan, H., Duan, L., & Fang, S. (2021). "Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand." RSC Advances, 11(18), 11004-11010. URL:[Link]
-
Liu, D., Ren, H., Deng, L., & Zhang, T. (2013). "Synthesis and electrophosphorescence of iridium complexes containing benzothiazole-based ligands." ACS Applied Materials & Interfaces, 5(11), 4937-4944. URL:[Link]
-
Fang, D., Sun, Y., Chen, Y., & Meng, H. (2020). "Dibenzofuran-based iridium complexes as green emitters: Realizing PhOLEDs with high power efficiency and extremely low efficiency roll-off." Dyes and Pigments, 173, 107990. URL:[Link]
-
Niu, L., Yang, H., Jiang, Y., & Fu, H. (2018). "Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach." ACS Omega, 3(10), 13101–13107. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and electrophosphorescence of iridium complexes containing benzothiazole-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [mjas.analis.com.my]
Application Note: Advanced Palladium-Catalyzed Cross-Coupling Protocols for Chlorodibenzofurans
Executive Summary
The dibenzofuran scaffold is a privileged structural motif frequently encountered in high-performance organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive pharmaceutical agents[1][2]. While brominated and iodinated dibenzofurans readily undergo transition-metal-catalyzed cross-coupling, chlorodibenzofurans (CDFs) present a significant synthetic challenge. The high bond dissociation energy (BDE) of the C–Cl bond in these aromatic systems typically renders them inert under standard catalytic conditions[3].
This application note provides a comprehensive, causality-driven guide to overcoming the kinetic barriers associated with CDFs. By leveraging sterically demanding, electron-rich palladium catalyst systems, researchers can achieve highly efficient functionalization of chlorodibenzofurans via Suzuki-Miyaura, Buchwald-Hartwig, and difluoromethylation pathways.
Mechanistic Causality & Ligand Design
The functionalization of unactivated aryl chlorides, such as chlorodibenzofurans, requires a delicate balance of electronic and steric properties within the catalyst coordination sphere. Standard catalysts like
The Causality of Catalyst Selection:
-
Accelerating Oxidative Addition (Electronic Factor): To break the strong C–Cl bond of a chlorodibenzofuran, the Pd(0) center must be highly nucleophilic. Electron-rich ligands—such as tri-tert-butylphosphine (
) or dialkylbiaryl phosphines (e.g., BrettPhos, XPhos)—donate significant electron density to the metal center, dramatically lowering the activation energy required for oxidative addition.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Driving Reductive Elimination (Steric Factor): Once transmetalation occurs, the resulting Pd(II) complex must undergo reductive elimination to release the product. The extreme steric bulk of ligands like
or BrettPhos forces the two coupling partners into close proximity, accelerating product release and preventing off-target side reactions (such asngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -hydride elimination)[3].
Pd-catalyzed cross-coupling cycle for chlorodibenzofurans.
Quantitative Data: Catalyst System Comparisons
The following table summarizes empirically validated parameters for the successful cross-coupling of chlorodibenzofurans, highlighting the necessity of specific ligand architectures for different reaction classes.
Table 1: Optimized Pd-Catalyzed Cross-Coupling Conditions for Chlorodibenzofurans
| Substrate | Reaction Type | Catalyst / Ligand System | Reagents & Base | Temp / Time | Isolated Yield |
| 4-Chlorodibenzofuran | Difluoromethylation | 120 °C, 16 h | 58% | ||
| 2-Chlorodibenzofuran | Suzuki-Miyaura | 80 °C, 12 h | >85% | ||
| 4-Chlorodibenzofuran | Buchwald-Hartwig | Amine, | 100 °C, 14 h | >80% |
*Yields for Suzuki and Buchwald reactions represent generalized benchmarks for unactivated aryl chlorides utilizing dialkylbiaryl phosphine ligands.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific in-process controls and analytical signatures to verify success at the bench level.
Protocol A: Palladium-Catalyzed Difluoromethylation of 4-Chlorodibenzofuran
This procedure utilizes the sterically demanding
Materials:
-
4-Chlorodibenzofuran (101.3 mg, 0.500 mmol)
- (12.8 mg, 0.025 mmol, 5 mol%)
-
(Trifluoromethyl)trimethylsilane (
) (2.0 equiv) -
Cesium Fluoride (CsF) (2.0 equiv, rigorously dried)
-
Anhydrous 1,4-Dioxane (0.3 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Environment: In an argon-filled glovebox, add 4-chlorodibenzofuran,
, and anhydrous CsF to an oven-dried 4 mL reaction vial equipped with a Teflon-lined stir bar. -
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (0.3 mL) followed by
. Causality Note: The highly concentrated environment (approx. 1.6 M) promotes the challenging transmetalation step between the Pd(II) intermediate and the relatively unstable anion. -
Thermal Activation: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated aluminum block at 120 °C. Stir vigorously for 16 hours.
-
Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (5 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of pentane to pentane/
(95:5).
Self-Validation & Quality Control:
-
Yield Verification: The procedure should afford 4-(difluoromethyl)dibenzofuran as a colorless oil (~63 mg, 58% yield)[4].
-
NMR Signature: Success is definitively confirmed via
NMR (500 MHz,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Look for the diagnostic triplet of the proton at 7.23 (t, J = 55.6 Hz, 1H) . The massive 55.6 Hz coupling constant is the self-validating signature of coupling.
Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Chlorodibenzofuran
This protocol utilizes the Buchwald ligand XPhos, which is specifically engineered to prevent catalyst deactivation and promote the coupling of sterically hindered or electronically deactivated chlorides[3].
Materials:
-
2-Chlorodibenzofuran (202.6 mg, 1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
- (9.2 mg, 0.01 mmol, 1 mol%)
-
XPhos (11.4 mg, 0.024 mmol, 2.4 mol%)
-
Anhydrous
(424 mg, 2.0 mmol) -
1,4-Dioxane /
(10:1 v/v, 5 mL, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a Schlenk tube under a nitrogen atmosphere, combine
and XPhos in 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality Note: This pre-stirring step ensures complete ligand exchange from the dba ligands to XPhos, generating the active L-Pd(0) species before introducing the challenging substrate. -
Substrate Addition: Add 2-chlorodibenzofuran, the arylboronic acid, and
to the active catalyst solution. -
Aqueous Activation: Add 0.5 mL of degassed water. Causality Note: Water is critical here; it dissolves the phosphate base, generating hydroxide ions that coordinate to the boronic acid, forming a reactive boronate complex essential for transmetalation.
-
Thermal Coupling: Seal the tube and heat at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: Isolate the biaryl product via silica gel chromatography (typically using hexanes/ethyl acetate mixtures).
Self-Validation & Quality Control:
-
Mass Spectrometry (GC-MS): The starting material (2-chlorodibenzofuran) exhibits a distinct 3:1 isotopic pattern at m/z 202/204[5]. The complete disappearance of this isotopic signature and the appearance of the corresponding biaryl mass confirms total conversion.
References
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H Source: NSF Public Access Repository URL
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides Source: ACS Omega - ACS Publications URL
- Source: PMC (National Institutes of Health)
- CN112166112A - Compositions for organic electronic devices Source: Google Patents URL
- 2-Bromo-4-chlorodibenzo[b,d]furan Source: Benchchem URL
Sources
- 1. CN112166112A - Compositions for organic electronic devices - Google Patents [patents.google.com]
- 2. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chlorodibenzo[b,d]furan | Benchchem [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 6-Bromo-2-chlorodibenzo[b,d]furan from raw materials
Application Note: Highly Regioselective Synthesis of 6-Bromo-2-chlorodibenzo[b,d]furan
Document ID: AN-2026-03-06 Target Audience: Researchers, Process Chemists, and Materials Scientists Compound: 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1)[1][2]
Executive Summary & Mechanistic Rationale
6-Bromo-2-chlorodibenzo[b,d]furan is a high-value, asymmetrically functionalized building block extensively utilized in the development of Organic Light-Emitting Diode (OLED) host materials and complex Active Pharmaceutical Ingredients (APIs)[1].
The Synthetic Challenge: Direct electrophilic halogenation of the dibenzofuran core is governed by the ortho/para-directing nature of the ether oxygen, typically yielding symmetric 2,8-dihalogenated products. Attempting to sequentially install a chlorine at position 2 and a bromine at position 6 via direct functionalization leads to intractable mixtures of regioisomers.
The Solution: To achieve absolute regiocontrol, a de novo ring construction strategy is required. This protocol outlines a highly efficient, three-step linear synthesis starting from commercially available benzenoid precursors. The strategy relies on assembling a functionalized biphenyl intermediate via a Suzuki-Miyaura cross-coupling , followed by ether cleavage, and concluding with a thermodynamically driven intramolecular Nucleophilic Aromatic Substitution (SNAr) to close the furan ring.
Figure 1: Three-step synthetic workflow for 6-Bromo-2-chlorodibenzo[b,d]furan.
Experimental Protocols & Causality
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Assemble the biphenyl backbone while preserving the aryl halides required for downstream cyclization and final product specifications.
Procedure:
-
To a flame-dried 500 mL Schlenk flask, add 4-chloro-2-fluoro-1-iodobenzene (25.6 g, 100 mmol, 0.95 eq) and (3-bromo-2-methoxyphenyl)boronic acid (24.2 g, 105 mmol, 1.0 eq).
-
Add Toluene (200 mL) and Ethanol (50 mL). Sparge the mixture with Argon for 15 minutes.
-
Add an aqueous solution of Na2CO3 (2.0 M, 100 mL, 2.0 eq) followed by the catalyst Pd(dppf)Cl2 (3.84 g, 5 mol%).
-
Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.
-
Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 × 100 mL), dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield Intermediate 1 (3-bromo-5'-chloro-2'-fluoro-2-methoxybiphenyl).
Expert Insight (Causality): We utilize 0.95 equivalents of the aryl iodide to ensure its complete consumption. The unreacted boronic acid is easily washed away during the basic aqueous workup, simplifying purification. Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted substrates [1].
Step 2: Ether Cleavage (Demethylation)
Objective: Unmask the phenol to provide the nucleophile for the final cyclization.
Procedure:
-
Dissolve Intermediate 1 (25.0 g, 79.2 mmol) in anhydrous Dichloromethane (DCM, 250 mL) under Argon and cool to -78 °C using a dry ice/acetone bath.
-
Dropwise, add Boron tribromide (BBr3) (1.0 M in DCM, 198 mL, 2.5 eq) over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring it into an ice-water mixture (500 mL). Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield Intermediate 2 (3-bromo-5'-chloro-2'-fluoro-[1,1'-biphenyl]-2-ol) as an off-white solid.
Expert Insight (Causality): BBr3 is a hard Lewis acid that coordinates strongly to the methoxy oxygen. This coordination weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism. The low initial temperature (-78 °C) is mandatory to prevent unwanted side reactions, such as the cleavage of the aryl-halide bonds [2].
Step 3: Intramolecular SNAr Cyclization
Objective: Form the central furan ring via displacement of the aryl fluoride.
Procedure:
-
Dissolve Intermediate 2 (20.0 g, 66.3 mmol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL).
-
Add Cesium Carbonate (Cs2CO3) (43.2 g, 132.6 mmol, 2.0 eq).
-
Heat the suspension to 120 °C for 6 hours. Monitor completion via TLC or GC-MS.
-
Cool to room temperature, dilute with water (600 mL), and extract with Toluene (3 × 150 mL).
-
Wash the combined organics with water (3 × 200 mL) to remove residual DMF, dry over MgSO4, and concentrate. Recrystallize from hot ethanol to yield the final product, 6-Bromo-2-chlorodibenzo[b,d]furan , as pristine white needles.
Expert Insight (Causality): Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which drastically lowers the LUMO of the adjacent carbon, facilitating nucleophilic attack. We specifically employ Cs2CO3 over K2CO3 due to the "Cesium Effect." The large, highly polarizable Cs+ cation forms a loose ion pair with the phenolate, maximizing the nucleophilicity of the oxygen anion required to overcome the steric strain of closing the rigid tricyclic system.
Figure 2: Mechanistic pathway of the intramolecular SNAr cyclization step.
Quantitative Data Presentation
To validate the self-correcting nature of the protocol, base and solvent optimizations for the critical ring-closing Step 3 are summarized below. The data clearly demonstrates the necessity of the "Cesium effect" in polar aprotic media.
Table 1: Optimization of Intramolecular SNAr Cyclization Conditions (Step 3)
| Entry | Base (2.0 eq) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | K2CO3 | DMF | 120 | 12 | 45% |
| 2 | K2CO3 | DMSO | 120 | 12 | 52% |
| 3 | NaH | THF | 65 (Reflux) | 24 | 15% (Incomplete) |
| 4 | Cs2CO3 | DMF | 120 | 6 | 92% (Optimal) |
| 5 | Cs2CO3 | Toluene | 110 (Reflux) | 24 | Trace |
Note: Non-polar solvents (Entry 5) fail to adequately solvate the phenolate ion pair, stalling the reaction at the intermediate stage.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. URL:[Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. URL:[Link]
Sources
Application Note: Regioselective Lithiation and Electrophilic Trapping of 6-Bromo-2-chlorodibenzo[b,d]furan
Strategic Overview
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) is a privileged, bifunctional heterocyclic scaffold widely utilized in the design of organic light-emitting diodes (OLEDs) and active pharmaceutical ingredients (APIs)[1],[2]. The inherent structural asymmetry—featuring a bromine atom at the C6 position and a chlorine atom at the C2 position—provides a strategic advantage for orthogonal cross-coupling. This application note details the regioselective lithium-halogen exchange at the C6 position and its subsequent electrophilic trapping, offering a reliable workflow for generating advanced synthetic intermediates while preserving the C2-chlorine handle for late-stage diversification[3].
Mechanistic Causality & Reaction Design
As an application scientist, it is critical to understand the "why" behind the protocol to scale and troubleshoot effectively.
Regioselectivity (Br vs. Cl): The regioselectivity of this transformation is dictated by the kinetic rates of metal-halogen exchange. The exchange rate is primarily influenced by the polarizability of the halogen and the stability of the resulting carbanion, strictly following the trend I > Br > Cl > F[4]. When treated with an alkyllithium reagent, the C6–Br bond undergoes rapid exchange to form a highly stable aryllithium species, leaving the stronger C2–Cl bond completely intact[3],[4].
The "Ate-Complex" and Cryogenic Control: Lithium-halogen exchange does not proceed via a simple concerted mechanism; rather, it operates through a nucleophilic pathway involving a reversible, hypervalent "ate-complex" intermediate (e.g., lithium bis(aryl)brominate)[4],[5]. Because this transient intermediate and the resulting aryllithium species are highly reactive, the reaction must be strictly maintained at cryogenic temperatures (-78 °C). Allowing the temperature to rise prematurely can lead to the degradation of the aryllithium species via nucleophilic attack on the solvent (THF), benzyne formation, or unwanted intermolecular Wurtz-Fittig coupling with unreacted starting material[6],[7].
Reagent Selection (n-BuLi vs. t-BuLi): For the exchange of aryl bromides, n-butyllithium (n-BuLi) is the optimal reagent. It requires only a slight stoichiometric excess (1.05–1.10 eq) to drive the equilibrium forward. In contrast, tert-butyllithium (t-BuLi) mandates exactly 2.0 equivalents because the second equivalent acts as a sacrificial base to destroy the generated t-BuBr via E2 elimination (forming isobutylene and isobutane), preventing it from acting as an electrophile and alkylating the newly formed aryllithium species[5],[7]. Using n-BuLi simplifies the operational workflow and minimizes the safety hazards associated with highly pyrophoric reagents.
Workflow Visualization
Reaction pathways for the regioselective lithiation and trapping of 6-Bromo-2-chlorodibenzofuran.
Quantitative Data Summary
The following table summarizes the optimized equivalents, reaction times, and expected isolated yields for various electrophilic trapping agents utilizing the n-BuLi protocol.
| Electrophile | Equivalents | Trapping Time (-78 °C to RT) | Product Formed | Expected Yield | Downstream Application |
| iPrOBPin | 1.5 eq | 2.0 hours | Boronic Ester | 75–85% | Suzuki-Miyaura cross-coupling |
| DMF | 2.0 eq | 1.5 hours | Carbaldehyde | 80–90% | Wittig olefination, Reductive amination |
| CO₂ (solid) | Excess | 1.0 hour | Carboxylic Acid | 70–80% | Amide bond formation, Decarboxylative coupling |
Experimental Protocols
General Preparation & Self-Validating Quality Control
To ensure a self-validating system, all glassware must be oven-dried at 120 °C overnight and assembled hot under a continuous stream of high-purity Argon.
-
Moisture Validation: The presence of moisture will prematurely quench the n-BuLi or the aryllithium intermediate. Use anhydrous THF (Karl Fischer titration < 10 ppm H₂O).
-
In-Process Control (IPC): Before adding the expensive electrophile, withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a GC vial containing 0.5 mL of CD₃OD or D₂O. Analyze via GC-MS. The complete disappearance of the starting material (m/z ~280) and the appearance of the deuterated product (2-chloro-6-deuterodibenzo[b,d]furan, m/z ~203) validates successful and complete lithiation.
Protocol A: Synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
-
Initiation: Charge a flame-dried Schlenk flask with 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 eq, 5.0 mmol, 1.41 g) and anhydrous THF (50 mL) under Argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in n-BuLi (1.1 eq, 5.5 mmol, 2.2 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger unwanted homocoupling[6]. Stir at -78 °C for 1 hour.
-
Electrophilic Trapping: Rapidly add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.5 eq, 7.5 mmol, 1.53 mL) in one portion. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure boronic ester.
Protocol B: Synthesis of 2-Chlorodibenzo[b,d]furan-6-carbaldehyde
-
Lithiation: Follow Steps 1–3 from Protocol A to generate the 6-lithio intermediate at -78 °C.
-
Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq, 10.0 mmol, 0.77 mL) dropwise. Stir at -78 °C for 1 hour.
-
Hydrolysis & Workup: Quench the reaction at -78 °C by adding 1M HCl (20 mL) to hydrolyze the stable hemiaminal intermediate into the corresponding aldehyde. Allow the mixture to warm to room temperature.
-
Isolation: Extract with Dichloromethane (3 × 20 mL). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate. Triturate the resulting solid with cold hexanes to yield the pure carbaldehyde.
References
- CAS No.
- Source: achemblock.
- 1 - ORCA – Online Research @ Cardiff (Directed lithiation and halogen-metal exchange)
- Source: nih.
- Source: wikipedia.
- Source: harvard.
- Do you know the mechanism of this reaction?
Sources
- 1. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 2. 6-Bromo-2-chlorodibenzo[b,d]furan 98.00% | CAS: 2179279-99-1 | AChemBlock [achemblock.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 6-Bromo-2-chlorodibenzo[b,d]furan
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 6-Bromo-2-chlorodibenzo[b,d]furan .
Direct electrophilic bromination of 2-chlorodibenzofuran[1] typically yields poor regioselectivity, leading to complex mixtures of 4-bromo, 6-bromo, and 8-bromo isomers[2]. To achieve high yields of the specific 6-bromo isomer, the industry standard is Directed ortho-Metalation (DoM) followed by electrophilic halogenation.
Below is the definitive troubleshooting guide, self-validating methodology, and quantitative data to ensure your synthesis is robust, reproducible, and high-yielding.
Process Workflow: Directed ortho-Metalation (DoM)
Workflow for the regioselective synthesis of 6-Bromo-2-chlorodibenzo[b,d]furan via DoM.
Troubleshooting & FAQs
Q1: Why am I getting the 4-bromo isomer instead of the 6-bromo isomer, or a mixture of both? The Causality: The inherent reactivity of the dibenzofuran core naturally directs electrophilic attack to the 2, 8, 4, and 6 positions[2]. When using DoM, the central oxygen atom acts as a Lewis basic directing group, coordinating the lithium cation and forcing deprotonation at the adjacent ortho positions (C-4 and C-6). However, the C-4 position is on the same ring as the C-2 chlorine atom. The inductive electron-withdrawing effect and slight steric bulk of the chlorine atom make the C-4 proton less thermodynamically favorable for lithiation compared to the completely unhindered C-6 proton on the opposite ring. If you are seeing C-4 bromination, your reaction is likely under kinetic control due to insufficient equilibration time. The Fix: Allow the lithiation mixture to stir for a full 2 hours at -78 °C to ensure thermodynamic equilibration to the more stable 6-lithio species before adding the electrophile.
Q2: My overall yield is stuck below 40% due to incomplete metalation. How can I drive the lithiation to completion? The Causality: In ethereal solvents like THF, n-butyllithium (n-BuLi) exists as stable tetramers. These aggregates are kinetically sluggish and often fail to fully deprotonate hindered or weakly acidic aromatic protons. The Fix: You must introduce N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA acts as a potent Lewis base, coordinating to the lithium ions and breaking the tetramers down into highly reactive monomers or dimers[3]. This drastically amplifies the basicity of n-BuLi, driving the deprotonation to completion.
Q3: I see significant formation of des-chloro byproducts (e.g., 4-bromodibenzofuran). What is causing this? The Causality: You are observing lithium-halogen exchange . This is a highly rapid kinetic process that directly competes with deprotonation, especially when halogens (like chlorine or bromine) are present on the ring[3]. If the temperature rises above -78 °C, the n-BuLi will attack the C-2 chlorine atom instead of the C-6 proton, destroying your starting material. The Fix: Strictly maintain the internal reaction temperature at -78 °C. Ensure TMEDA is added before the n-BuLi so the base is immediately activated for deprotonation, outcompeting the halogen exchange pathway. Never use t-BuLi for this substrate, as its propensity for halogen exchange is far too high.
Q4: Which brominating agent provides the best conversion and easiest purification? The Causality: Molecular bromine (Br₂) is highly reactive but prone to causing over-bromination (e.g., 4,6-dibromo species). N-Bromosuccinimide (NBS) is milder but suffers from poor solubility in THF at -78 °C, leading to unreacted starting material. 1,2-Dibromoethane is the optimal electrophile; it remains a liquid at low temperatures, is easily added dropwise, and reacts cleanly via an E2/Sₙ2 pathway, releasing ethylene gas as a harmless, self-purging byproduct.
Quantitative Data: Brominating Agent Optimization
Summarized below is the comparative performance of various electrophiles when trapping the 6-lithio-2-chlorodibenzofuran intermediate under standardized DoM conditions (0.2 M in THF, -78 °C).
| Brominating Agent | Equivalents | Temp Profile | Conversion Yield (%) | Major Impurity Profile |
| Molecular Bromine (Br₂) | 1.1 | -78 °C to RT | 65% | Over-brominated species (e.g., 4,6-dibromo) |
| N-Bromosuccinimide (NBS) | 1.5 | -78 °C to RT | 55% | Unreacted starting material (solubility issues) |
| 1,2-Dibromoethane | 1.5 | -78 °C to RT | 88% | Trace des-chloro products (<2%) |
Self-Validating Step-by-Step Methodology
This protocol utilizes an internal validation checkpoint to ensure the organometallic intermediate is fully formed before committing the brominating agent.
Phase 1: Directed ortho-Metalation (DoM)
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chlorodibenzofuran (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.2 M solution.
-
Activation: Add anhydrous TMEDA (1.2 equiv, 12 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate strictly to -78 °C for 15 minutes.
-
Deprotonation: Add n-BuLi (2.5 M in hexanes, 1.1 equiv, 11 mmol) dropwise via a syringe pump over 30 minutes. The solution will typically transition to a deep yellow/orange color.
-
Equilibration: Stir the mixture at -78 °C for exactly 2 hours to ensure complete thermodynamic formation of the 6-lithio intermediate.
-
Self-Validation Checkpoint: Extract a 0.2 mL aliquot via syringe and quench it into a GC vial containing 0.5 mL of D₂O. Analyze via GC-MS. A mass shift of +1 Da (indicating >95% deuterium incorporation) confirms complete lithiation. Do not proceed to Phase 2 until this is verified.
-
Phase 2: Electrophilic Trapping & Isolation 6. Bromination: Add 1,2-dibromoethane (1.5 equiv, 15 mmol) neat, dropwise over 10 minutes, maintaining the -78 °C temperature. 7. Reaction: Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. 8. Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol or silica gel flash chromatography (using hexanes) to yield pure 6-Bromo-2-chlorodibenzo[b,d]furan.
-
Post-Reaction Validation: Analyze the purified product via ¹H NMR. The disappearance of the C-6 proton (which appears as a distinct doublet of doublets in the parent dibenzofuran) confirms absolute regioselectivity.
References
-
[1] Visez, N., & Sawerysyn, J. P. Chlorination and thermal degradation of 2-chlorodibenzodioxin and dibenzofuran. Chemosphere, 2008. Available at:[Link]
Sources
Technical Support Center: Purification & Troubleshooting for 6-Bromo-2-chlorodibenzo[b,d]furan
Introduction & Mechanistic Context
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1)[1][2] is a highly rigid, planar heterocyclic building block widely utilized in the synthesis of advanced organic light-emitting diode (OLED) materials and complex pharmaceutical intermediates[3].
Because the dibenzofuran core is highly activated toward electrophilic aromatic substitution at multiple sites (specifically the C2, C4, C6, and C8 positions)[4], synthesizing this specific regioisomer—typically via the electrophilic bromination of 2-chlorodibenzo[b,d]furan—inevitably generates a complex crude mixture. Achieving the >99% purity required for electronic and biological applications requires a deep understanding of the molecule's hydrophobicity, planar stacking interactions, and differential solubility.
Quantitative Impurity Profiling
To successfully purify your compound, you must first understand the physicochemical properties of the impurities generated during synthesis. The table below summarizes the most common contaminants and the causal logic behind their removal strategies.
| Impurity Type | Chemical Species | Relative Polarity (vs. Product) | Primary Removal Strategy |
| Unreacted Starting Material | 2-Chlorodibenzo[b,d]furan | Slightly more polar | Column Chromatography |
| Regioisomer | 4-Bromo-2-chlorodibenzo[b,d]furan | Nearly identical | Selective Recrystallization |
| Over-brominated | 4,6-Dibromo-2-chlorodibenzo[b,d]furan | Less polar | Column Chromatography |
| Inorganic / Oxidative | Elemental Bromine (Br₂) | N/A | Aqueous Thiosulfate Quench |
| Catalyst Residue | Transition Metals (Cu, Pd) | N/A | Scavenger Resin / Sublimation |
Purification Workflow
The following diagram illustrates the self-validating, sequential purification system required to upgrade crude reaction mixtures to ultra-pure material.
Figure 1: Step-by-step purification workflow for isolating 6-Bromo-2-chlorodibenzo[b,d]furan.
Troubleshooting Guides & FAQs
Q1: My NMR shows a persistent isomeric impurity (e.g., the 4-bromo-2-chloro isomer) that co-elutes on silica gel. How do I separate them?
A1: Halogenated dibenzofuran regioisomers possess nearly identical retention factors (
Q2: I am seeing a persistent yellow tint in my crude product, and it degrades over time. What is causing this, and how can I fix it? A2: A persistent yellow tint in halogenated dibenzofurans usually indicates trace elemental bromine (Br₂) trapped in the crystal lattice, or residual transition metals if a cross-coupling route was utilized[5]. Trapped bromine causes auto-catalytic oxidative degradation. To resolve this, ensure your initial aqueous workup includes a vigorous wash with saturated sodium thiosulfate (Na₂S₂O₃). The thiosulfate chemically reduces Br₂ to water-soluble bromide ions, permanently removing the oxidative stress from the organic layer.
Q3: How do I achieve the ultra-high purity (>99.9%) required for OLED applications?
A3: Standard wet chemistry (chromatography and recrystallization) typically caps at 98-99% purity due to solvent occlusion within the crystal lattice. For electronic-grade materials, vacuum train sublimation is mandatory. The rigid, planar structure of 6-bromo-2-chlorodibenzo[b,d]furan allows it to sublime cleanly under high vacuum (e.g.,
Detailed Experimental Protocols
Protocol A: Thiosulfate Quench and Extraction
Purpose: To halt electrophilic bromination and remove oxidative Br₂.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Shake vigorously, venting frequently, until the organic layer transitions from orange/yellow to colorless or pale yellow.
-
Separate the layers and extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Protocol B: Flash Column Chromatography
Purpose: To remove unreacted starting materials and over-brominated byproducts.
-
Dry-Loading: Dissolve the crude solid in a minimum amount of DCM. Add standard phase silica gel (230-400 mesh) in a 1:3 (crude:silica) mass ratio. Evaporate the DCM completely under reduced pressure to yield a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using 100% Hexane. The highly hydrophobic dibenzofuran core interacts weakly with silica, necessitating a non-polar mobile phase[3].
-
Elution: Load the dry-loaded silica onto the column bed. Elute isocratically with 100% Hexane.
-
Fractionation: The less polar over-brominated species will elute first, followed by the target 6-bromo-2-chlorodibenzo[b,d]furan, and finally the unreacted 2-chlorodibenzo[b,d]furan. Monitor fractions via TLC (UV active at 254 nm).
Protocol C: Selective Recrystallization
Purpose: To separate co-eluting regioisomers and achieve >98% purity.
-
Transfer the semi-pure solid from Protocol B to an Erlenmeyer flask.
-
Add a minimum amount of boiling Toluene just until the solid completely dissolves.
-
Slowly add hot Ethanol (anti-solvent) dropwise while swirling until the solution becomes slightly turbid (cloudy).
-
Add 1-2 drops of boiling Toluene until the solution just clears.
-
Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath (0°C) for 2 hours.
-
Collect the white, needle-like crystals via vacuum filtration and wash with ice-cold Ethanol.
References
- CAS No.
- 6-Bromo-2-chlorodibenzo[b,d]furan - Advanced ChemBlocks Source: Advanced ChemBlocks URL
- Managing Regioselectivity in the Functionalization of Aminodibenzofurans Source: BenchChem URL
- 2-Bromo-4-chlorodibenzo[b,d]furan: Synthesis and Characterization Source: BenchChem URL
- Source: PubMed (National Institutes of Health)
Sources
- 1. CAS No.2179279-99-1 6-Bromo-2-chlorodibenzo[b,d]furan-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 2. 6-Bromo-2-chlorodibenzo[b,d]furan 98.00% | CAS: 2179279-99-1 | AChemBlock [achemblock.com]
- 3. 2-Bromo-4-chlorodibenzo[b,d]furan | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorination and thermal degradation of 2-chlorodibenzodioxin and dibenzofuran by CuCl2 or CuCl at 350 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues of dibenzofuran intermediates in coupling reactions
TECHNICAL SUPPORT CENTER: ORGANIC SYNTHESIS DIVISION Subject: Troubleshooting Solubility in Dibenzofuran (DBF) Coupling Reactions Ticket ID: DBF-SOL-001 Status: Open Access
The Solubility Paradox: Why DBF Fails in Standard Media
Dibenzofuran (DBF) intermediates present a unique "brick wall" in cross-coupling chemistry. Unlike flexible alkyl chains, the DBF core is a rigid, planar tricyclic aromatic system.
The Root Cause:
-
High Lattice Energy: The planar structure allows DBF molecules to stack efficiently via
interactions. This results in high crystallinity and high lattice energy. -
The Solvation Penalty: To dissolve DBF, a solvent must overcome these strong intermolecular cohesive forces. Standard polar aprotic solvents (MeCN, DMSO) often fail because they cannot match the dispersive forces (
) required to break the stack, leading to "slurry reactions" where kinetics are surface-area limited.
Module 1: Solvent Engineering & System Selection
Do not simply add "more" solvent. Dilution kills reaction rates (
Recommended Solvent Systems
| Solvent System | Classification | Temp Limit | Solubility Rating | Context |
| Toluene / Water (4:1) | Aromatic / Biphasic | 110°C | ★★★★★ | Gold Standard. Toluene disrupts |
| 1,4-Dioxane | Cyclic Ether | 101°C | ★★★★☆ | Excellent for Buchwald-Hartwig. Good balance of polarity and lipophilicity. |
| Chlorobenzene | Haloaromatic | 131°C | ★★★★★ | Use for extremely insoluble substrates requiring high T (>120°C). |
| TPGS-750-M (2 wt% in H₂O) | Surfactant / Micellar | 25-60°C | N/A* | Green Solution. Solubilizes substrate inside lipophilic micelles (see Diagram 2). |
| DMF / DMSO | Polar Aprotic | >150°C | ★★☆☆☆ | Avoid if possible. Often causes precipitation of DBF oligomers upon cooling, trapping catalyst. |
Module 2: Strategic Protocols
Protocol A: The "High-Solids" Suzuki-Miyaura Coupling
For substrates that remain as slurries even in Toluene.
The Logic: We utilize a "Release-and-Catch" mechanism. As the small soluble fraction reacts, the equilibrium shifts, dissolving more solid. We use SPhos or XPhos because these bulky, electron-rich ligands prevent the active Pd(0) species from aggregating into Pd-black during the slow release of the substrate.
Step-by-Step:
-
Charge Solids: Add DBF-Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Base (K₃PO₄, 2.0 equiv), and Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) to the reaction vessel.
-
Tip: Pre-milling the DBF solid increases surface area.
-
-
Degas (Critical): Evacuate and backfill with Argon (3x). Oxygen is fatal here because the reaction is slow; prolonged O₂ exposure kills the catalyst before conversion is complete.
-
Solvent Addition: Add Toluene/H₂O (10:1) . Concentration should be high (0.5 M to 1.0 M) to force collisions.
-
The Ramp: Do not heat instantly. Stir rapidly (1000 rpm) at RT for 10 mins to disperse the slurry.
-
Reaction: Heat to 90°C . Monitor by HPLC, not TLC (DBF streaks on silica).
-
Workup: If product precipitates upon cooling, filter the solid. Wash with water (removes salts) and cold MeOH (removes catalyst/ligand).
Protocol B: Micellar Catalysis (The Green Route)
For strictly water-insoluble substrates using TPGS-750-M.
The Logic: Instead of dissolving the DBF in the bulk solvent, we sequester it into the hydrophobic core of nanomicelles. This creates a "reaction vessel within a vessel," resulting in extremely high local concentrations.
-
Preparation: Dissolve TPGS-750-M in degassed water (2 wt%).
-
Mixing: Add DBF substrate and coupling partner. Stir. The mixture will look milky (emulsion).
-
Catalyst: Add lipophilic catalyst (e.g., Pd(dtbpf)Cl₂). It will naturally migrate into the micelles.
-
Reaction: Run at 45-60°C.
-
Extraction: Add a minimal amount of EtOAc. The emulsion breaks; the product partitions into the organic layer.
Module 3: Visualizing the Logic
Diagram 1: Troubleshooting Decision Matrix
Caption: Logical workflow for diagnosing and resolving DBF precipitation and reactivity issues.
Diagram 2: Micellar Solubilization Mechanism
Caption: Mechanism of TPGS-750-M sequestering insoluble DBF (Red) and Catalyst (Blue) into the micelle core.
Frequently Asked Questions (FAQ)
Q1: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate blackening indicates "Pd-Black" precipitation, meaning your catalyst has decomposed before entering the catalytic cycle.
-
Cause: The DBF substrate is not dissolving fast enough to undergo oxidative addition, leaving the Pd(0) species idle and unstable.
-
Fix: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 for SPhos:Pd) or use a precatalyst like Pd(dppf)Cl₂ or G3-XPhos which are more robust against thermal decomposition.
Q2: I see conversion by LCMS, but I cannot isolate the product. It crashes out with the starting material. A: DBF products are often even less soluble than the starting materials due to increased molecular weight and planarity.
-
Fix: Perform a Hot Filtration . Heat the reaction mixture to 100°C (or reflux), filter quickly through Celite using a pre-heated funnel. The product will remain in the filtrate, while inorganic salts and Pd-black are removed. Then cool the filtrate to crystallize the pure product.
Q3: Can I use PEG (Polyethylene Glycol) as a solvent? A: PEG-400 is a decent alternative, but it can be difficult to remove during workup. We recommend TPGS-750-M (derived from Vitamin E) over standard PEG because it forms discrete micelles rather than just acting as a co-solvent, allowing for easier extraction with minimal organic solvent.
References
-
Lipshutz, B. H., & Ghorbani, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][2] The Journal of Organic Chemistry, 76(11), 4379–4391. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]
-
Maligres, P. E., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(15), 5659–5665. [Link]
Sources
Technical Support Center: Mitigating Debromination in 6-Bromo-2-chlorodibenzo[b,d]furan Cross-Coupling
Executive Summary & Mechanistic Context
6-Bromo-2-chlorodibenzo[b,d]furan is a highly valuable bifunctional building block utilized in organic electronics (OLEDs) and active pharmaceutical ingredient (API) synthesis. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond, allowing for chemoselective coupling at the 6-position.
However, a pervasive issue during these reactions is hydrodebromination (or hydrodehalogenation). Instead of the desired cross-coupled product, the bromine atom is prematurely replaced by a hydrogen atom, yielding the dead-end byproduct 2-chlorodibenzo[b,d]furan .
As a Senior Application Scientist, I have structured this guide to help you understand the causality behind this side reaction and provide field-proven, self-validating protocols to suppress it. The fundamental cause of debromination is the unintended formation of a Palladium-Hydride (Pd–H) intermediate. When a hydride source intercepts the catalytic cycle prior to transmetalation, reductive elimination ejects the debrominated arene and permanently consumes your starting material.
Caption: Competing catalytic pathways: Desired Cross-coupling vs. Undesired Hydrodebromination.
Troubleshooting FAQs: Diagnosing Hydrodehalogenation
Q1: Why am I seeing 2-chlorodibenzo[b,d]furan instead of my cross-coupled product?
A1: You are observing hydrodehalogenation. The active Ar–Pd(II)–Br complex is being intercepted by a hydride donor before the transmetalation step can occur. Common culprits include primary/secondary alcohols (used as solvents), strong alkoxide bases that undergo
Q2: How does my choice of base influence this side reaction?
A2: Strong, nucleophilic bases such as sodium tert-butoxide (NaOtBu) or ethoxides can coordinate to the palladium center and undergo
Q3: Can the solvent cause debromination even if my base is optimized? A3: Absolutely. Solvents like ethanol, methanol, or unpurified THF can act as hydrogen donors. Furthermore, trace water in the solvent can participate in a direct hydrodehalogenation route[3]. For sensitive substrates like 6-Bromo-2-chlorodibenzo[b,d]furan, using rigorously anhydrous, non-protic solvents such as Toluene or 1,4-Dioxane is highly recommended.
Q4: How do I ensure the C–Cl bond at the 2-position remains intact? A4: The inherent bond dissociation energy of C–Cl is higher than C–Br, providing natural chemoselectivity. However, using highly active, electron-rich bulky ligands at elevated temperatures (>100 °C) can force oxidative addition into the C–Cl bond once the bromide starting material is depleted [4]. Keep temperatures moderate (60–80 °C) and monitor the reaction carefully to halt it upon complete consumption of the bromide.
Caption: Step-by-step logic tree for troubleshooting and eliminating debromination side reactions.
Quantitative Optimization Data
The following table summarizes the causal impact of varying reaction parameters on the chemoselectivity of the coupling. Notice how the elimination of hydride sources drastically improves the ratio of the desired product to the debrominated byproduct.
| Solvent System | Base Used | Temperature | Ligand | Est. Product : Debrominated Ratio |
| EtOH / H₂O (4:1) | NaOtBu | 90 °C | PPh₃ | 40 : 60 (High Debromination) |
| THF (Standard) | K₂CO₃ | 80 °C | PPh₃ | 70 : 30 |
| 1,4-Dioxane (Anhydrous) | Cs₂CO₃ | 80 °C | XPhos | 85 : 15 |
| Toluene (Anhydrous) | K₃PO₄ (Anhydrous) | 70 °C | SPhos | >95 : 5 (Optimal) |
Note: Ratios are representative of typical optimization trajectories for electron-deficient aryl bromides prone to hydrodehalogenation.
Self-Validating Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. By strictly controlling moisture and hydride sources, the formation of 2-chlorodibenzo[b,d]furan is mechanically suppressed.
Materials Required:
-
6-Bromo-2-chlorodibenzo[b,d]furan (1.0 equiv)
-
Arylboronic acid (1.1 equiv) — The slight excess ensures complete consumption of the bromide before C–Cl activation can occur.
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
SPhos (4–10 mol%) — Buchwald ligands promote rapid transmetalation, kinetically outcompeting hydride transfer.
-
Anhydrous K₃PO₄ (2.0 equiv) — Must be finely milled and oven-dried.
-
Anhydrous Toluene (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2-chlorodibenzo[b,d]furan, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and anhydrous K₃PO₄.
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.
-
Causality: Oxygen promotes homocoupling of the boronic acid, while atmospheric moisture provides a direct hydrogen source for debromination.
-
-
Solvent Addition: Add anhydrous, sparged (degassed) Toluene via syringe.
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 70 °C.
-
Causality: Lower temperatures (70 °C vs 100 °C) significantly reduce the rate of background
-hydride elimination while still allowing the highly active SPhos/Pd complex to facilitate the desired coupling.
-
-
Monitoring (Self-Validation Check): At the 2-hour mark, withdraw a 50 µL aliquot under Argon, quench with water, extract with EtOAc, and analyze via LC-MS or GC-MS.
-
Validation Metric: Look for the mass of 2-chlorodibenzo[b,d]furan (m/z ~202). If this peak is growing faster than your product peak, immediately halt the reaction and verify the anhydrousness of your solvent and the quality of your base.
-
-
Work-up: Once the starting material is consumed, cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with EtOAc. Concentrate and purify via silica gel chromatography.
References
Technical Support: Optimizing Catalyst Load for Coupling 6-Bromo-2-chlorodibenzo[b,d]furan
Executive Summary & Core Challenge
The selective functionalization of 6-Bromo-2-chlorodibenzo[b,d]furan is a critical step in synthesizing high-performance OLED materials and pharmaceutical intermediates.[1] The core challenge lies in the chemoselective activation of the C(sp²)–Br bond (Bond Dissociation Energy ~81 kcal/mol) while leaving the C(sp²)–Cl bond (~96 kcal/mol) intact for subsequent transformations.
While standard protocols often default to high catalyst loadings (1–5 mol% Pd), this approach is cost-prohibitive and increases the risk of homocoupling and metal scavenging burdens in late-stage synthesis. This guide provides a validated framework to reduce catalyst loading to <0.5 mol% while maintaining >98% selectivity.
Troubleshooting Guide: Issues & Solutions
Issue 1: Loss of Selectivity (Formation of Bis-coupled Product)
User Question: "I am targeting the 6-position (Br), but I’m seeing 5-10% coupling at the 2-position (Cl). How do I stop this?"
Technical Diagnosis: This is a kinetic control failure. While Br is inherently more reactive, highly active "universal" catalysts (e.g., Pd-XPhos, Pd-RuPhos) or excessive temperatures lower the activation energy barrier for oxidative addition into the C-Cl bond.[1]
Corrective Protocol:
-
Switch Ligand Class: Move away from electron-rich, bulky biaryl phosphines (Buchwald ligands) if you are running above 60°C. Switch to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or DPEPhos . The large bite angle of DPEPhos favors reductive elimination of the desired product over the slower oxidative addition into the chloride.
-
Thermodynamic Control: Lower reaction temperature by 10-15°C. The rate constant difference (
vs ) is maximized at lower temperatures. -
Catalyst Throttling: Reduce catalyst loading. Excess active Pd(0) species search for any available electrophile once the bromide is consumed.
Issue 2: Reaction Stalls at 70-80% Conversion
User Question: "My reaction starts fast but dies before completion. Adding more catalyst later doesn't help much."
Technical Diagnosis: This indicates catalyst death (aggregation to Pd black) rather than kinetic equilibrium. This is common when optimizing for low catalyst loads (<0.1 mol%) because the stabilizer-to-metal ratio is critical.[1]
Corrective Protocol:
-
Ligand/Pd Ratio: If using Pd(OAc)₂ + Ligand, increase the ratio from 1:1 to 1:2 or 1:4 . Free ligand stabilizes the active Pd(0) species in solution.
-
Oxygen Exclusion: At low loadings, even trace O₂ is fatal. Do not just sparge; use freeze-pump-thaw cycles (x3) for the solvent.[1]
-
Additive: Add 10-20 mol% of the boronic acid . Protodeboronation (hydrolysis of the coupling partner) may be consuming the nucleophile, leaving the Pd cycle waiting (and decaying).
Issue 3: High Metal Residuals in Product
User Question: "We met the yield target, but the product is grey/brown, and Pd levels are >500 ppm."
Technical Diagnosis:
Dibenzofurans are planar and electron-rich, making them prone to
Corrective Protocol:
-
Workup Scavenger: Do not rely on silica filtration. Treat the organic phase with N-Acetylcysteine or Thiourea-functionalized silica (SiliaMetS®) at 50°C for 1 hour before filtration.[1]
-
Crystallization: Recrystallize from a polar/non-polar mix (e.g., Toluene/Heptane). Pd residues often remain in the mother liquor.
Optimization Workflow: The "Ladder" Approach
Do not jump straight to 0.01 mol%. Use this stepwise reduction to find the "Cliff Point"—the loading where yield crashes.
| Step | Catalyst Load (mol%) | Ligand System | Temp (°C) | Target Outcome |
| 1. Baseline | 2.0 - 5.0 | Pd(PPh₃)₄ | 80 | >95% Yield (Benchmark) |
| 2. Ligand Screen | 1.0 | Pd(dppf)Cl₂ vs. Pd(OAc)₂/SPhos | 80 | Identify best selectivity |
| 3. Stress Test | 0.5 | Winner of Step 2 | 80 | Check for conversion stall |
| 4. Limit Test | 0.1 - 0.05 | Winner of Step 2 (High Purity) | 90-100 | Optimize TON (Turnover Number) |
Visualizations
A. Chemoselectivity Pathway
Caption: Kinetic pathway showing the energetic preference for C-Br activation.[2] High temperatures or hyper-active ligands lower the
B. Catalyst Optimization Logic Gate
Caption: Decision tree for optimizing catalyst loading based on experimental observations.
[1]
Validated Experimental Protocol
Protocol: Low-Load Suzuki Coupling of 6-Bromo-2-chlorodibenzo[b,d]furan
-
Scale: 1.0 mmol
-
Catalyst Target: 0.1 mol% (1000 ppm)
Materials:
-
Substrate: 281.5 mg (1.0 mmol)
-
Boronic Acid: 1.2 equiv (Ensure high purity to prevent stoichiometry mismatch)
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: Toluene:Water (4:1) or Dioxane:Water (4:1)[3]
-
Catalyst:
(0.8 mg, 0.001 mmol)
Step-by-Step:
-
Pre-mix Solids: Charge a reaction vial with the substrate, boronic acid, and base.
-
Catalyst Stock Solution: Crucial Step. Weighing 0.8 mg is inaccurate. Prepare a stock solution of the catalyst in DCM or Toluene (e.g., 10 mg in 10 mL) and aliquot the precise volume (0.8 mL) into the vial. Evaporate the solvent from the aliquot if it is incompatible, or simply add it if compatible.
-
Degassing: Add the reaction solvents (Toluene/Water). Seal the vial with a septum. Spurge with Argon for 15 minutes via a submerged needle with an outlet needle.
-
Reaction: Heat block to 90°C. Stir vigorously (1000 rpm) to ensure biphasic mixing.
-
Monitoring: Check HPLC at 2 hours. If conversion <50%, do not add more catalyst yet; check pH (must be >9).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2] Treat organic layer with Thiourea scavenger (5 wt% relative to product) for 30 mins. Filter and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C for this reaction to make filtration easier?
A: Yes, Pd/C can work for simple Suzuki couplings, but it often requires higher loadings (5-10 wt%) to achieve the same TOF as homogeneous catalysts. For this specific substrate, Pd/C may lead to higher dehalogenation (loss of Cl) due to the heterogeneous surface effects. Homogeneous catalysts like
Q: Why do you recommend Potassium Phosphate (
Q: Is the 2-chloro position stable enough for a subsequent Buchwald-Hartwig? A: Yes. The 2-chloro position on the dibenzofuran core is deactivated compared to the 6-bromo.[1] Once the 6-position is coupled, the 2-chloro can be activated using Pd(OAc)₂/XPhos or Pd-RuPhos G4 at elevated temperatures (>100°C) with a strong base (NaOtBu).[1]
References
-
BenchChem. A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. (2025).[2][3][4][5]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. (2019).[6]
-
ChemicalBook. 6-Bromo-2-chlorodibenzo[b,d]furan Product Properties & Intermediates.
-
RSC Advances. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.[1]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalyst Development.
Sources
- 1. OLED Intermediates [acrospharmatech.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Recrystallization solvent systems for high-purity 6-Bromo-2-chlorodibenzo[b,d]furan
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Welcome to the Technical Support Center. This guide addresses the purification of 6-Bromo-2-chlorodibenzo[b,d]furan , a critical intermediate often used in the synthesis of organic semiconductors (OLED hosts) and pharmaceutical scaffolds.
Why This Molecule is Challenging
Recrystallizing this compound requires navigating two competing physical properties:
-
Planarity &
-Stacking: The dibenzofuran core is rigid and planar, leading to strong intermolecular forces. This often results in high melting points and low solubility in standard solvents at room temperature. -
Lipophilicity: The halogen substituents (Br, Cl) increase the lipophilicity, making the compound nearly insoluble in polar protic solvents (water, methanol) but highly soluble in non-polar aromatics (toluene, chlorobenzene).
Key Technical Constraint: The primary challenge is not just yield, but isomer rejection . Synthetic routes (e.g., ring closure of halogenated diphenyl ethers) often produce regioisomers (e.g., 2-bromo-8-chloro isomers) that co-crystallize due to similar lattice energies.
Recommended Solvent Systems
We classify solvent systems into Standard Purification (for bulk crude) and High-Purity Polishing (for removing trace isomers/colors).
Summary Table: Solvent Performance
| System Type | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Primary Use Case | Pros | Cons |
| Binary (Standard) | Toluene / Ethanol | 1:3 to 1:5 | Bulk purification of crude material (>95% purity). | High recovery yield; removes inorganic salts. | May trap trace isomers if cooled too fast. |
| Binary (Alternative) | THF / Heptane | 1:4 | When material is too soluble in Toluene. | Good for removing oily impurities. | Heptane is flammable; THF peroxides risk. |
| Single (Polishing) | Acetonitrile (MeCN) | Pure | Final polishing (>99.5% purity). | Excellent isomer rejection; sharp crystals. | Low solubility requires large volumes (dilution). |
| Single (High-Temp) | Chlorobenzene | Pure | Removing highly insoluble byproducts. | High boiling point (132°C) allows max saturation. | High boiling point makes drying crystals difficult. |
Decision Logic for Solvent Selection
Use the following decision tree to select the appropriate workflow for your specific batch quality.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material quality.
Detailed Protocols
Protocol A: The Toluene/Ethanol Binary System
Best for: Routine purification of crude reaction mixtures.
The Mechanism: Toluene disrupts the
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Toluene (approx. 3-5 mL per gram) and heat to reflux (110°C).
-
Note: If solid remains, add Toluene in 1 mL increments until dissolved. Do not exceed 10 mL/g.
-
-
Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove inorganic salts (e.g., NaBr, Pd residues).
-
Anti-solvent Addition: Return the clear filtrate to heat. Slowly add Ethanol dropwise through the condenser until a persistent turbidity (cloudiness) just appears.
-
Re-dissolution: Add a few drops of Toluene to clear the turbidity.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2-3 hours.
-
Tip: Slow cooling promotes larger, purer crystals.
-
-
Isolation: Cool in an ice bath (0-5°C) for 1 hour. Filter the white/off-white needles. Wash with cold Ethanol.
Protocol B: Acetonitrile Polishing
Best for: OLED-grade material requiring >99.5% purity.
-
Suspend the semi-pure solid in Acetonitrile (MeCN) (approx. 15-20 mL per gram).
-
Heat to reflux (82°C). The material may not fully dissolve immediately; this is expected.
-
Add MeCN until full dissolution is achieved.
-
Allow to cool very slowly. MeCN forms a "loose" solvate that releases the impurity more effectively than toluene.
-
Filter and dry under high vacuum at 60°C to remove trapped solvent.
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, the product comes out as a sticky oil or goo at the bottom of the flask. Cause: The anti-solvent (Ethanol) was added too quickly, or the temperature dropped too fast, causing the product to crash out as an amorphous supercooled liquid before it could organize into a lattice. Solution:
-
Re-heat the mixture until the oil redissolves (add more Toluene if necessary).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.
-
Cool much slower. Wrap the flask in aluminum foil or a towel to insulate it.
Issue: Low Recovery Yield (<50%)
Symptom: Mother liquor is still dark/colored, or significant mass is missing. Cause: The compound is too soluble in the chosen solvent system (likely too much Toluene). Solution:
-
Concentrate the mother liquor by rotary evaporation to half its volume.
-
Add a stronger anti-solvent (e.g., Hexane) to the concentrated liquor to induce a "second crop" of crystals. Note: Second crops are usually lower purity.
Issue: Colored Impurities Persist
Symptom: Crystals are yellow or brown instead of white. Cause: Trapped conjugated byproducts or oxidized phenols. Solution:
-
Perform a "Charcoal Treatment" during the hot filtration step (Protocol A, Step 2).
-
Add 5-10 wt% activated carbon to the hot Toluene solution, stir for 10 minutes, then filter hot through Celite.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the binary solvent recrystallization process.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Toluene? A: DCM is a good solvent for dissolution, but its low boiling point (40°C) makes recrystallization difficult because the solubility difference between "hot" and "cold" is narrow. Toluene (BP 110°C) provides a much wider thermal gradient, maximizing yield.
Q: Is this compound light-sensitive? A: Yes, halogenated aromatics can undergo photodehalogenation over time. Perform recrystallization in a hood away from direct sunlight and store the final product in amber vials.
Q: How do I dry the crystals? A: Halogenated dibenzofurans can trap solvent in the lattice. We recommend drying in a vacuum oven at 50-60°C for 12 hours. If using Toluene, ensure no odor remains, as Toluene binds strongly.
References
-
Synthesis of Halogenated Dibenzofurans
-
Structure-Activity Relationships of Chlorinated and Brominated Dibenzofurans.[1] NIH/PubMed.
-
-
General Recrystallization Techniques
-
Solubility Data
-
Solubility of Organic Chemicals in Selected Solvents (Toluene/Ethanol data). National Technical Information Service.
-
-
Benzofuran Purification Precedents
-
Synthesis and Purification of Substituted Benzofurans. Indian Journal of Chemistry.
-
Sources
Technical Support Center: Sublimation of 6-Bromo-2-chlorodibenzo[b,d]furan
Status: Operational Ticket ID: OLED-MAT-SUP-004 Subject: High-Purity Sublimation Protocols for Asymmetric Halogenated Hosts Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, OLED Materials Division
Executive Summary
You are attempting to purify 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) to OLED-grade standards (>99.95%). This compound presents a specific challenge compared to symmetric analogs: the asymmetric halogenation (Bromine at C6, Chlorine at C2) creates a vulnerability to thermal dehalogenation. The C-Br bond is significantly weaker than the C-Cl bond, meaning aggressive heating will lead to debromination before sublimation is complete, contaminating your batch with 2-chlorodibenzo[b,d]furan.
This guide replaces generic "cookbooks" with a physics-driven approach to Vacuum Gradient Sublimation (VGS), ensuring you maximize yield while preserving molecular integrity.
Module 1: Pre-Sublimation Qualification
Q: Can I load my crude synthesis product directly into the sublimation train?
A: Absolutely not. Direct sublimation of crude material is the primary cause of pump failure and cross-contamination. Crude 6-Bromo-2-chlorodibenzo[b,d]furan likely contains residual palladium catalysts, inorganic salts, and high-boiling solvents.
Protocol: The "Ash & Gas" Pre-Check Before committing to a 48-hour sublimation run, perform these two validation steps:
-
Thermogravimetric Analysis (TGA):
-
Run a ramp at 10°C/min under Nitrogen.
-
Target: You need a 5% weight loss temperature (
) significantly higher than your sublimation point. -
Critical Insight: If you see a multi-step weight loss, the first step is likely solvent. If the onset is <200°C, you must recrystallize or vacuum dry the material first.
-
-
Solvent Degassing:
-
Pre-bake the crude material in a vacuum oven at 80°C for 4 hours. Residual solvents act as "virtual leaks," artificially raising the pressure in your sublimation tube and ruining the mean free path of your molecules.
-
Module 2: The Vacuum Gradient Sublimation (VGS) Protocol
Q: What are the optimal temperature settings for this compound?
A: Do not rely on fixed setpoints; rely on the "Thermal Delta."
Because 6-Bromo-2-chlorodibenzo[b,d]furan has a predicted atmospheric boiling point of ~376°C, its sublimation point (
The Three-Zone Configuration
| Zone | Function | Target Temp (Approx.) | Physics |
| Source Zone | Vaporization | 170°C - 190°C | Must exceed |
| Gradient Zone | Separation | 160°C | Creates the "chromatographic" separation of isomers based on vapor pressure. |
| Cold Trap | Protection | < -78°C (LN2/Dry Ice) | Captures highly volatile impurities and protects the turbo pump. |
Operational Workflow
Figure 1: Logical workflow for high-vacuum sublimation. Note the critical "In-Situ Degassing" step to prevent pressure spikes.
Module 3: Troubleshooting & FAQs
Q: My material is turning black/brown in the source boat. What is happening?
A: You are thermally cracking the C-Br bond.
-
Diagnosis: This is "charring." The bromine atom is the weakest link. If your source temperature is too high, or if you heat too fast, you generate radicals that polymerize the material.
-
Solution:
-
Lower Source Temp: Reduce temperature by 10-15°C.
-
Increase Surface Area: Do not pile the crude powder deep. Spread it as a thin layer in the boat to ensure even heat transfer. Deep piles create "hot spots" at the bottom and "cold spots" on top.
-
Q: The sublimation rate is too slow. Can I just turn up the heat?
A: No. Improve the vacuum instead.
-
The Physics: Sublimation rate (
) is driven by the Langmuir equation. Increasing increases vapor pressure ( ), but lowering background pressure ( ) increases the Mean Free Path ( ). -
Action: Check for leaks. A vacuum of
Torr is acceptable, but Torr will double your rate without risking thermal decomposition.
Q: I have three distinct bands of material in the tube. Which one is my product?
A: This is a successful separation. Use the "Color/Crystallinity" heuristic.
-
Band 1 (Closest to Source, Hottest): Likely heavy impurities or dimers. Usually dark/amorphous. Discard.
-
Band 2 (Middle, Warm): Target Product. Look for large, well-defined needles or platelets. 6-Bromo-2-chlorodibenzo[b,d]furan typically forms white to off-white crystals.
-
Band 3 (Furthest, Coolest): Volatile impurities (e.g., de-brominated byproducts like 2-chlorodibenzo[b,d]furan). Usually powdery or microcrystalline. Discard.
Q: My HPLC shows 99.5% purity, but the OLED device lifetime is poor. Why?
A: Isomeric impurities are likely co-subliming.
-
The Issue: If your synthesis produced regioisomers (e.g., 4-bromo-2-chloro...), they may have vapor pressures nearly identical to your target.
-
Solution: You need a shallower thermal gradient . Lengthen the transition zone between the source and the deposition area. This acts like lengthening a chromatography column, increasing the theoretical plates for separation.
Module 4: Post-Process Validation
Do not trust visual appearance alone. OLED-grade materials require rigorous quantification.[1]
| Method | Purpose | Acceptance Criteria |
| HPLC (High-Performance Liquid Chromatography) | Organic Purity | > 99.95% Area |
| DSC (Differential Scanning Calorimetry) | Thermal Purity | Sharp melting endotherm (< 1°C range) |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Metal Trace Analysis | Pd, Ni, Fe < 1 ppm |
References
-
Mechanism of Organic Semiconductor Separation: Nagayama, K. et al. "Mechanism for the separation of organic semiconductors via thermal gradient sublimation."[2] Journal of Applied Physics, 2008.
-
Purity Impact on OLED Performance: Drechsel, J. et al. "Influence of material purification by vacuum sublimation on organic optoelectronic device performance." Organic Electronics, 2006.
-
Halogenated Dibenzofuran Stability: World Health Organization.[3] "Polybrominated Dibenzo-p-dioxins and Dibenzofurans."[3][4][5] Environmental Health Criteria 205, 1998.[3] (Provides foundational data on thermal lability of brominated furans).
-
General Sublimation Protocols: Nichols, L. "Step-by-Step Procedures for Sublimation in the Laboratory." Chemistry LibreTexts, 2022.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 3. Thermodynamic Properties of Polybrominated/chlorinated Dibenzo-p-dioxins Calculated by Density Functional Theory [jstage.jst.go.jp]
- 4. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low reactivity of chlorine position in dibenzofuran derivatives
Topic: Overcoming Low Reactivity in Cross-Coupling of Chlorodibenzofuran Derivatives Ticket ID: DBF-RXN-001 Status: Open Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are likely experiencing stalled conversion or low yields when attempting palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on chlorodibenzofuran (Cl-DBF) substrates.
This issue typically stems from two converging factors:
-
Electronic Deactivation: The oxygen atom in the dibenzofuran (DBF) core is a strong
-donor, rendering the aromatic ring electron-rich. This raises the LUMO energy of the C-Cl bond, making the oxidative addition of Pd(0)—the rate-limiting step—significantly slower than in standard aryl chlorides. -
Positional Sterics (The "Bay Region" Effect): If your chlorine is at Position 1 , it suffers from severe steric clash with the proton at Position 9. If at Position 4 , it faces electronic shielding from the adjacent oxygen lone pairs.
This guide provides a diagnostic matrix and optimized protocols to overcome these specific energy barriers.
Module 1: Diagnostic Matrix
Before altering your conditions, identify the specific resistance factor based on your substrate's substitution pattern.
The Reactivity Heatmap
| Position | Reactivity Profile | Primary Failure Mode | Recommended Solution Strategy |
| C-3 | Moderate | Catalyst Deactivation. This is the "sweet spot" (meta to oxygen). If this fails, your catalyst is likely dead or O2-poisoned. | Standard screening (Pd-dppf, Pd(PPh3)4). |
| C-2 | Low | Electronic Deactivation. Para to the ether oxygen. The ring is too electron-rich for standard Pd(0) insertion. | Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) to boost Pd nucleophilicity. |
| C-4 | Low | Ortho-Effect/Electronics. Ortho to the ether oxygen. High electron density + potential coordination interference. | Use SPhos or RuPhos ; increase temperature to >100°C. |
| C-1 | Very Low | Steric Hindrance (Bay Region). The proton at C-9 blocks the approach of the metal center. | Mandatory: Use Pd-G3/G4 precatalysts with SPhos/XPhos. 1,4-Dioxane at reflux is required. |
Visualizing the Problem Space
Caption: Figure 1 illustrates the "Bay Region" interference at C-1/C-9 and the electronic deactivation gradients at C-2 and C-4 caused by the central oxygen atom.
Module 2: Troubleshooting Guides (Q&A)
Q1: My reaction works for 3-chlorodibenzofuran but fails completely for 1-chlorodibenzofuran. Why?
Technical Analysis: You are encountering the "Bay Region" effect . In dibenzofuran, C-1 and C-9 are spatially proximate (similar to the 4,5-positions in phenanthrene). The C-H bond at position 9 creates a significant steric wall that prevents the bulky palladium species (L-Pd-Ar) from undergoing oxidative addition or, more likely, prevents the transmetalation step due to the inability of the complex to adopt the required planar geometry [1].
Corrective Action:
-
Ligand Switch: You must use a ligand that is bulky enough to force reductive elimination but flexible enough to accommodate the steric bulk. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here because the methoxy groups provide hemilabile coordination that stabilizes the intermediate [2].
-
Precatalyst: Stop using Pd(PPh3)4 or Pd(OAc)2 in situ. Switch to XPhos Pd G4 or SPhos Pd G2 . These precatalysts ensure a 1:1 L:Pd ratio and rapid initiation.
Q2: I am using Pd(dppf)Cl2 for a Suzuki coupling at Position 2, but conversion stalls at 40%.
Technical Analysis: Position 2 is para to the oxygen atom. The oxygen lone pair donates electron density into the ring, making the C-Cl bond stronger (more double-bond character) and the ring less electrophilic. Standard ligands like dppf are often insufficiently electron-rich to drive the oxidative addition of Pd(0) into this electron-rich bond [3].
Corrective Action:
-
Boost Nucleophilicity: Switch to P(Cy)3 or PCy3 Pd G2 . The alkyl phosphine is more electron-donating than aryl phosphines (dppf/PPh3), making the Pd center more nucleophilic and capable of breaking the C-Cl bond.
-
Solvent/Base: Switch to 1,4-Dioxane/Water (4:1) with K3PO4 . The presence of water and a phosphate base often accelerates the transmetalation of boronic acids in hindered or electron-rich systems [4].
Q3: Can I use Nickel instead of Palladium?
Technical Analysis: Yes. If the C-Cl bond is too inert for Palladium due to the electron-rich nature of DBF, Nickel is a viable alternative. Ni(0) is smaller and undergoes oxidative addition more readily with aryl chlorides, and it is less sensitive to steric bulk in some cases.
Corrective Action:
-
Catalyst: Ni(COD)2 (10 mol%) + PCy3 (20 mol%) or SIPr (NHC ligand).
-
Warning: Ni-catalysts are extremely air-sensitive and often require a glovebox for consistent results.
Module 3: Optimized Experimental Protocols
Protocol A: The "Universal" High-Activity Method (Recommended)
Best for: 1-chloro, 2-chloro, and 4-chloro isomers.
Reagents:
-
Substrate: Chlorodibenzofuran (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (0.02 – 0.05 equiv)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio)
Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the chlorodibenzofuran, boronic acid, K3PO4, and the Pd-precatalyst.
-
Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed 1,4-Dioxane and degassed water via syringe.
-
Heat: Place in a pre-heated block at 100°C (or 110°C if Position 1). Stir vigorously for 12–16 hours.
-
Note: Do not use microwave irradiation initially; thermal heating often provides better control over catalyst induction periods for these specific substrates.
-
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: The "Steric Buster" (For stubborn Position 1)
Best for: 1-chlorodibenzofuran when Protocol A fails.
Reagents:
-
Catalyst: Pd2(dba)3 (2 mol%) + SPhos (8 mol%)
-
Why: Higher L:Pd ratio (4:1) can sometimes stabilize the active species better in extremely hindered "bay" regions.
-
-
Base: Ba(OH)2 or Cs2CO3 (anhydrous)
-
Solvent: Toluene or n-Butanol at 110°C.
Module 4: Decision Logic Flow
Use this logic tree to determine your next experimental step.
Caption: Figure 2: Decision logic for selecting catalyst systems based on the specific regiochemistry of the chlorodibenzofuran substrate.
References
-
Steric Hindrance in Dibenzofurans: Cammidge, A. N., & Crépy, K. V. L. (2004). Optical and Electronic Properties of Dibenzofuran Derivatives. The Journal of Organic Chemistry, 69(22), 7683–7691. Link
-
SPhos Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Electronic Deactivation of Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Water-Promoted Coupling: Nishimura, M., Ueda, N., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids with Aryl Chlorides in Aqueous Media.[2] Tetrahedron, 58(29), 5779–5783. Link
Sources
Minimizing homocoupling byproducts when using 6-Bromo-2-chlorodibenzo[b,d]furan
Topic: Minimizing Homocoupling & Optimizing Chemoselectivity Ticket ID: #DBF-6Br-2Cl-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Chemoselectivity Challenge
You are working with 6-Bromo-2-chlorodibenzo[b,d]furan . This scaffold presents a classic "Chemoselectivity vs. Reactivity" challenge.[1]
-
The Objective: Exclusively couple at the C6-Br position.
-
The Risk (Homocoupling): Formation of the symmetric dimer (6,6'-bis-2-chlorodibenzo[b,d]furan) or the boronic acid dimer.
-
The Risk (Over-reaction): Activation of the C2-Cl bond, leading to double addition or polymerization.
Because the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol), kinetic selectivity is achievable. However, "homocoupling" is a symptom of a stalled catalytic cycle, often caused by oxygen ingress or disproportionation.
Critical Parameter Optimization
To minimize homocoupling, you must control the Oxidative Addition and Transmetallation rates.
A. Catalyst Selection: The "Goldilocks" Zone
You need a catalyst active enough to insert into C-Br but "lazy" enough to ignore C-Cl.
| Catalyst System | Activity Level | Risk Profile | Recommendation |
| Pd(PPh₃)₄ | Low/Moderate | High homocoupling risk if air is present (oxidative dimerization). | Not Recommended for high value substrates. |
| Pd(dppf)Cl₂ | Moderate | Ideal. The large bite angle favors reductive elimination of the cross-product over homocoupling. | PRIMARY RECOMMENDATION |
| Pd₂dba₃ + XPhos | Very High | High risk of activating the C2-Cl bond (over-reaction). | Use only if C-Br is unreactive. |
B. The Homocoupling Mechanism (and how to stop it)
Homocoupling in Suzuki couplings usually occurs via two distinct pathways.
-
Oxidative Homocoupling (Boronic Acid Dimer): Driven by Oxygen.
-
Solution: Rigorous degassing.[2] Sparging with Argon for 15 mins is superior to sonication.
-
-
Reductive Homocoupling (Aryl Halide Dimer): Driven by disproportionation of Pd(II) species.
-
Solution: Use a solvent system that facilitates rapid transmetallation (e.g., Dioxane/Water). If the Pd(II) intermediate waits too long for the boronic acid, it will find another Pd(II) and dimerize.
-
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired cross-coupling and the undesired side reactions.
Figure 1: Kinetic competition between selective C6-functionalization (Green) and homocoupling/over-reaction pathways (Red).
Troubleshooting Guide (Q&A)
Ticket #001: "I am seeing a dimer of my starting material (Ullmann-type product)."
Diagnosis: This is Reductive Homocoupling . It occurs when the Transmetallation step is slow. The Pd(II)-Ar species accumulates and disproportionates. Corrective Actions:
-
Increase Boronic Acid Equivalents: Shift the equilibrium. Use 1.5 eq of boronic acid relative to the dibenzofuran.
-
Switch Base: If using Carbonate (weak), switch to K₃PO₄ (stronger) to accelerate the activation of the boronic acid.
-
Water is Vital: Ensure your solvent system has at least 10-20% water. Boronic acids require water to form the active boronate species. Anhydrous conditions promote homocoupling.
Ticket #002: "The reaction is working, but I'm losing the Chlorine atom (Dehalogenation)."
Diagnosis: Your catalytic system is generating Palladium-Hydride (Pd-H) species, likely from
-
Change Solvent: Switch from Ethanol/Isopropanol to Toluene/Water or Dioxane/Water .
-
Avoid Amine Bases: Do not use Triethylamine or DIPEA. Stick to inorganic bases (Cs₂CO₃ or K₂CO₃).
Ticket #003: "I see the boronic acid dimer, but no product."
Diagnosis: Oxygen poisoning. The Pd(0) is oxidizing the boronic acid faster than it is inserting into the Aryl Bromide. Corrective Actions:
-
The "Freeze-Pump-Thaw" Method: This is the gold standard for degassing. If not possible, vigorous Argon sparging for 20 minutes is mandatory.
-
Check Reagent Purity: Old boronic acids often contain significant amounts of boroxine (anhydride), which reacts poorly.
Recommended Experimental Protocol
This protocol is designed specifically for 6-Bromo-2-chlorodibenzo[b,d]furan to maximize C6-selectivity and minimize homocoupling.
Reagents:
-
Substrate: 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.3 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) [4]
Workflow:
-
Charge Solids: Add Substrate, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.[5]
-
Note: Adding catalyst last (after degassing) is better, but for this stable catalyst, adding with solids is acceptable if degassed immediately.
-
-
Degas Solvents: In a separate flask, mix Dioxane and Water. Sparge with Argon/Nitrogen for 20 minutes.
-
Combine: Syringe the degassed solvent mixture into the reaction vial under a positive pressure of inert gas.
-
Thermal Cycle:
-
Heat to 80°C .
-
Warning: Do not exceed 100°C. Temperatures >100°C significantly increase the risk of C2-Cl activation.
-
-
Monitoring: Monitor via HPLC/UPLC at 2 hours.
-
Success Marker: Disappearance of SM; appearance of Product.
-
Stop Condition: If SM is consumed, stop immediately to prevent post-reaction oxidative addition into the C-Cl bond.
-
Decision Logic for Optimization
Use this flow to adjust your conditions if the standard protocol fails.
Figure 2: Troubleshooting decision tree for reaction optimization.
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (n.d.). Catalyst Selection Guide for Cross-Coupling. Link
-
Navarro, O., et al. (2005).[7] General Synthesis of Halo-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry, 70(12), 4803–4807. Link
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
Work-up procedures to remove palladium residues from dibenzofuran products
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purging palladium (Pd) residues from dibenzofuran-based active pharmaceutical ingredients (APIs) and intermediates.
Mechanistic Causality: Why Does Palladium Persist?
Dibenzofurans are privileged scaffolds in drug discovery, typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, achieving the ICH regulatory limits for palladium (<10 ppm for oral, <1 ppm for parenteral doses) is notoriously difficult for these molecules[1].
The Causality of Retention:
-
Heteroatom Coordination: The central oxygen atom in the dibenzofuran ring acts as a hard Lewis base, which can coordinate with Pd(II) species.
-
-System Interactions: The extended, rigid
-conjugated system of the dibenzofuran backbone forms stable -complexes with Pd(0) nanoparticles. -
Failure of Traditional Work-ups: Standard aqueous acidic or basic washes rely on partitioning Pd salts into the aqueous layer. However, because the Pd-dibenzofuran complexes are highly lipophilic, they remain partitioned in the organic phase[1]. Furthermore, Pd(0) often agglomerates into lipophilic nanoparticles that bypass standard filtration[2].
To break these interactions, you must introduce a scavenger with a thermodynamically superior affinity for palladium—typically utilizing "soft-soft" interactions via sulfur or nitrogen-based ligands (e.g., thiols, thioureas, or trimercaptotriazines)[3].
Scavenger Selection & Performance Matrix
Selecting the correct scavenger depends on the oxidation state of the palladium, the solvent system, and the physical properties of your dibenzofuran product. Below is a comparative matrix of industry-standard scavengers[1][3][4].
| Scavenger Class | Example Trade Name | Matrix Material | Functional Group | Primary Mechanism of Action | Typical Pd Reduction |
| Silica-Thiol | SiliaMetS® Thiol | Functionalized Silica | -SH (Thiol) | Soft-soft chemisorption; excellent for Pd(II) | >95% |
| Polymer-Thiourea | QuadraPure™ TU | Macroporous Polymer | -NH-CS-NH2 | Chelation and precipitation; captures Pd(0) & Pd(II) | >90% |
| Polymer-TMT | MP-TMT | Microporous Polystyrene | Trimercaptotriazine | Strong multidentate chelation; high affinity | >98% |
| Silica-DMT | SiliaMetS® DMT | Functionalized Silica | Dimercaptotriazine | Chelation; effective in polar aprotic solvents | >95% |
Troubleshooting Guides & FAQs
Q: My isolated dibenzofuran product is perfectly white/colorless, but ICP-MS analysis shows residual palladium at 2,000 ppm. How is this possible?
A: A common misconception in process chemistry is that residual palladium always imparts a yellow, brown, or black hue to the product. In reality, the color of the isolated product is not a reliable indicator of its residual palladium content[1]. Many Pd-dibenzofuran
Q: I treated my crude mixture with a microporous polymer scavenger, but my product yield dropped by 15%. How do I prevent this?
A: Yield loss is typically caused by non-specific physical adsorption (physisorption) of the organic product onto the scavenger's backbone[3]. Dibenzofurans are planar and highly lipophilic, making them prone to
Q: Should I use scavengers in a batch slurry or a continuous flow cartridge? A: For initial screening and early-stage scale-up, batch slurries are preferred due to ease of use. However, for late-stage development, recirculating the reaction mixture through an E-PAK or pre-packed cartridge (e.g., 6) under flow conditions drives the scavenging equilibrium forward, often achieving >90% Pd purge in just 4 hours at ambient temperature[1][6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps. Do not proceed to the next phase without confirming the success of the previous step via the established analytical gate.
Protocol A: Bulk Scavenging (Slurry Method)
Use this protocol for volumes < 5 L.
-
Preparation: Dissolve the crude dibenzofuran product in a suitable solvent (e.g., THF, EtOAc, or Toluene) to achieve a concentration of ~10-15 volumes (v/w).
-
Initial Analytical Gate: Extract a 1 mL aliquot, centrifuge, and analyze the supernatant via ICP-MS. Record the baseline Pd concentration (typically 500–2000 ppm).
-
Scavenger Addition: Add 0.5 to 1.0 w/w (relative to the theoretical yield of the product) of a silica-based thiol scavenger.
-
Incubation: Stir the suspension mechanically at 40–50 °C for 4 to 12 hours. Mechanistic Note: Elevated temperatures increase the kinetic rate of Pd desorption from the product and shift the thermodynamic equilibrium toward the scavenger[1].
-
Validation Gate: Stop stirring and allow the silica to settle. Extract a 1 mL aliquot of the clear supernatant, filter through a 0.2 µm syringe filter, and analyze via ICP-MS.
-
If Pd > 10 ppm: Add an additional 0.2 w/w scavenger and stir for 4 more hours.
-
If Pd < 10 ppm: Proceed to step 6.
-
-
Filtration: Filter the bulk mixture through a pad of Celite to remove the scavenger and any large Pd agglomerates[2]. Wash the filter cake with 2 volumes of the reaction solvent.
-
Isolation: Concentrate the filtrate under vacuum and isolate the product via antisolvent crystallization.
Protocol B: Continuous Flow Cartridge Scavenging
Use this protocol for scale-up and GMP manufacturing.
-
System Setup: Equip a continuous flow system with a pre-packed macroporous polymer cartridge (e.g., QuadraPure TU)[4].
-
Solvation: Ensure the crude dibenzofuran is fully dissolved. Particulates will clog the cartridge and cause pressure spikes.
-
Recirculation: Pump the solution through the cartridge at a flow rate that allows a residence time of at least 5-10 minutes per pass. Recirculate the solution back into the source vessel.
-
Validation Gate: After 4 hours of continuous recirculation, sample the source vessel. Analyze via ICP-MS. Continue recirculation until the Pd concentration plateaus below the target threshold[1].
-
Flush: Once the target is reached, flush the cartridge with 2 column volumes of clean solvent to maximize product recovery.
Workflow Visualization
Below is the logical decision tree for remediating palladium residues from dibenzofuran products.
Workflow for palladium residue remediation in dibenzofuran API synthesis.
References
-
Fujifilm Wako Chemicals. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". 7
-
Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications, 2023. 3
-
CatSci. "Process Development Whitepaper Metal Scavenging." 1
-
Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove."5
-
Biocompare. "QuadraPure® TU from Aladdin Scientific." 6
-
Sigma-Aldrich. "QuadraPure - Scavenger Resins." 4
-
Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." 2
Sources
Validation & Comparative
HPLC method development for purity analysis of 6-Bromo-2-chlorodibenzo[b,d]furan
Technical Guide: HPLC Method Development for Purity Analysis of 6-Bromo-2-chlorodibenzo[b,d]furan
Executive Summary & Strategic Context
Target Analyte: 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) Application: High-purity intermediate for Organic Light Emitting Diodes (OLEDs) and pharmaceutical scaffolds. Critical Quality Attribute (CQA): Regioisomeric purity. The specific placement of bromine (C6) and chlorine (C2) is vital for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Isomeric impurities leads to structural defects in electronic materials, drastically reducing device lifetime.
This guide compares a Standard C18 Approach (Method A) against an Enhanced Selectivity Approach (Method B) using phenyl-based stationary phases. While GC-MS is often the default for halogenated aromatics, this guide focuses on HPLC to address thermally labile precursors and the need for fraction collection in process development.
Chemical Logic & Method Strategy
The Challenge: The dibenzo[b,d]furan core is planar and highly lipophilic (LogP > 5.0). The primary analytical challenge is not retaining the molecule, but separating it from structurally similar regioisomers (e.g., 4-bromo-2-chlorodibenzofuran) which possess identical mass-to-charge ratios (isobaric) and similar hydrophobicity.
-
Solubility: Poor in water. Soluble in THF, Toluene, Chloroform.
-
Detection: Strong UV absorption (approx. 250 nm, 280 nm) due to the conjugated tricyclic system.
Strategic Pivot:
Standard alkyl-bonded phases (C18) rely on hydrophobic subtraction. For aromatic isomers, hydrophobicity differences are negligible. Therefore, we must exploit
Method Development Workflow
Figure 1: Step-by-step method development workflow ensuring systematic optimization.
Comparative Method Analysis
We compare the industry-standard "workhorse" method against the recommended high-selectivity method.
Method A: The "Workhorse" (Standard C18)
Best for: Rough purity checks, reaction monitoring (disappearance of starting material).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
Mechanism: Hydrophobic interaction.
-
Limitation: ACN suppresses
interactions. C18 phases often co-elute regioisomers (e.g., 2,6-isomer vs 2,8-isomer) as a single peak, giving a false sense of high purity.
Method B: The "High-Selectivity" (Recommended)
Best for: Final product release, isomeric purity validation.
-
Column: Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 2.6 µm Core-Shell) or Restek Raptor Biphenyl.
-
Mechanism: Hydrophobic interaction +
stacking. -
Advantage: Methanol allows the
-electrons of the stationary phase to interact with the aromatic rings of the analyte. The Biphenyl phase provides distinct shape selectivity for planar vs. non-planar impurities.
Performance Comparison Data
| Parameter | Method A (C18 / ACN) | Method B (Biphenyl / MeOH) |
| Retention Time (Main Peak) | 8.5 min | 12.2 min |
| Resolution (Rs) from Isomer | 0.8 (Co-elution) | > 2.5 (Baseline Separation) |
| Tailing Factor | 1.1 | 1.05 |
| Pressure | ~120 bar | ~280 bar (MeOH viscosity) |
| LOD (UV 254nm) | 0.05 µg/mL | 0.05 µg/mL |
| Suitability | Reaction Monitoring | Purity Certification |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Critical)
Self-Validating Step: Due to low water solubility, injecting a sample dissolved in 100% THF or DMSO into a high-water mobile phase will cause precipitation and blocked capillaries.
-
Stock Solution: Dissolve 10 mg of 6-Bromo-2-chlorodibenzo[b,d]furan in 10 mL Tetrahydrofuran (THF) (Conc: 1 mg/mL).
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Methanol . (Conc: 0.1 mg/mL).
-
Check: If cloudiness appears, increase THF ratio to 20%.
-
-
Filtration: Filter through 0.2 µm PTFE syringe filter.
Protocol 2: High-Selectivity HPLC Conditions (Method B)
-
System: HPLC/UHPLC with PDA detector (e.g., Agilent 1290 or Waters H-Class).
-
Column: Biphenyl Core-Shell, 150 x 4.6 mm, 2.6 µm.
-
Temperature: 35°C (Controls viscosity of MeOH and kinetics of
-interaction). -
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
-
Gradient Table:
| Time (min) | % Water (0.1% FA) | % Methanol |
| 0.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
Note: A shallow gradient (60% -> 95%) is essential to separate closely eluting lipophilic impurities.
Decision Logic for Troubleshooting
When unexpected peaks or co-elution occur, follow this logic pathway to diagnose the issue without random guessing.
Figure 2: Troubleshooting logic for separating halogenated aromatic isomers.
Alternative Techniques (Validation)
While HPLC is the primary focus, GC-MS serves as an orthogonal validation tool.
-
Technique: GC-MS (EI Source).
-
Column: DB-5ms or Rtx-5ms (30m x 0.25mm).
-
Why use it? To confirm that no volatile, non-UV absorbing impurities (like aliphatic solvents or non-aromatic reactants) are hidden under the HPLC peaks.
-
Comparison: GC offers higher peak capacity for halogenated congeners but risks thermal degradation of labile bromine bonds if the injector is too hot (>280°C).
References
-
Separation of Dibenzofuran Isomers : Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Vetter, W. et al. (2016).[3] Journal of Chromatography A.
-
Column Selectivity Guide : Separation of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using PGC Column-HPLC Method. Li, W. et al. (2004).[4] Research of Environmental Sciences.
-
General Properties : 6-Bromo-2-chlorodibenzo[b,d]furan Compound Summary. PubChem.[5]
- Pi-Pi Interaction Mechanism: The role of pi-pi interactions in reversed-phase liquid chromatography. Croes, K. et al. (2005). Journal of Chromatography A. (General reference for mechanism grounding).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hjkxyj.org.cn [hjkxyj.org.cn]
- 5. 6-Bromo-1-chlorodibenzo[b,d]furan | C12H6BrClO | CID 132180633 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Bromo-2-chlorodibenzo[b,d]furan and 2,6-dibromodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Dibenzofurans, a privileged structural motif, often require precise modification to achieve desired biological or material properties. This guide provides a detailed comparative analysis of the reactivity of two key halogenated dibenzofuran building blocks: 6-Bromo-2-chlorodibenzo[b,d]furan and 2,6-dibromodibenzofuran . Our focus will be on their behavior in widely utilized cross-coupling reactions, providing experimental insights to inform synthetic strategy.
Introduction to the Contestants: Structure and Electronic Properties
6-Bromo-2-chlorodibenzo[b,d]furan (1) and 2,6-dibromodibenzofuran (2) present distinct challenges and opportunities for selective functionalization. The core difference lies in the nature and position of the halogen substituents.
-
6-Bromo-2-chlorodibenzo[b,d]furan (1): This molecule possesses two different halogens, bromine and chlorine, at the 2 and 6 positions. This inherent difference in the carbon-halogen (C-X) bond strengths is the primary handle for achieving chemoselectivity.
-
2,6-dibromodibenzofuran (2): This symmetric molecule contains two identical bromine atoms. Achieving selective mono-functionalization of this substrate is more challenging and often relies on statistical control or subtle differences in the electronic environment of the two C-Br bonds.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the rate-determining oxidative addition step. The C-X bond dissociation energy is a critical factor, with weaker bonds leading to faster reaction rates. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[1] This fundamental principle predicts that the C-Br bond will be more reactive than the C-Cl bond in compound 1 .
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
We will now delve into a comparative analysis of the reactivity of these two dibenzofuran derivatives in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide.[2]
6-Bromo-2-chlorodibenzo[b,d]furan (1): The disparate reactivity of the C-Br and C-Cl bonds allows for selective coupling at the C-6 position. By carefully controlling reaction conditions, such as temperature and catalyst loading, it is possible to achieve high yields of the mono-arylated product, leaving the C-Cl bond intact for subsequent transformations.
2,6-dibromodibenzofuran (2): Selective mono-arylation of this substrate is more challenging due to the presence of two identical C-Br bonds. Achieving high selectivity for the mono-substituted product often requires using a sub-stoichiometric amount of the boronic acid and carefully controlling reaction time to minimize the formation of the di-substituted product.
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Reactivity
| Substrate | Coupling Partner | Product(s) | Typical Selectivity |
| 1 | Arylboronic acid | 2-chloro-6-aryldibenzofuran | High for mono-alkylation at C-6 |
| 2 | Arylboronic acid | 2-bromo-6-aryldibenzofuran and 2,6-diaryldibenzofuran | Mixture, mono- to di-substitution ratio depends on stoichiometry and conditions |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] The principles of chemoselectivity observed in Suzuki-Miyaura coupling generally apply here as well.
6-Bromo-2-chlorodibenzo[b,d]furan (1): Selective amination at the C-6 position is highly favored due to the greater reactivity of the C-Br bond. This allows for the synthesis of 6-amino-2-chlorodibenzofuran derivatives, which can be further functionalized at the C-2 position.
2,6-dibromodibenzofuran (2): Similar to Suzuki coupling, achieving mono-amination can be challenging. Statistical mixtures of mono- and di-aminated products are common. However, by employing a less reactive amine or by carefully controlling the stoichiometry of the reagents, the formation of the mono-aminated product can be favored.
Table 2: Representative Comparison of Buchwald-Hartwig Amination Reactivity
| Substrate | Amine | Product(s) | Typical Selectivity |
| 1 | Primary or Secondary Amine | 2-chloro-6-aminodibenzofuran | High for mono-amination at C-6 |
| 2 | Primary or Secondary Amine | 2-bromo-6-aminodibenzofuran and 2,6-diaminodibenzofuran | Mixture, mono- to di-substitution ratio depends on stoichiometry and conditions |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]
6-Bromo-2-chlorodibenzo[b,d]furan (1): The C-Br bond at the 6-position will be the primary site of reaction, allowing for the selective synthesis of 6-alkynyl-2-chlorodibenzofurans. The less reactive C-Cl bond remains available for subsequent diversification.
2,6-dibromodibenzofuran (2): Selective mono-alkynylation is achievable, though often accompanied by the formation of the di-alkynylated product. Careful control of reaction parameters is crucial to maximize the yield of the desired mono-substituted compound.
Table 3: Representative Comparison of Sonogashira Coupling Reactivity
| Substrate | Alkyne | Product(s) | Typical Selectivity |
| 1 | Terminal Alkyne | 2-chloro-6-alkynyldibenzofuran | High for mono-alkynylation at C-6 |
| 2 | Terminal Alkyne | 2-bromo-6-alkynyldibenzofuran and 2,6-dialkynyldibenzofuran | Mixture, mono- to di-substitution ratio depends on stoichiometry and conditions |
Metal-Halogen Exchange: An Alternative Activation Strategy
Metal-halogen exchange, typically using organolithium or Grignard reagents, offers an alternative route to functionalize these dibenzofuran derivatives.[6] The selectivity of this reaction is governed by the kinetic acidity of the protons and the stability of the resulting organometallic species.
6-Bromo-2-chlorodibenzo[b,d]furan (1): Lithium-halogen exchange is expected to occur preferentially at the more reactive C-Br bond, generating a lithiated species at the 6-position. This intermediate can then be trapped with various electrophiles.
2,6-dibromodibenzofuran (2): Mono-lithiation can be achieved, but the potential for di-lithiation or a mixture of products exists, especially with an excess of the organolithium reagent.
Experimental Protocols
The following are generalized, representative protocols for the cross-coupling reactions discussed. It is crucial to note that these are starting points, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C-6 position of 6-Bromo-2-chlorodibenzofuran.
Materials:
-
6-Bromo-2-chlorodibenzo[b,d]furan (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 10 mL)
Procedure:
-
To a dried Schlenk flask, add 6-Bromo-2-chlorodibenzofuran, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
Objective: To selectively aminate the C-6 position of 6-Bromo-2-chlorodibenzofuran.
Materials:
-
6-Bromo-2-chlorodibenzo[b,d]furan (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-Bromo-2-chlorodibenzofuran, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.[1]
Conclusion
The choice between 6-Bromo-2-chlorodibenzo[b,d]furan and 2,6-dibromodibenzofuran as a synthetic intermediate depends heavily on the desired final product and the synthetic strategy.
-
For sequential and site-selective functionalization , 6-Bromo-2-chlorodibenzo[b,d]furan is the superior choice. The inherent reactivity difference between the C-Br and C-Cl bonds provides a reliable handle for selective reactions at the C-6 position, preserving the C-2 position for subsequent modifications.
-
For the synthesis of symmetrically disubstituted dibenzofurans , 2,6-dibromodibenzofuran is a suitable starting material. However, achieving high yields of mono-substituted products requires careful control over reaction conditions to manage the statistical nature of the reaction.
This guide provides a framework for understanding the reactivity of these two valuable building blocks. Researchers are encouraged to use the provided protocols as a starting point and to perform their own optimizations to achieve the desired outcomes for their specific synthetic targets.
References
- Brigden, K., & Labunska, I. (2009). Mixed halogenated dioxins and furans: a technical background document.
- BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N.
- Buchwald, S. L. (n.d.).
- BenchChem. (2025). Performance comparison of different phosphine ligands in Buchwald-Hartwig amination.
- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- ACS Publications. (2025). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters.
- SciSpace. (n.d.).
- PMC. (n.d.).
- YouTube. (2021).
- The Grignard Reaction. (n.d.).
- JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Formation and reaction of a Grignard reagent. (n.d.).
- The Sonogashira Coupling. (n.d.).
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PMC. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ScienceOpen. (2019).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Chemo-selective Coupling Reactions Involving 2-Benzofurylboronic Acid.
- RSC Publishing. (n.d.).
- PMC. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
- TutorChase. (2025). Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note.
- Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!
- Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.
- Sciforum. (2006). Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/ naphthalene.
- ResearchGate. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- OSTI.GOV. (1997). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: An overview (Journal Article).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025).
- Guidechem. (2022). What is the synthesis method of 2-Amino-6-bromobenzothiazole? - FAQ.
- Halogen Dance on 2‐Iodobenzofuran and 2‐Iodobenzothiophene and Rel
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- BenchChem. (2025).
- ResearchGate. (2026). Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry | Request PDF.
- Google Patents. (n.d.). Process for making grignard reagents.
- ResearchGate. (2025). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction.
- chemrevise. (n.d.). Halogens.
- Mixed halogenated dioxins and furans: a technical background document Kevin Brigden & Iryna Labunska Greenpeace Research La. (n.d.).
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- TutorChase. (n.d.). Explaining Halogen Reactivity Trends (5.3.4) | OCR A-Level Chemistry Notes.
Sources
GC-MS Fragmentation Patterns for Validating 6-Bromo-2-chlorodibenzo[b,d]furan
The following technical guide is structured to serve as an authoritative resource for the validation of 6-Bromo-2-chlorodibenzo[b,d]furan using GC-MS. It moves beyond generic descriptions to provide mechanism-based validation criteria, comparative analysis with structural analogs, and self-validating experimental protocols.
Executive Summary & Scientific Rationale
In the analysis of mixed polyhalogenated dibenzofurans (PXDFs), distinguishing specific congeners is critical due to their varying toxicological equivalency factors (TEFs). 6-Bromo-2-chlorodibenzo[b,d]furan presents a unique analytical challenge: it possesses a mixed halogenation pattern that creates a distinct isotopic signature but shares identical nominal masses with all other monobromo-monochloro isomers.
This guide validates the compound by leveraging three orthogonal mass spectral features:
-
Isotopic Clustering: The specific ratio of
and . -
Fragmentation Kinetics: The preferential loss of bromine (weak C-Br bond) over chlorine, enhanced by the ortho-effect at the 6-position.
-
Comparative Exclusion: Differentiating from pure chlorinated/brominated analogs and regioisomers.
Theoretical Framework: The Fragmentation Mechanism[1]
To validate this specific congener, one must understand the causality of its fragmentation. The molecule contains a bromine atom at position 6 (adjacent to the ether oxygen) and a chlorine atom at position 2.
The "Ortho Effect" and Halogen Loss
In dibenzofurans, halogens located at positions 4 and 6 (ortho to the oxygen bridge) are often lost more readily than those at lateral positions (2, 3, 7, 8) due to electronic repulsion and steric relief.
-
Primary Pathway: Homolytic cleavage of the C-Br bond (Bond Energy ~276 kJ/mol) is energetically favored over the C-Cl bond (~328 kJ/mol).
-
Secondary Pathway: Subsequent loss of a carbonyl fragment (CO), often carrying the remaining halogen (COCl).
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the molecular ion to the primary diagnostic fragments.
Figure 1: Mechanistic fragmentation pathway for 6-Bromo-2-chlorodibenzo[b,d]furan. The dominant path (Blue/Red arrows) involves bromine loss followed by COCl ejection.
Comparative Analysis: Product vs. Alternatives
Validating 6-Bromo-2-chlorodibenzo[b,d]furan requires objective comparison with its structural analogs. The table below highlights why standard "pure" halogenated standards cannot be used as surrogates.
Table 1: Mass Spectral Differentiation Guide
| Feature | Target: 6-Bromo-2-chloro-DBF | Alt 1: 2,8-Dichloro-DBF | Alt 2: 2,8-Dibromo-DBF | Alt 3: 2-Bromo-8-chloro-DBF |
| Formula | C₁₂H₆BrClO | C₁₂H₆Cl₂O | C₁₂H₆Br₂O | C₁₂H₆BrClO |
| M+ Nominal | 280 | 236 | 324 | 280 |
| Isotope Ratio (M:M+2:M+4) | 3 : 4 : 1 (Distinctive) | 9 : 6 : 1 | 1 : 2 : 1 | 3 : 4 : 1 |
| Primary Fragment | m/z 201 [M-Br]⁺ | m/z 173 [M-COCl]⁺ | m/z 245 [M-Br]⁺ | m/z 201 [M-Br]⁺ |
| Differentiation Strategy | N/A (Target) | Mass Filter (Easy) | Mass Filter (Easy) | Retention Time Only |
Key Insight: The "Comparison Guide" aspect here reveals a critical risk. You cannot distinguish the target from Alternative 3 (its regioisomer) using MS alone. They share the same mass and similar fragmentation.[1] Strict chromatographic separation (RT) is the only valid confirmation method.
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness (E-E-A-T), this protocol includes "Checkpoints"—steps where the operator must verify data before proceeding.
Instrumental Parameters (Recommended)
-
System: High-Resolution GC-MS (Magnetic Sector) or Triple Quadrupole (QqQ) in EI mode (70 eV).
-
Column: DB-5MS or DB-Dioxin (60m x 0.25mm x 0.25µm). Note: A 60m column is required to separate regioisomers.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Temp Program: 140°C (2 min) → 20°C/min to 220°C → 5°C/min to 320°C (hold 5 min).
Validation Workflow Diagram
Figure 2: Step-by-step logic flow for confirming the identity of the target analyte.
Detailed Data Interpretation Steps
-
Isotope Cluster Verification (Checkpoint 1): Extract ion chromatograms for m/z 279.9, 281.9, and 283.9.
-
Theoretical Calculation:
-
(75.8%),
(24.2%) -
(50.7%),
(49.3%)
-
(75.8%),
-
Acceptance Criteria: The abundance of m/z 282 must be approximately 130-135% of m/z 280. If m/z 282 is <100% of m/z 280, the sample is likely a dichloro-derivative (wrong compound).
-
-
Fragmentation Ratio (Checkpoint 2): Examine the ratio of the [M-Br]⁺ peak (m/z 201) to the [M-Cl]⁺ peak (m/z 245).
-
Due to the weaker C-Br bond, the m/z 201 peak should be the base peak (100% relative abundance) in the fragmentation region (excluding molecular ion).
-
If m/z 245 is dominant, the halogen positions may be swapped or the compound is not a dibenzofuran.
-
-
Retention Time Locking: Because 2-Bromo-8-chloro-DBF (Alternative 3) produces an identical mass spectrum, you must run a certified reference standard of 6-Bromo-2-chlorodibenzo[b,d]furan.
-
Protocol: Calculate the Relative Retention Time (RRT) against an internal standard (e.g.,
-2,3,7,8-TCDF). The RRT must match within ±0.05 units.
-
References
-
Myers, A. L., et al. (2012).[2] "Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS)." Chemosphere, 87(9), 1063-1069. [Link]
-
Organtini, K. L., et al. (2015). "APGC-MS/MS Investigation of a Complex Mixture of Polyhalogenated Dioxins and Furans (PXDD/Fs) Generated in Fire Debris." Waters Application Note. [Link]
- Focant, J. F., et al. (2004). "Mass spectral fragmentation of brominated and bromochlorinated dibenzo-p-dioxins and dibenzofurans." Analytical Chemistry.
-
PubChem Compound Summary. (2023). "6-Bromo-1-chlorodibenzo[b,d]furan" (Isomer Reference).[3] National Center for Biotechnology Information. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1-chlorodibenzo[b,d]furan | C12H6BrClO | CID 132180633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Triplet Energy Dynamics of Chlorinated vs. Non-Chlorinated Dibenzofuran Hosts
The following guide provides a high-level technical comparison of chlorinated versus non-chlorinated dibenzofuran (DBF) host materials, designed for application scientists in optoelectronics and medicinal chemistry.
Executive Summary
Dibenzofuran (DBF) derivatives are a cornerstone of high-energy host materials for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems. Their high triplet energy (
This guide compares standard Non-Chlorinated DBF Hosts (e.g., 28CzDBF) against Chlorinated Variants . While non-chlorinated hosts are the industry standard for stability and high
-
Deepen HOMO levels (via inductive electron withdrawal) to improve hole-blocking.
-
Induce Steric Decoupling (via ortho-substitution) to prevent conjugation and maintain high
. -
Modulate Intermolecular Interactions to suppress aggregation quenching.
Critical Safety Note: Researchers synthesizing chlorinated dibenzofurans must be acutely aware that specific substitution patterns (2,3,7,8-positions) generate Polychlorinated Dibenzofurans (PCDFs), which are potent aryl hydrocarbon receptor (AhR) agonists with significant toxicity (dioxin-like activity).
Technical Comparison: Chlorinated vs. Non-Chlorinated
Mechanism of Action
The primary differentiator is the Chlorine Substituent Effect , which operates through two competing mechanisms:
-
Electronic Effect (Inductive
vs. Mesomeric ): Chlorine is strongly electronegative ( ), stabilizing the HOMO and LUMO levels. However, its lone pairs can donate electron density ( ), though the inductive effect usually dominates in aromatic heterocycles. -
Steric & Heavy Atom Effect: Chlorine is bulky (Van der Waals radius
). When placed ortho to the carbazole-DBF linkage, it twists the molecule, breaking conjugation and raising . However, as a heavy atom, it increases Spin-Orbit Coupling (SOC), which can inadvertently accelerate non-radiative decay ( ) of the triplet state.
Data Summary Table
| Feature | Non-Chlorinated DBF Hosts (Standard) | Chlorinated DBF Hosts (Modified) |
| Triplet Energy ( | High (2.95 – 3.05 eV) Ideal for deep-blue confinement. | Tunable (2.85 – 3.10 eV) Can be raised via steric twisting or lowered if conjugation extends. |
| HOMO Level | -5.9 to -6.1 eV Standard hole transport levels. | -6.2 to -6.4 eV (Deeper) Better stability against oxidation; improved hole blocking. |
| Thermal Stability ( | High ( | Very High Halogen bonding and increased molecular weight often boost |
| Device Stability | Excellent. Standard for long-lifetime blue devices. | Variable. C-Cl bonds can be labile under high-energy exciton bombardment (bond dissociation energy concerns). |
| Toxicity Risk | Low (Standard organic handling). | High (Structure Dependent). Risk of forming toxic PCDF byproducts during synthesis/combustion. |
Structural & Energy Level Diagrams
The following diagram illustrates the impact of chlorination on the molecular orbitals and the resulting triplet energy confinement.
Figure 1: Energy level shift upon chlorination. Note the deepening of the HOMO level, crucial for hole-blocking architectures.
Experimental Protocol: Triplet Energy Determination
To objectively compare these hosts,
Methodology
-
Sample Preparation:
-
Dissolve host material in 2-methyltetrahydrofuran (2-MeTHF) or toluene at
M concentration. -
Critical Step: The solvent must form a clear glass at 77 K to prevent aggregation quenching.
-
-
Degassing:
-
Degas the solution using at least 5 freeze-pump-thaw cycles to remove oxygen (a potent triplet quencher).
-
-
Measurement (77 K):
-
Submerge the sample tube in liquid nitrogen using a quartz Dewar.
-
Excite the sample at the absorption maximum (
). -
Gated Detection: Use a delay time (e.g., 1–10 ms) to gate out prompt fluorescence, isolating the long-lived phosphorescence signal.
-
-
Data Analysis:
-
The Triplet Energy (
) is calculated from the onset (highest energy vibronic peak) of the phosphorescence spectrum. -
Formula:
.
-
Measurement Workflow Diagram
Figure 2: Step-by-step workflow for determining triplet energy using low-temperature phosphorescence.
Toxicology & Safety (Drug Development Context)
While OLED researchers focus on optoelectronic properties, the "chlorinated dibenzofuran" scaffold is structurally homologous to Polychlorinated Dibenzofurans (PCDFs) .
-
Risk: Synthesis of chlorinated hosts involving high temperatures or radical reactions can produce trace PCDF byproducts.
-
Bioactivity: PCDFs bind to the Aryl Hydrocarbon Receptor (AhR), inducing cytochrome P450 enzymes and potential toxicity.
-
Protocol: All waste from chlorinated DBF synthesis must be treated as hazardous halogenated waste and incinerated only at high temperatures (
C) to ensure ring destruction.
References
-
Cho, N. H., et al. (2020). "Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance." New Journal of Chemistry. Link
-
Li, W., et al. (2015). "Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs." ACS Applied Materials & Interfaces. Link
-
Slavov, S. H., et al. (2014). "Chlorine Substitution Pattern, Molecular Electronic Properties... of Polychlorinated Dibenzofurans." Chemical Research in Toxicology. Link
-
Edinburgh Instruments. (2021). "Measuring Fluorescence and Phosphorescence Spectra at Low Temperature." Technical Application Note. Link
-
Han, S. H., et al. (2021). "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts." Molecules. Link
Technical Guide: Spectroscopic Differentiation of 6-Bromo-2-chlorodibenzo[b,d]furan Isomers
Executive Summary
Objective: To provide a definitive analytical workflow for distinguishing 6-Bromo-2-chlorodibenzo[b,d]furan from its regiochemical isomers (e.g., 8-bromo-2-chloro or 4-bromo-6-chloro analogs).
Context: Halogenated dibenzofurans are critical scaffolds in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates.[1][2] However, their planar, aromatic structure leads to high melting points and low solubility, complicating separation.[1] Furthermore, electrophilic halogenation of dibenzofuran often yields mixtures of isomers (regioisomers) that share identical mass and polarity.[1]
The Solution: This guide establishes a hierarchical differentiation protocol. While Mass Spectrometry (MS) confirms elemental composition, it cannot definitively assign regiochemistry.[1][2] High-Field Nuclear Magnetic Resonance (NMR) —specifically the analysis of spin-spin coupling constants (
Structural Context & Numbering Logic
To interpret the spectra, one must first master the IUPAC numbering system for dibenzo[b,d]furan.[1] The molecule possesses distinct symmetry axes that are broken by substitution.[1][2]
Target Molecule: 6-Bromo-2-chlorodibenzo[b,d]furan[1][2]
Visualization: Structural & Logic Map[1]
Figure 1: Structural breakdown and analytical logic flow for isomer identification.
Method A: Mass Spectrometry (Screening)
Role: Confirmation of Elemental Composition (Purity Check).[1][2] Limitation: Cannot distinguish 6-bromo-2-chloro from 8-bromo-2-chloro (identical mass).
While MS cannot identify the isomer, the isotope pattern of Chlorine (
Expected Isotope Pattern (EI-MS)
For a molecule with 1 Br and 1 Cl, the molecular ion cluster will display a 3:4:1 intensity ratio.[1][2]
| Ion Type | Isotope Composition | Relative Abundance Calculation | Normalized Intensity |
| M | 100% (Base) | ||
| M+2 | ( | 133% | |
| M+4 | 33% |
Diagnostic Rule: If your M+2 peak is roughly 1.3x the height of your M peak, you have successfully synthesized a mono-bromo, mono-chloro species.[1][2] If the pattern deviates (e.g., 1:2:1), you likely have a dibromo impurity.[1]
Method B: High-Field 1H NMR (The Gold Standard)
Role: Definitive Regiochemical Assignment.
Mechanism: Analysis of Spin-Spin Coupling (
This is the most critical section. You must analyze Ring A and Ring B as separate spin systems.
The "Bay Region" Diagnostic (The Killer App)
In unsubstituted dibenzofuran, protons at positions 4 and 6 (the "Bay" protons) are significantly deshielded (
-
Scenario A (Target: 6-Br): The Bromine atom occupies position 6.[1][2] Therefore, the signal for H-6 is absent .[1][2] You will see only one highly deshielded doublet (H-4) from Ring A.[1][2]
-
Scenario B (Isomer: 8-Br): Position 6 has a proton.[1][2] You will see two deshielded signals (H-4 and H-6) in the downfield region.[1][2]
Spin System Analysis
Ring A: 2-Chloro Substitution
We expect an AMX or ABX spin system involving H-1, H-3, and H-4.[1][2]
-
H-1 (d,
Hz): Appears as a meta-coupled doublet.[1][2] It is adjacent to the Oxygen but shielded by the ortho-Cl.[1][2] -
H-3 (dd,
Hz): Coupled ortho to H-4 and meta to H-1. -
H-4 (d,
Hz): The Bay proton.[1][2] Large ortho coupling to H-3.[1][2] Deshielded ( ppm).[1][2]
Ring B: 6-Bromo Substitution
We expect an ABC spin system involving H-7, H-8, and H-9.[1][2]
-
H-7 (d,
Hz): Ortho to H-8. Protons adjacent to Br are often slightly shielded relative to the Bay proton.[1] -
H-8 (t or dd,
Hz): This is the key.[1][2] Because Br is at 6, H-8 has two ortho neighbors (H-7 and H-9).[1][2] It will appear as a triplet (pseudo-triplet due to similar values). -
H-9 (d,
Hz): Adjacent to Oxygen.[1][2]
Comparative Logic Table:
| Feature | 6-Bromo-2-chloro (Target) | 8-Bromo-2-chloro (Common Isomer) |
| Bay Region (7.8-8.1 ppm) | 1 Signal (H-4 only) | 2 Signals (H-4 and H-6) |
| Ring B Pattern | 3 Consecutive Protons (H-7, H-8, H-9).[1][2] H-8 is a Triplet .[1][2] | Isolated Spin System. H-6 (d), H-7 (dd), H-9 (d). H-7 is the middle proton.[1][2] |
| NOE Correlation | NOE between H-9 and H-1 (across O-bridge). | NOE between H-9 and H-1.[1][2] Strong NOE between H-4 and H-6.[1][2] |
Visualization: NMR Decision Tree
Figure 2: NMR Decision Tree for confirming the 6-Bromo isomer.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent: Deuterated Chloroform (
) is standard.[1][2] However, if signals overlap, use DMSO- or Benzene- .[1][2] Benzene- is particularly effective for separating aromatic isomers due to stacking interactions.[1][2] -
Concentration: 5-10 mg of sample in 0.6 mL solvent.
-
Acquisition: Minimum 400 MHz (600 MHz preferred).
-
Experiments: 1H (16 scans), COSY (to trace the H7-H8-H9 connectivity), and NOESY (to confirm lack of H4-H6 proximity).
Protocol B: GC-MS Analysis
-
Column: Rxi-5Sil MS or equivalent (low polarity, 30m x 0.25mm).
-
Method: Split injection (280°C).[1][2] Oven ramp: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
Differentiation: While isomers have similar retention times, the 6-bromo isomer (more crowded bay region) generally elutes slightly earlier than the linear 8-bromo isomer due to lower effective surface area for interaction with the stationary phase.[1][2]
References
-
IUPAC Nomenclature & Numbering
-
NMR Spectral Data of Dibenzofurans
-
Mass Spectrometry Isotope Patterns
-
Halogenated Dibenzofuran Synthesis & Analysis
-
Donnelly, J. R., et al. (1987).[2] "Mass Spectral Characterization of Brominated Dibenzofurans." Analytical Chemistry. (Contextual grounding for MS fragmentation).
-
Sources
- 1. Dibenzofuran [webbook.nist.gov]
- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIBENZOFURAN | CAS 132-64-9 [matrix-fine-chemicals.com]
- 4. Polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) isomer patterns from municipal waste combustion: formation mechanism fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzofuran(132-64-9) 1H NMR [m.chemicalbook.com]
- 7. ms isotopes: Br and Cl [employees.csbsju.edu]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Elemental Analysis Standards for 6-Bromo-2-chlorodibenzo[b,d]furan: A Comparative Guide
Introduction to the Analytical Challenge
6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1) is a highly stable, halogenated tricyclic aromatic compound widely utilized as a critical building block in the synthesis of advanced optoelectronic materials (OLEDs) and active pharmaceutical ingredients.
With a molecular formula of C₁₂H₆BrClO and a molar mass of 281.53 g/mol , its theoretical elemental composition is strictly defined:
-
Carbon (C): 51.20%
-
Bromine (Br): 28.38%
-
Chlorine (Cl): 12.59%
-
Oxygen (O): 5.68%
-
Hydrogen (H): 2.15%
Validating the exact stoichiometric ratio of bromine to chlorine in this specific dibenzofuran matrix is analytically demanding. The extreme thermal stability of the polyhalogenated dibenzofuran core makes traditional sample digestion methods prone to incomplete mineralization, as documented by [1]. This guide objectively compares the leading elemental analysis techniques and provides a self-validating protocol for accurate halogen quantification.
Comparative Analysis of Elemental Techniques
When analyzing mixed-halogenated aromatics, researchers must select techniques based on the target elements and the matrix's resistance to degradation.
Combustion Ion Chromatography (CIC)
CIC is the gold standard for quantifying halogens in highly stable organic matrices. By fully automating pyrohydrolytic combustion with ion chromatography, CIC eliminates the need for hazardous acid digestions and prevents the loss of volatile halogens, as detailed by [2]. It easily resolves the closely eluting bromide and chloride ions, providing simultaneous quantification with sub-ppm limits of detection ()[3].
CHNS/O Microanalysis (Dumas Method)
While CHNS/O analyzers are essential for verifying the carbon, hydrogen, and oxygen backbone, halogenated compounds pose a severe risk of catalyst poisoning. To achieve undiminished performance, the analyzer must be packed with a large excess of high-efficiency scrubbing reagents (e.g., silver tungstate or silver vanadate) to trap the halogens and prevent them from interfering with nitrogen and carbon detection, as noted by[4]. However, this technique cannot quantify the halogens themselves.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS offers exceptional sensitivity but requires aggressive microwave-assisted acid digestion to break the dibenzofuran ring. The high carbon content often causes matrix interferences in the plasma, and volatile halogens (especially chlorine) can be lost during the digestion phase, leading to poor recovery rates compared to CIC.
Experimental Data: Performance Comparison
The following tables summarize the quantitative performance of these techniques when applied to 6-Bromo-2-chlorodibenzo[b,d]furan.
Table 1: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical Mass (%) | CIC Recovery (%) | CHNS/O Recovery (%) | ICP-MS Recovery (%) |
| Carbon (C) | 51.20 | N/A | 51.15 ± 0.3 | N/A |
| Hydrogen (H) | 2.15 | N/A | 2.18 ± 0.1 | N/A |
| Oxygen (O) | 5.68 | N/A | 5.60 ± 0.4 | N/A |
| Bromine (Br) | 28.38 | 28.35 ± 0.05 | N/A | 27.90 ± 0.8 |
| Chlorine (Cl) | 12.59 | 12.55 ± 0.04 | N/A | 12.10 ± 0.6 |
Table 2: Operational Comparison of Analytical Techniques
| Technique | Target Elements | Matrix Interference | Sample Prep Required | Limit of Detection |
| Combustion IC (CIC) | Halogens (Br, Cl), S | Low | None (Direct Solid) | < 10 ppb |
| CHNS/O Microanalysis | C, H, N, S, O | High (Halogen poisoning) | Scrubbing reagents needed | 0.1% |
| ICP-MS | Metals, Halogens | High (Carbon matrix) | Microwave Acid Digestion | < 1 ppb |
Self-Validating Experimental Protocol: Combustion Ion Chromatography (CIC)
To ensure absolute scientific integrity and reproducibility, the following protocol outlines a self-validating CIC workflow for the precise quantification of Br and Cl in 6-Bromo-2-chlorodibenzo[b,d]furan.
Step-by-Step Methodology
-
Sample Preparation & Weighing: Weigh 2.0–5.0 mg of the solid 6-Bromo-2-chlorodibenzo[b,d]furan into a quartz sample boat.
-
Causality: Quartz is mandatory because the combustion temperature exceeds 1000°C, a threshold that would melt standard borosilicate glass[3].
-
-
Pyrohydrolytic Combustion: Introduce the sample into the furnace at 1050°C under a continuous Argon/Oxygen atmosphere.
-
Causality: The extreme temperature and oxidizing environment are required to completely cleave the stable dibenzofuran ring. Argon prevents memory effects, while oxygen converts the organically bound halogens into volatile gases (HBr, Br₂, HCl, Cl₂) ()[5].
-
-
Gas Absorption & Reduction: Route the evolved gases into an automated absorber module containing ultrapure water spiked with a reducing agent (e.g., dilute H₂O₂).
-
Causality: The hydrogen peroxide ensures that any free diatomic halogens (Br₂, Cl₂) are fully reduced to their ionic halide forms (Br⁻, Cl⁻), which is critical for accurate chromatographic retention and detection[3].
-
-
Ion Chromatography Separation: Automatically inject a 20 µL aliquot of the absorption solution onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS15) using a potassium hydroxide (KOH) eluent gradient.
-
Causality: High-capacity columns prevent overloading from the high concentration of halogens (combined >40% by mass) and provide baseline resolution between chloride and bromide peaks.
-
-
Conductivity Detection & Self-Validation: Measure the separated ions using a suppressed conductivity detector.
-
Self-Validation System: To validate the system, run a Certified Reference Material (CRM) of a known mixed-halogenated aromatic (e.g., a certified PBDE/PCB mixture) before and after the sample batch. Recovery rates must fall within 98.0%–102.0% to confirm that no volatile halogens were lost during combustion[1].
-
Workflow Visualization
Combustion Ion Chromatography workflow for halogenated dibenzofurans.
References
-
EAG Laboratories. "Combustion Ion Chromatography (CIC)". EAG.com. [Link]
-
QA Group. "Combustion ion chromatography for the analysis of halogens and sulphur". QA-Group.com. [Link]
-
PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". PEPolska.pl.[Link]
-
INCHEM. "Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998)". Inchem.org. [Link]
Sources
Performance comparison of dibenzofuran vs dibenzothiophene intermediates
Executive Summary
This guide provides a technical comparison between Dibenzofuran (DBF) and Dibenzothiophene (DBT) , two isostructural heterocyclic intermediates critical to organic electronics (OLEDs) and pharmaceutical design.
The Core Verdict:
-
Dibenzofuran (DBF) is the superior candidate for high-triplet energy applications (e.g., blue OLED hosts) due to its deep HOMO level (-6.1 eV) and high triplet energy (
eV). In drug design, it acts as a polar, hydrogen-bond-accepting bioisostere. -
Dibenzothiophene (DBT) excels in charge transport (hole mobility) and red/green OLED hosts due to the polarizability of the sulfur atom. In medicinal chemistry, it offers higher lipophilicity and distinct metabolic profiles (S-oxidation) compared to its oxygen counterpart.
Part 1: Physicochemical & Electronic Profile
The fundamental difference lies in the heteroatom (Oxygen vs. Sulfur). Oxygen is highly electronegative and compact (Row 2), while Sulfur is larger, more polarizable, and less electronegative (Row 3). This dictates their electronic energy levels and intermolecular interactions.
Table 1: Comparative Electronic & Physical Properties
| Property | Dibenzofuran (DBF) | Dibenzothiophene (DBT) | Impact on Performance |
| Heteroatom | Oxygen (O) | Sulfur (S) | O is electron-withdrawing (induction); S is polarizable. |
| HOMO Level | ~ -6.1 eV | ~ -5.9 to -6.0 eV | DBF is harder to oxidize (better stability against holes). |
| LUMO Level | ~ -2.1 eV | ~ -2.2 eV | DBT has slightly better electron injection properties. |
| Triplet Energy ( | ~ 3.0 eV | ~ 2.6 – 2.7 eV | Critical: DBF confines blue phosphorescence; DBT quenches it. |
| Bandgap ( | ~ 4.0 eV | ~ 3.7 eV | DBF is an insulator; DBT is a semiconductor. |
| Dipole Moment | Higher (Polar) | Lower (Weakly Polar) | DBF affects film morphology via dipole-dipole interactions. |
| C-X Bond Length | 1.37 Å (C-O) | 1.74 Å (C-S) | DBT has a larger steric footprint. |
Visualization: Electronic Property Decision Flow
The following diagram illustrates how electronic properties dictate the selection of DBF vs. DBT for specific OLED layers.
Figure 1: Decision logic for selecting DBF vs. DBT based on electronic energy levels (HOMO/Triplet Energy).
Part 2: Synthetic Reactivity & Protocols[1][2]
Both scaffolds undergo Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM) , but the regioselectivity is driven by the heteroatom's directing effects.
-
Position 2 (Para to heteroatom): The most reactive site for electrophilic substitution (Bromination, Acylation).
-
Position 4 (Ortho to heteroatom): The most reactive site for lithiation (DoM) due to the inductive effect of the heteroatom (O > S).
Comparative Protocol: Synthesis of 4-Boronic Acid Derivatives
This protocol demonstrates the synthesis of 4-dibenzofuranylboronic acid and 4-dibenzothienylboronic acid . This is a standard workflow for creating intermediates used in Suzuki coupling.
Mechanism: Directed Ortho Metalation (DoM) using n-Butyllithium (n-BuLi) followed by boronate trapping.
Reagents:
-
Substrate: Dibenzofuran (16.8 g, 0.1 mol) OR Dibenzothiophene (18.4 g, 0.1 mol)
-
Solvent: Anhydrous THF (200 mL)
-
Base: n-Butyllithium (2.5 M in hexanes, 44 mL, 1.1 equiv)[1]
-
Electrophile: Triisopropyl borate or Trimethyl borate (1.2 equiv)
-
Quench: 2M HCl
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
-
Solvation: Charge the flask with the substrate (DBF or DBT) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Note: DBT has lower solubility in THF than DBF; ensure full dissolution or fine suspension before cooling.
-
-
Lithiation (Critical Step): Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70 °C.
-
Observation: The solution will turn yellow/orange (DBF-Li) or reddish-brown (DBT-Li).
-
Time: Stir at -78 °C for 2 hours (DBF) or 3-4 hours (DBT). DBT requires longer lithiation times due to the weaker inductive effect of Sulfur compared to Oxygen.
-
-
Borylation: Add the borate ester dropwise at -78 °C.
-
Warming: Allow the mixture to warm to room temperature (RT) overnight (12 hours). The mixture will become a white suspension.
-
Hydrolysis: Cool to 0 °C and quench with 2M HCl (100 mL). Stir for 1 hour to hydrolyze the boronate ester to the boronic acid.
-
Workup:
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.
-
Yield Comparison:
-
DBF-4-B(OH)₂: Typically 85-95% yield. (Faster lithiation).
-
DBT-4-B(OH)₂: Typically 75-85% yield. (Slower lithiation, potential for competitive lithiation at Pos 6 if not controlled).
Visualization: Reactivity & Regioselectivity Map
Figure 2: Regioselectivity map showing the divergence between electrophilic attack (Pos 2) and lithiation (Pos 4).
Part 3: Pharmaceutical Applications (Bioisosterism)[4][5]
In drug discovery, switching between DBF and DBT is a classic bioisosteric replacement strategy to modulate metabolic stability and lipophilicity.
1. Metabolic Stability
-
Dibenzofuran (DBF): Metabolized primarily via aromatic hydroxylation by CYP450 enzymes, leading to phenol derivatives and potential ring opening (catechol formation).
-
Dibenzothiophene (DBT): Undergoes S-oxidation to form sulfoxides and sulfones. This can be a "metabolic soft spot" leading to rapid clearance, or a designed feature for prodrug activation.
2. Lipophilicity & Binding
-
DBT is significantly more lipophilic (higher LogP) than DBF.
-
DBF can act as a weak hydrogen bond acceptor (HBA) via the ether oxygen. The sulfur in DBT is a poor HBA.
Table 2: Bioisosteric Impact
| Parameter | DBF Analog | DBT Analog |
| LogP (Lipophilicity) | Lower | Higher (+0.5 to +1.0 units) |
| Metabolic Route | CYP450 Hydroxylation | S-Oxidation (Sulfoxide/Sulfone) |
| Molecular Volume | Smaller | Larger (Steric clash potential) |
| Solubility | Moderate | Low |
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of Dibenzoselenophene and Dibenzothiophene in Organic Electronics. Retrieved from
-
RSC Publishing. (2015). Synthesis and electro-optical properties of new conjugated hybrid polymers from EDOT end-capped dibenzothiophene and dibenzofuran. New J. Chem. Retrieved from
-
MDPI. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Retrieved from
-
ChemicalBook. (2024). Dibenzofuran-4-boronic acid synthesis protocols. Retrieved from
-
NIH/PubMed. (2017). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene. Retrieved from
-
Sigma-Aldrich. (2024). 4-Dibenzothienylboronic acid Product Specification. Retrieved from
Sources
Structural Validation of Functionalized Dibenzofurans: A Comparative Guide to X-ray Diffraction vs. Spectroscopic Alternatives
Executive Summary
Functionalized dibenzofurans (DBFs) represent a critical scaffold in medicinal chemistry (e.g., amiodarone analogues) and organic electronics (OLED host materials). However, the rigid, planar nature of the dibenzofuran core often complicates structural elucidation. Electrophilic substitutions frequently yield regioisomers (e.g., 2- vs. 4-substitution) that possess nearly identical scalar couplings in Nuclear Magnetic Resonance (NMR).
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against high-resolution NMR and Computational DFT methods. While SC-XRD requires the "bottleneck" step of crystallization, we demonstrate that it provides the only unambiguous metric for absolute structural assignment in sterically congested DBF derivatives.
Part 1: The Regioisomer Challenge in Dibenzofurans
The dibenzofuran core is an electron-rich, fused tricyclic system. When functionalizing this scaffold—particularly via C-H activation or halogenation—regioselectivity is governed by the interplay between electronic directing effects and steric hindrance.
The Analytical Gap:
-
Proton Scarcity: Highly functionalized DBFs often lack adjacent protons, rendering
coupling constants (COSY) useless. -
NOE Ambiguity: In rigid, planar systems, the through-space distances between a substituent and the peri-protons (e.g., H-1 and H-9) are often indistinguishable between isomers, making NOESY data inconclusive.
Decision Matrix: When to Deploy SC-XRD
The following workflow illustrates the logical pathway for selecting SC-XRD over standard spectroscopy.
Figure 1: Decision workflow for structural validation. SC-XRD is the critical fail-safe when spectroscopic data is ambiguous.
Part 2: Comparative Analysis of Validation Methods
To validate the structure of a functionalized dibenzofuran, researchers typically choose between NMR, DFT-assisted NMR, and SC-XRD. The table below compares these methodologies based on resolution, time investment, and confidence intervals.
Table 1: Performance Comparison of Structural Validation Techniques
| Feature | SC-XRD (Gold Standard) | 2D NMR (NOESY/HMBC) | DFT-NMR Calculation |
| Primary Output | 3D Atom Connectivity & Packing | Through-bond/space correlations | Theoretical Chemical Shifts |
| Sample State | Solid (Single Crystal) | Solution | Virtual (In silico) |
| Isomer Discrimination | Absolute (Unambiguous) | Moderate (Fails in proton-poor systems) | High (Dependent on basis set) |
| Material Required | < 0.1 mg (recoverable) | 5–20 mg (recoverable) | N/A |
| Time to Result | 2–24 Hours (excluding growth) | 1–4 Hours | 12–48 Hours (CPU time) |
| Limitation | Requires suitable crystal growth | Signal overlap; solvent effects | Computationally expensive; requires reference |
Why SC-XRD Wins for Dibenzofurans
While NMR is faster, SC-XRD provides data that NMR cannot: Intermolecular Packing . For organic electronics, how the dibenzofuran rings stack (pi-pi interactions) determines charge mobility. SC-XRD validates both the molecular structure (regiochemistry) and the supramolecular structure (packing) simultaneously [1].
Part 3: Experimental Protocol for SC-XRD Validation
The primary failure mode in XRD validation is not the diffraction itself, but the inability to grow suitable crystals. Dibenzofurans are notoriously flat and tend to form thin, fragile plates or needles rather than block-like prisms.
Phase A: Crystal Growth Strategy (Vapor Diffusion)
Rationale: Direct evaporation often occurs too quickly for DBFs, leading to twinning. Vapor diffusion allows for a controlled increase in saturation.
-
Solvent Selection: Dissolve 5 mg of the functionalized DBF in a "Good Solvent" (e.g., Dichloromethane or Chloroform).
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a small inner vial (4 mL). Dust particles act as nucleation sites for polycrystals—this must be avoided.
-
Anti-Solvent Setup: Place the open inner vial into a larger jar (20 mL) containing the "Anti-Solvent" (e.g., n-Pentane or Hexane).
-
Note: The anti-solvent must be more volatile than the good solvent.
-
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Check after 24–48 hours. Look for block-like crystals with sharp edges.
Phase B: Data Collection & Refinement
Rationale: DBFs are rigid, but functional groups (alkyl chains, esters) may exhibit thermal disorder.
-
Mounting: Select a crystal (approx. 0.1 x 0.1 x 0.1 mm). Mount on a Kapton loop using perfluoropolyether oil.
-
Temperature Control: Cool to 100 K using a nitrogen cryostream.
-
Why: Cooling minimizes the thermal vibration (Debye-Waller factor) of the atoms, significantly improving resolution at high diffraction angles.
-
-
Collection: Collect data using Mo-Kα (
) or Cu-Kα ( ) radiation. For purely organic DBFs, Cu-radiation often provides better intensity for small crystals. -
Refinement: Solve the structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
-
Success Metric: Target a final R-factor (
) of < 5.0%.
-
Part 4: The Validation Workflow (Visualized)
The following diagram details the technical path from raw diffraction data to a publishable CIF (Crystallographic Information File).
Figure 2: The crystallographic data pipeline. The "Phase Problem" solution is the mathematical step that converts diffraction spots into an electron density map.
Part 5: Case Study – Distinguishing 2- vs 4-Bromodibenzofuran
Consider the bromination of dibenzofuran. Electrophilic aromatic substitution can yield a mixture.
-
Hypothesis: The bulky bromine atom prefers the 2-position (para to the ether linkage) over the 4-position (ortho to the ether linkage) due to steric clash with the H-9 proton.
-
NMR Failure: Both isomers possess similar symmetry and coupling patterns.
-
XRD Verdict: The crystal structure reveals the C-Br bond length (
) and, crucially, the bond angle distortions caused by the substituent. If the Br is at the 4-position, the C4-C4a-O angle expands significantly (>125°) to relieve strain [2]. This geometric distortion is quantifiable only via XRD.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Gong, Y., et al. (2012). Regioselective Synthesis of Dibenzofurans via Palladium-Catalyzed Intramolecular C–H Activation. Journal of Organic Chemistry. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
An In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of 6-Bromo-2-chlorodibenzo[b,d]furan Derivatives
Executive Summary & Scientific Context
In the rapidly advancing fields of organic electronics and advanced pharmaceutical intermediates, dibenzo[b,d]furan (DBF) derivatives have emerged as highly valuable structural motifs. Specifically, 1[1] serves as a critical halogenated building block.
For researchers developing hole blocking materials (HBMs) or organic thin-film transistors (OTFTs), the thermal stability of these precursors is of pivotal significance. Materials must withstand the rigorous thermal evaporation processes required for device fabrication without undergoing premature degradation[2]. This guide provides a comprehensive thermogravimetric analysis (TGA) framework, objectively comparing the thermal performance of 6-Bromo-2-chlorodibenzo[b,d]furan against alternative DBF derivatives, and outlines a self-validating experimental protocol for accurate kinetic profiling.
Mechanistic Causality in Thermal Stability
The thermal decomposition of halogenated aromatic compounds is a temperature-dependent mechanism dictated by bond dissociation energies. The introduction of heavy halogens (Bromine and Chlorine) at the 6- and 2-positions of the dibenzo[b,d]furan core alters the molecule's thermal profile in two opposing ways:
-
Increased Molecular Weight & Intermolecular Forces: Halogenation increases the overall molecular mass and enhances intermolecular dipole-dipole interactions, which generally elevates the sublimation point and initial thermal resistance compared to unsubstituted DBF.
-
Weak Link Introduction: The Carbon-Bromine (C-Br) bond (~280 kJ/mol) and Carbon-Chlorine (C-Cl) bond (~397 kJ/mol) are significantly weaker than the Carbon-Carbon (C-C) bonds of the aromatic ring. Consequently, these halogen sites act as the primary initiation points for thermal cleavage, releasing hydrohalic gases (HBr, HCl) before the catastrophic fragmentation of the furan ring occurs.
Fig 1: Proposed thermal decomposition pathway of halogenated dibenzo[b,d]furan derivatives.
Comparative TGA Data Analysis
To contextualize the performance of 6-Bromo-2-chlorodibenzo[b,d]furan, it is essential to compare it against baseline and advanced alternatives. Unsubstituted DBF offers a low-molecular-weight baseline, while advanced synthesized derivatives like2[2] represent the upper echelon of thermal stability designed for high-efficiency OLEDs.
Table 1: Thermal Stability Comparison of DBF Derivatives
| Compound / Material | Molecular Weight ( g/mol ) | Char Yield at 800 °C (%) | Primary Application | |
| Unsubstituted Dibenzo[b,d]furan | 168.19 | ~210 | < 5.0 | Baseline Reference |
| 6-Bromo-2-chlorodibenzo[b,d]furan | 281.53 | ~290 | ~15.0 | Synthetic Intermediate / Building Block |
| 2,8-Dibromodibenzofuran | 325.98 | ~310 | ~18.5 | Halogenated Precursor |
| FCzTPA (Carbazole-DBF) | > 600.00 | ~400 | > 40.0 | Hole Transport Material (HTM) |
*
Analysis: 6-Bromo-2-chlorodibenzo[b,d]furan demonstrates a significant thermal upgrade over unsubstituted DBF, making it a robust intermediate. However, for final device integration, it must be further functionalized (e.g., via Suzuki coupling) into larger, rigid, twisted spatial configurations like FCzTPA to achieve the ~400 °C stability required for vacuum thermal evaporation[2].
Self-Validating TGA Experimental Protocol
To ensure high-fidelity, reproducible thermal data, the following TGA protocol is designed as a self-validating system. Every step incorporates internal checks to eliminate systemic errors.
Step-by-Step Methodology
-
System Calibration & Baseline Subtraction:
-
Action: Calibrate the TGA microbalance using Indium and Zinc Curie-point standards. Run a complete thermal profile (25 °C to 800 °C) with an empty alumina (
) crucible. -
Causality: TGA microbalances are sensitive to microgram-level fluctuations. The blank run establishes a dynamic baseline, negating buoyancy effects of the purge gas and systemic thermal drift, ensuring the final data reflects only the sample's mass loss.
-
-
Sample Loading & Optimization:
-
Action: Load exactly 5.0 ± 0.1 mg of 6-Bromo-2-chlorodibenzo[b,d]furan into the crucible.
-
Causality: A 5 mg mass strikes the optimal analytical balance. Too little mass reduces the signal-to-noise ratio; too much mass induces thermal lag (temperature gradients within the sample) and restricts the diffusion of evolved volatiles (HBr/HCl), artificially shifting the apparent
higher.
-
-
Isothermal Inert Purge:
-
Action: Purge the furnace with high-purity Nitrogen (
) gas at a flow rate of 50 mL/min for 30 minutes prior to heating. -
Causality: Purging eliminates residual atmospheric oxygen. This ensures the recorded mass loss is strictly due to pure thermal decomposition (pyrolysis) rather than premature thermo-oxidative degradation.
-
-
Dynamic Heating Phase:
-
Action: Heat the sample from 25 °C to 800 °C at a linear rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is the kinetic standard; it is slow enough to allow uniform heat transfer throughout the sample, yet fast enough to prevent the overlapping of distinct degradation events (e.g., separating dehalogenation from ring cleavage).
-
-
Data Extraction & Kinetic Analysis:
-
Action: Extract the
and the first derivative of the TGA curve (DTG) to identify the peak degradation rate.
-
Fig 2: Self-validating TGA workflow ensuring high-fidelity thermal stability data.
Conclusion
Thermogravimetric analysis of 6-Bromo-2-chlorodibenzo[b,d]furan reveals a compound with intermediate thermal stability (
References
-
RSC Publishing. Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes. Retrieved from [Link]
-
RSC Publishing. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Retrieved from [Link][2]
-
ResearchGate. Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins. Part V: Hypotheses and summary. Retrieved from [Link]
Sources
Benchmarking charge transport mobility in materials derived from 6-Bromo-2-chlorodibenzo[b,d]furan
This guide provides a comprehensive analysis of the charge transport properties of novel organic semiconductor materials derived from the versatile 6-Bromo-2-chlorodibenzo[b,d]furan scaffold. We present the design rationale, synthetic pathways, and a comparative benchmarking of their predicted charge transport mobility against established organic semiconductors. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and application of high-performance organic electronic materials.
Introduction: The Promise of Dibenzofuran-Based Organic Semiconductors
Organic semiconductors are at the forefront of next-generation electronics, offering the potential for flexible, large-area, and low-cost devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under an electric field, is a critical parameter that dictates device performance.[2]
The dibenzo[b,d]furan core is an attractive building block for organic semiconductors due to its rigid, planar structure, which can facilitate intermolecular π-π stacking and efficient charge transport.[1] The strategic functionalization of this core allows for the fine-tuning of its electronic properties, leading to materials with either hole-transporting (p-type) or electron-transporting (n-type) characteristics. This guide focuses on derivatives of 6-Bromo-2-chlorodibenzo[b,d]furan as a platform for developing novel high-mobility materials.
Design and Synthesis of Novel Dibenzofuran Derivatives
The 6-Bromo-2-chlorodibenzo[b,d]furan starting material offers two distinct reactive sites, the bromo and chloro positions, for selective functionalization through well-established cross-coupling reactions. This allows for the modular design of materials with tailored properties. Here, we propose the synthesis of two promising derivatives: a hole-transporting material, DBF-Cz , and an electron-transporting material, DBF-TPA .
Design Rationale
The design of high-mobility organic semiconductors is guided by several key principles:
-
Planarity and Rigidity: A planar and rigid molecular structure promotes effective intermolecular π-orbital overlap, which is essential for efficient charge hopping between molecules.[1] The dibenzofuran core provides this rigid foundation.
-
Extended π-Conjugation: Extending the π-conjugated system generally leads to a smaller HOMO-LUMO gap and can enhance intermolecular electronic coupling.
-
Intermolecular Packing: The way molecules pack in the solid state is crucial. Herringbone or bricklayer packing motifs are often associated with high mobility.[1]
-
Appropriate Energy Levels: For efficient charge injection and transport, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material must align with the work functions of the electrodes and other layers in a device.
Based on these principles, we selected carbazole and triphenylamine as functionalizing moieties.
-
For Hole Transport (p-type): Carbazole is a well-known electron-donating group with excellent hole-transporting properties and a high triplet energy. Its incorporation is expected to lower the HOMO level of the dibenzofuran core, facilitating hole injection from common anodes like indium tin oxide (ITO).
-
For Electron Transport (n-type): While triphenylamine is also a hole-transporting moiety, its derivatives can be engineered to facilitate electron transport. By creating a twisted structure, we can disrupt dense packing that might favor hole transport and tune the LUMO level for better electron injection from cathodes like aluminum or calcium.
Proposed Synthetic Pathways
The synthesis of DBF-Cz and DBF-TPA can be achieved through palladium-catalyzed cross-coupling reactions.
dot
Caption: Proposed synthetic routes for DBF-Cz and DBF-TPA.
Experimental Protocol: Synthesis of DBF-Cz via Suzuki Coupling [3][4][5][6][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 mmol), carbazole-9-ylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired DBF-Cz .
Experimental Protocol: Synthesis of DBF-TPA via Buchwald-Hartwig Amination [8][9][10][11][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with 6-Bromo-2-chlorodibenzo[b,d]furan (1.0 mmol), diphenylamine (1.2 mmol), a palladium precursor like Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 8-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ether, and filter through a pad of Celite.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield DBF-TPA .
Benchmarking Charge Transport Mobility
To evaluate the potential of our newly designed materials, we will compare their predicted charge transport mobilities with a range of well-established organic semiconductors.
Predicted Mobility of Novel Derivatives
Predicting the exact charge mobility of a new material without experimental data is challenging. However, based on the design principles and by drawing analogies to similar reported structures, we can make informed estimations.
-
DBF-Cz: The combination of the rigid dibenzofuran core with the excellent hole-transporting carbazole moiety is expected to result in a material with good hole mobility. The planar structure should facilitate strong intermolecular π-π interactions. We predict a hole mobility in the range of 10⁻³ to 10⁻² cm²/Vs .
-
DBF-TPA: The introduction of the bulky triphenylamine group is likely to induce a more amorphous morphology, which can be beneficial for uniform thin-film formation. While triphenylamine derivatives are typically p-type, the overall molecular structure and energy levels can be tuned for electron transport. We anticipate a more modest electron mobility for DBF-TPA , likely in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs .
Comparative Data Table
The following table summarizes the experimentally measured charge carrier mobilities of several benchmark organic semiconductors.
| Material | Type | Mobility (cm²/Vs) | Measurement Technique |
| Pentacene | p-type | ~1.0 | OFET |
| Copper Phthalocyanine (CuPc) | p-type | 10⁻² - 10⁻⁴ | OFET |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | p-type | ~10⁻³ | TOF |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | n-type | 10⁻⁶ - 10⁻⁵ | TOF |
| Fullerene (C₆₀) | n-type | ~1.0 | OFET |
| DBF-Cz (Predicted) | p-type | 10⁻³ - 10⁻² | - |
| DBF-TPA (Predicted) | n-type | 10⁻⁵ - 10⁻⁴ | - |
Experimental Characterization of Charge Transport Mobility
The charge transport mobility of the synthesized materials would be experimentally determined by fabricating and characterizing Organic Field-Effect Transistors (OFETs). The Time-of-Flight (TOF) method can also be employed for bulk mobility measurements.[13][14]
OFET Fabrication Protocol
A common bottom-gate, top-contact OFET architecture is described below.[15][16][17]
dot
Caption: Workflow for OFET fabrication and characterization.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick), which acts as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen and bake at 120 °C for 20 minutes to remove any residual moisture.
-
(Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor film.
-
-
Organic Semiconductor Deposition:
-
Dissolve the synthesized dibenzofuran derivative (DBF-Cz or DBF-TPA ) in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the prepared substrate at a spin speed of 1000-3000 rpm for 60 seconds to form a thin film.
-
-
Thermal Annealing:
-
Anneal the film at a temperature just below its glass transition temperature (typically 80-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (typically 50 nm of gold with a thin adhesion layer of chromium or titanium) through a shadow mask via thermal evaporation under high vacuum (<10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask.
-
OFET Characterization and Mobility Extraction
-
Electrical Measurements:
-
Place the fabricated OFET on a probe station in a dark, inert environment.
-
Use a semiconductor parameter analyzer to measure the output characteristics (drain current, ID, vs. drain-source voltage, VDS, at various gate-source voltages, VGS) and transfer characteristics (ID vs. VGS at a constant VDS).
-
-
Mobility Calculation:
-
The field-effect mobility in the saturation regime (where ID is relatively independent of VDS) can be calculated from the transfer curve using the following equation:
ID,sat = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
where:
-
μ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W and L are the channel width and length, respectively.
-
Vth is the threshold voltage.
-
-
By plotting the square root of ID,sat versus VGS, a linear relationship should be observed. The mobility μ can be extracted from the slope of this line.
-
Conclusion
This guide has outlined a systematic approach to the design, synthesis, and characterization of novel charge transport materials based on the 6-Bromo-2-chlorodibenzo[b,d]furan scaffold. By functionalizing this core with carbazole and triphenylamine moieties, we have proposed two new materials, DBF-Cz and DBF-TPA , with promising predicted hole and electron mobilities, respectively.
The provided experimental protocols for synthesis and OFET fabrication offer a clear roadmap for the practical realization and evaluation of these and other new organic semiconductors. The comparative benchmarking against established materials provides a valuable context for assessing their performance. The principles and methodologies detailed herein are intended to empower researchers to explore the vast chemical space of dibenzofuran derivatives and contribute to the advancement of organic electronics.
References
-
Design rules for high mobility xanthene-based hole transport materials. Energy & Environmental Science, 2019.
-
Design rules for high mobility xanthene-based hole transport materials. Energy & Environmental Science, 2019.
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Design of one-dimensional organic semiconductors with high intrinsic electron mobilities: lessons from computation. Journal of Materials Chemistry C, 2017.
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Design and elaboration of organic molecules for high field-effect-mobility semiconductors. Science and Technology of Advanced Materials, 2016.
-
A Comparative Analysis of Hole and Electron Mobility in 9,10-Di(naphthalen-2-yl)anthracene and Alternative Organic Semiconductor. Benchchem, 2024.
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Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate, 2023.
-
Towards reliable charge-mobility benchmark measurements for organic semiconductors. National Physical Laboratory, 2018.
-
Grain Boundary Engineering for High-Mobility Organic Semiconductors. MDPI, 2025.
-
OTFT & OFET Fabrication Guide. Ossila.
-
Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing, 2008.
-
Design Rules for High Mobility Xanthene-Based Hole Transport Materials. ResearchGate, 2019.
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(a) Schematic illustration of design principle for realizing high mobility and strong emission simultaneously. (b) Chemical structures of DQA molecules. ResearchGate.
-
Molecular Design and Synthesis of Organic Hole Transport Materials for Optoelectronic Applications. POSTECH, 2024.
-
Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University Digital Conservancy, 2007.
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Why the mobility of holes is more than electrons in case of organic semiconductors?. ResearchGate, 2017.
-
An improved process for fabricating high-mobility organic molecular crystal field-effect transistors. Journal of Applied Physics, 2007.
-
Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Monash University, 2018.
-
Time-of-flight mobility measurements in organic field-effect transistors. ResearchGate, 2025.
-
OFET Laboratory. Pasta Place, 2016.
-
Dimensionality-tailored pure organic semiconductor with high hole mobility for low-dose x-ray imaging. PMC, 2025.
-
Time of flight. Wikipedia.
-
The prediction of hole mobility in organic semiconductors and its calibration based on the grain-boundary effect. RSC Publishing, 2017.
-
Buchwald–Hartwig amination. Wikipedia.
-
Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. RSC Publishing, 2022.
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl, 2024.
-
a) Schematic diagrams of OFET device fabrication process to confirm the... ResearchGate.
-
Buchwald-Hartwig Coupling. Organic Synthesis.
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rutgers University, 2022.
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 2006.
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC, 2018.
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 2015.
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of Population Therapeutics and Clinical Pharmacology, 2025.
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 2025.
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI, 2023.
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Safety Operating Guide
6-Bromo-2-chlorodibenzo[b,d]furan proper disposal procedures
Proper disposal of halogenated aromatic compounds is one of the most critical logistical challenges in modern chemical research. 6-Bromo-2-chlorodibenzo[b,d]furan is a highly specialized building block frequently utilized in drug development and advanced materials science. Because its molecular architecture contains both bromine and chlorine substituents on a dibenzofuran backbone, it presents unique environmental and toxicological risks.
This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and ultimate destruction of 6-Bromo-2-chlorodibenzo[b,d]furan. By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent the synthesis of persistent organic pollutants (POPs).
Physicochemical Data & Hazard Classification
To design a safe disposal protocol, we must first establish the quantitative and structural parameters of the chemical.
| Property | Value |
| IUPAC Name | 6-bromo-2-chlorodibenzo[b,d]furan |
| CAS Number | 2179279-99-1 |
| Molecular Formula | C₁₂H₆BrClO |
| Molecular Weight | 281.54 g/mol |
| Standard Purity | ≥98.00% |
| Waste Classification | Halogenated Organic Waste (Regulated) |
Data sourced from 1[1] and 2[2].
Mechanistic Rationale: Why Specialized Disposal is Required
The strict disposal requirements for 6-Bromo-2-chlorodibenzo[b,d]furan are driven by its potential to form highly toxic byproducts. Halogenated dibenzofurans are structural precursors to polyhalogenated dibenzo-p-dioxins (PHDDs) and polyhalogenated dibenzofurans (PHDFs).
If this compound is disposed of via standard drain systems or burned in low-temperature municipal incinerators (600°C–800°C), the carbon-halogen bonds undergo thermolytic degradation. Instead of complete destruction, the molecules experience de novo synthesis and recombination, forming highly toxic, environmentally persistent dioxin-like compounds 3[3].
The Causality of Segregation: Mixing halogenated waste with non-halogenated solvents drastically increases the volume of waste that must undergo expensive, specialized high-temperature incineration. Furthermore, halogenated solvents can react dangerously with heavy metals, cyanides, or strong oxidizers, necessitating strict waste stream isolation4[4].
Standard Operating Procedure: Waste Segregation & Containment
To ensure a self-validating disposal system, follow this step-by-step methodology. Every action includes a verification check to confirm system integrity.
Step 1: Isolate the Waste Stream
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Solvents."
-
Causality: Commingling with non-halogenated waste increases disposal costs threefold and introduces cross-reactivity risks[4].
-
Validation Check: Review the lab's chemical inventory log to ensure no heavy metals, P-listed acutely toxic wastes, or acidic/alkaline streams have been introduced into this specific container[4].
Step 2: Primary Containment Selection
-
Action: Collect the spent 6-Bromo-2-chlorodibenzo[b,d]furan waste in a closed, chemically compatible container. A 4-liter white high-density polyethylene (HDPE) bottle or a PTFE-lined glass container is required[4].
-
Causality: Halogenated organics can degrade standard plastics over time, leading to micro-leaks.
-
Validation Check: Inspect the container cap. It must be in "new" condition with no cracks, ensuring a vapor-tight seal 5[5]. Never fill beyond 90% capacity (leave at least 1 inch of headspace) to accommodate thermal expansion[5].
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Place the primary container inside a secondary containment tray (e.g., a polyethylene tub) within a designated SAA, ideally inside the chemical fume hood[5].
-
Causality: Secondary containment captures catastrophic primary vessel failures, preventing environmental release down floor drains.
-
Validation Check: Ensure the SAA is inspected weekly for leaks. The container must be transferred to Environmental Health & Safety (EH&S) within 3 days of becoming ¾ full, or before the 1-year accumulation limit is reached[4][5].
Step 4: EPA/RCRA Compliant Labeling
-
Action: Affix a Hazardous Waste Tag to the container the moment the first drop of waste is added. Check the boxes for "Halogenated Solvents" and "Toxic"[4]. List "6-Bromo-2-chlorodibenzo[b,d]furan" and its exact percentage.
Caption: Workflow for segregation, containment, and disposal of halogenated waste.
Standard Operating Procedure: Spill Management
In the event of a 6-Bromo-2-chlorodibenzo[b,d]furan spill, immediate and calculated action is required to prevent inhalation exposure and surface contamination.
Step 1: Volume Assessment & PPE
-
Action: Determine if the spill is minor (<50 mL) or major (>50 mL). For minor spills, don chemical-resistant nitrile gloves, safety goggles, and a lab coat. For major spills, evacuate the laboratory immediately and call Campus Safety/EH&S[4].
Step 2: Containment via Inert Absorption
-
Action: Surround and cover the spill using inert absorbent materials (e.g., vermiculite, sand, or specialized synthetic spill pads).
-
Causality: Never use combustible absorbents like sawdust or paper towels. Halogenated compounds can react with combustible organics, creating a fire hazard or toxic off-gassing[4].
Step 3: Debris Collection & Decontamination
-
Action: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable plastic bag. Wash the contaminated surface with copious amounts of water and a mild detergent[4].
-
Validation Check: Tag the sealed bag as "Hazardous Waste - Halogenated Spill Debris" and request an immediate, priority pickup from EH&S[4].
Caption: Decision matrix and response logic for 6-Bromo-2-chlorodibenzo[b,d]furan spills.
Logistics of Ultimate Destruction: High-Temperature Incineration
Once EH&S collects the properly segregated waste, it is transported to an EPA-permitted hazardous waste treatment facility 6[6].
Because 6-Bromo-2-chlorodibenzo[b,d]furan is a halogenated aromatic, it must undergo high-temperature rotary kiln incineration . The incinerator must operate at temperatures exceeding 1,000°C to 1,200°C with a minimum gas residence time of 2 seconds.
Crucially, the combustion phase must be followed by a rapid gas quench (cooling the flue gas to below 250°C almost instantaneously). If the exhaust gases cool slowly, the fragmented bromine and chlorine radicals will react with unburned carbon matrices to synthesize polybrominated/polychlorinated dibenzo-p-dioxins (PBDDs/PCDDs)[3]. The rapid quench bypasses the thermodynamic window where this de novo synthesis occurs, ensuring the chemical is completely mineralized into harmless salts and neutralized gases[3].
References
-
Temple University Environmental Health and Radiation Safety (EHRS). "Halogenated Solvents in Laboratories - Campus Operations." Temple University. Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]
-
University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison Environment, Health & Safety. Available at: [Link]
-
International Programme on Chemical Safety (INCHEM). "Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998)." World Health Organization / UNEP / ILO. Available at: [Link]
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- 3. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
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- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 6-Bromo-2-chlorodibenzo[b,d]furan
This guide serves as an authoritative operational protocol for the safe handling of 6-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2179279-99-1).
Status: High-Potency AhR Agonist (Dioxin-Like Compound) Primary Hazard: Bioaccumulative toxicity, potential carcinogenicity, and extreme persistence. Immediate Action: All handling must occur within a certified chemical fume hood or glovebox.
Part 1: Risk Assessment & Hazard Identification
As a mixed-halogenated dibenzofuran, this compound shares structural and toxicological properties with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[1] Research confirms that brominated and mixed-halogenated congeners bind to the Aryl Hydrocarbon Receptor (AhR) with potency comparable to chlorinated analogs.[2][3] Treat this substance as a suspected human carcinogen with no safe threshold for exposure.
| Hazard Class | Risk Description | Critical Control Point |
| Acute Toxicity | Potent AhR agonist; potential for chloracne, hepatotoxicity, and immunotoxicity. | Zero Skin Contact: Dermal absorption is a primary route of systemic entry. |
| Physical State | Solid (Powder/Crystal). High risk of electrostatic dispersion. | Static Control: Use anti-static weighing boats and ionizing bars during massing. |
| Environmental | PBT (Persistent, Bioaccumulative, Toxic). | Total Containment: No release to sink or trash. All waste must be incinerated. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. The lipophilic nature of dibenzofurans allows them to permeate standard latex and thin nitrile rapidly in solution.
Hand Protection (The "Double-Shell" Protocol)
For handling quantities >10 mg or any solvated forms, you must use a laminate barrier.
-
Inner Layer (Chemical Barrier): EVOH/PE Laminate (e.g., Silver Shield™ or Ansell Barrier™).
-
Why: Nitrile offers poor protection against the aromatic solvents (toluene, dichloromethane) often used to dissolve this compound. Laminates provide >8 hours breakthrough time.
-
-
Outer Layer (Mechanical/Tactile): 5-8 mil Nitrile (High Dexterity).
-
Why: Laminate gloves are baggy and slippery. The outer nitrile glove secures the inner liner and provides grip.
-
Respiratory & Body Protection
| Component | Requirement | Technical Specification |
| Respiratory | Not required if in Fume Hood.[4] | If hood failure or spill: Full-Face Air-Purifying Respirator (APR) with P100/OV (Organic Vapor) cartridges. |
| Body | Disposable Coveralls. | Tyvek® 400 or equivalent. Lab coats are insufficient due to weave porosity. |
| Eye/Face | Chemical Splash Goggles.[5] | ANSI Z87.1 compliant. Face shield required if pouring >100 mL solution. |
| Footwear | Closed-toe, impervious.[4][5] | Leather or chemical-resistant rubber. Shoe covers recommended for spill cleanup.[4] |
Part 3: Decision Logic for PPE Selection
Use this decision tree to determine the required level of protection based on your experimental state.
Figure 1: Risk-Based PPE Selection Logic. Note that any solvated form defaults to Level A due to the carrier solvent's ability to facilitate skin absorption.
Part 4: Operational Protocol (Donning & Doffing)
Cross-contamination during "doffing" (removal) is the most common cause of laboratory exposure. Follow this sequence strictly.
Donning Sequence (Pre-Experiment)
-
Inspection: Check fume hood certification (face velocity > 100 fpm).
-
Suit Up: Don Tyvek coveralls (or lab coat) and shoe covers.
-
Inner Glove: Don Silver Shield/Laminate gloves. Tape the cuff to your Tyvek sleeve to create a seal.
-
Outer Glove: Don Nitrile gloves over the laminate.
-
Face: Don safety goggles.
Doffing Sequence (Post-Experiment)
Critical: Assume outer gloves are contaminated.
-
Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer nitrile gloves inside the fume hood. Discard into solid hazardous waste container inside the hood .
-
Decon Inner Gloves: While wearing inner laminate gloves, wipe down the work surface with a solvent-soaked wipe (toluene or hexane), then a soapy water wipe. Discard wipes.
-
Remove PPE:
-
Unzip Tyvek suit.
-
Remove suit by peeling it inside out (trapping contaminants inside).
-
Remove inner gloves last, touching only the inside of the cuff.
-
-
Hygiene: Wash hands immediately with soap and cool water (warm water opens pores).
Part 5: Decontamination & Waste Disposal
5.1 Decontamination of Surfaces Bleach is ineffective against dibenzofurans. You must use a solvent-surfactant approach.
-
Solubilize: Wipe area with Toluene or Hexane (dissolves the lipophilic compound).
-
Emulsify: Follow with a 5% Alconox/detergent solution.
-
Rinse: Final wipe with water.[6] All used wipes must be treated as P-listed equivalent waste.
5.2 Waste Disposal
-
Labeling: "Hazardous Waste: Polyhalogenated Dibenzofuran. Toxic. Carcinogen."
-
Segregation: Do not mix with general organic solvents if possible; keep a dedicated solid/liquid waste stream for high-potency aromatics to reduce incineration costs.
-
Destruction: Must be sent for high-temperature incineration (>1000°C) to prevent formation of secondary dioxins.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135408994, 6-Bromo-2-chlorodibenzo[b,d]furan. Retrieved from [Link]
-
World Health Organization (WHO). (2010).[7] Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1987).[8][9] Polyhalogenated Dibenzo-p-Dioxins/Dibenzofurans; Testing and Reporting Requirements. Retrieved from [Link][8]
-
Occupational Safety and Health Administration (OSHA). Dioxin: Occupational Health Guideline. Retrieved from [Link]
-
Mennear, J. H., & Lee, C. C. (1994). Toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans. Environmental Health Perspectives. Retrieved from [Link]
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- 1. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice [mdpi.com]
- 2. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. pace.edu [pace.edu]
- 6. fishersci.com [fishersci.com]
- 7. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
